MCC950 sodium
Description
Properties
IUPAC Name |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S.Na/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18;/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQQNXFKPNZRFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC(=C1)S(=O)(=O)[N-]C(=O)NC2=C3CCCC3=CC4=C2CCC4)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256373-96-3 | |
| Record name | MCC-950 sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256373963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCC-950 SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BL55B687 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of MCC950 Sodium: A Technical Guide to its Inhibition of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCC950 sodium is a potent, specific, and cell-permeable small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Its high selectivity and efficacy in a multitude of preclinical models of inflammatory diseases have established it as a critical tool for studying NLRP3-driven inflammation and as a benchmark for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth exploration of the molecular mechanism of action of MCC950, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Core Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity
The primary mechanism of action of MCC950 is the direct inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune system. MCC950 exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1][2][3] This binding event occurs at or near the Walker B motif, a critical site for ATP hydrolysis.[1][2][3]
By interacting with this region, MCC950 prevents the hydrolysis of ATP, a crucial step for the conformational changes required for NLRP3 activation and subsequent oligomerization.[1][2][3] This effectively locks the NLRP3 protein in an inactive state, thereby preventing the downstream recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. The inhibition of inflammasome assembly abrogates the auto-catalytic activation of caspase-1, which in turn prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][5]
Cryo-electron microscopy studies have provided a structural basis for this mechanism, revealing how MCC950 binding stabilizes the inactive conformation of NLRP3. MCC950 is specific for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5][6]
Quantitative Data
The potency and selectivity of MCC950 have been quantified across various experimental systems. The following tables summarize key quantitative data for MCC950.
| Parameter | Cell Type/System | Stimulus | Value | Reference |
| IC50 (IL-1β release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 nM | [5][7] |
| Human Monocyte-Derived Macrophages (HMDMs) | Not Specified | 8.1 nM | ||
| THP-1 derived macrophages | LPS + Nigericin | 0.2 µM | [8][9] | |
| Mouse Neonatal Microglia | ATP | 60 nM | [10] | |
| Binding Affinity (Kd) | Recombinant human NLRP3ΔLRR | Surface Plasmon Resonance | 224 nM | [1] |
| Off-Target IC50 | Carbonic Anhydrase 2 (CA2) | p-NPA hydrolysis | 11 µM | [8][11] |
Table 1: In Vitro Efficacy and Binding Affinity of MCC950
| Species | Dose | Route | Cmax | Tmax | AUC(0-t) | T½ | Reference |
| Mouse | 3 mg/kg | PO | 11,731 ng/mL | 0.25 h | 46,897 ng.h/mL | 1.32 h | [12] |
Table 2: Pharmacokinetic Parameters of MCC950 in Mice
Signaling Pathway
The following diagram illustrates the NLRP3 inflammasome signaling pathway and the point of intervention by MCC950.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MCC950 Sodium as a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCC950 sodium is a potent and highly selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3][4][5] The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[6][7][8] Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[6][7][8] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[6][9][10] MCC950 offers a valuable tool for studying the biological functions of the NLRP3 inflammasome and presents a promising therapeutic candidate for NLRP3-driven diseases.[10][11][12]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and its application in preclinical research.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | N-[[(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino]carbonyl]-4-(1-hydroxy-1-methylethyl)-2-furansulfonamide, monosodium salt[13] |
| Synonyms | CP-456,773, CRID3 sodium salt[5][13] |
| CAS Number | 256373-96-3[4][13][14] |
| Molecular Formula | C₂₀H₂₃N₂NaO₅S[13] |
| Molecular Weight | 426.46 g/mol [3][13][14] |
| Solubility | Soluble in DMSO (40 mg/ml) and water (30 mg/ml)[14] |
Mechanism of Action
MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[1] Specifically, it is understood to bind to the Walker B motif within the NACHT domain of NLRP3. This interaction is thought to lock NLRP3 in an inactive conformation, thereby inhibiting its ATPase activity which is essential for inflammasome oligomerization and activation.[1][15] A key feature of MCC950 is its high selectivity for the NLRP3 inflammasome; it does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][3][11]
NLRP3 Inflammasome Activation Pathway and Point of MCC950 Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[6][8][16] These signals engage pattern recognition receptors like Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB.[6][8] NF-κB then upregulates the expression of NLRP3 and pro-IL-1β.[6][8]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[6][7] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-activation of pro-caspase-1.[17]
MCC950 exerts its inhibitory effect during the activation step (Signal 2), preventing the conformational changes in NLRP3 required for inflammasome assembly.[1]
Quantitative Data on MCC950 Efficacy
The inhibitory potency of MCC950 has been quantified in various in vitro and in vivo models.
In Vitro Efficacy of MCC950
| Cell Type | Assay | Stimulus | IC₅₀ | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ATP | 7.5 nM | [2][3][4] |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | - | 8.1 nM | [3][5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from Muckle-Wells Syndrome Patients | IL-1β Release | LPS | 70.4 nM | [18] |
| Human Whole Blood | IL-1β Release | LPS + Nigericin | 627 nM | [18] |
| THP-1 cells | IL-1β release | Nigericin & MSU | 14.3 nM | [19] |
In Vivo Efficacy of MCC950
| Disease Model | Species | Dose and Route | Outcome | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p. | Attenuated disease severity | [4] |
| Muckle-Wells Syndrome Model | Mouse | - | Rescued neonatal lethality | [11] |
| Spinal Cord Injury | Mouse | 10 or 50 mg/kg, i.p. | Improved neurological outcomes | [20] |
| Diabetic Encephalopathy (db/db mice) | Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment | [16] |
| Isoflurane-induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment | [3][8] |
| Spontaneous Colitis (Winnie mice) | Mouse | 40 mg/kg, oral | Decreased severity of colitis | [21] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of MCC950 are provided below.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by MCC950.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium or recombinant M-CSF
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound salt
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS and 20% L929-conditioned medium (or 20 ng/mL M-CSF) for 7 days to differentiate into macrophages.
-
-
Cell Seeding:
-
Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 500 ng/mL) in serum-free DMEM for 3-4 hours.[22]
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium and replace it with fresh serum-free DMEM.
-
Add MCC950 at various concentrations and incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 5 µM) for 60-90 minutes.[23]
-
-
Sample Collection:
-
Collect the cell culture supernatants for cytokine analysis.
-
-
IL-1β Measurement:
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
ASC Oligomerization Assay
This assay is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation, and to assess the inhibitory effect of MCC950 on this process.
Materials:
-
Primed and stimulated cell lysates (from the in vitro assay)
-
Lysis buffer (e.g., Triton X-100 based)
-
Cross-linking agent (e.g., disuccinimidyl suberate - DSS)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ASC antibody
Procedure:
-
Cell Lysis:
-
After stimulation, lyse the cells in a suitable buffer containing a mild non-ionic detergent.
-
-
Pelleting ASC Specks:
-
Centrifuge the lysates at a low speed (e.g., 5000 x g) to pellet the large ASC oligomers.[6]
-
-
Cross-linking:
-
Resuspend the pellet in PBS and add the cross-linking agent DSS (e.g., 2 mM) and incubate for 30 minutes at room temperature to stabilize the ASC oligomers.[24]
-
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE sample buffer to the cross-linked pellets, boil, and then separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and probe with an anti-ASC antibody to visualize the ASC monomers and cross-linked oligomers.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, which is directly activated by the assembled inflammasome.
Materials:
-
Cell lysates or supernatants from stimulated cells
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric detection)[25][26]
-
Assay buffer
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Sample Preparation:
-
Use either cell lysates or cell-free supernatants from the in vitro inflammasome activation assay.
-
-
Assay Reaction:
-
In a 96-well plate, add the sample to the assay buffer containing the caspase-1 substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
In Vivo Administration of MCC950 in a Mouse Model
This protocol provides a general framework for assessing the efficacy of MCC950 in a mouse model of NLRP3-driven disease, such as experimental autoimmune encephalomyelitis (EAE).
Materials:
-
C57BL/6 mice
-
This compound salt
-
Sterile PBS or saline for injection
-
Disease induction reagents (e.g., MOG₃₅₋₅₅ peptide and Complete Freund's Adjuvant for EAE)
-
Syringes and needles for administration
Procedure:
-
Animal Model Induction:
-
Induce the disease model according to the established protocol. For EAE, this typically involves immunization with MOG₃₅₋₅₅ emulsified in CFA.
-
-
MCC950 Preparation:
-
Dissolve this compound salt in sterile PBS or saline to the desired concentration (e.g., for a 10 mg/kg dose).
-
-
Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for disease progression using appropriate clinical scoring systems.
-
At the end of the study, collect tissues of interest (e.g., spinal cord in EAE) for histological analysis, cytokine measurements, or other relevant assays to assess the therapeutic effect of MCC950.
-
Safety and Toxicology
While MCC950 has demonstrated significant efficacy in preclinical models, its development for human use has been hampered by observations of elevated liver enzymes in clinical trials, suggesting potential hepatotoxicity. Further research is focused on understanding the metabolism and toxicity profile of MCC950 and developing next-generation NLRP3 inhibitors with improved safety profiles.[10]
Conclusion
This compound is an invaluable research tool for dissecting the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity have enabled significant advances in our understanding of inflammatory processes. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this field. While the clinical development of MCC950 itself has faced challenges, the knowledge gained from its study continues to pave the way for the development of new and safer NLRP3-targeted therapies for a wide array of inflammatory conditions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. affigen.com [affigen.com]
- 3. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. immunopathol.com [immunopathol.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 17. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bosterbio.com [bosterbio.com]
- 24. abcam.com [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Properties of MCC950: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the biochemical properties of MCC950, its mechanism of action, and detailed experimental protocols for its characterization.
Core Mechanism of Action
MCC950 directly targets the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif.[1][2][3] This interaction prevents the hydrolysis of ATP, a critical step for the conformational changes required for NLRP3 activation and subsequent oligomerization.[1][2][3] By locking NLRP3 in an inactive state, MCC950 effectively blocks the downstream assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Notably, MCC950 is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the biochemical activity of MCC950.
Table 1: In Vitro Inhibitory Activity of MCC950
| Cell Type | Species | Stimulus | Assay | IC50 | Reference(s) |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | IL-1β Release | 7.5 nM | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | IL-1β Release | ~10 nM | [7] |
| THP-1 derived macrophages | Human | LPS + Nigericin | Cell Death | 0.2 µM | [8][9] |
| Neonatal Microglia | Mouse | ATP | IL-1β Release | 60 nM | [10] |
| Human Monocytes | Human | LPS + Nigericin | IL-1β Release | ~10-50 µM | [11] |
| Muckle-Wells Syndrome Patient PBMCs | Human | LPS | IL-1β Release | Varies by mutation | [12][13] |
Table 2: Binding Affinity and Off-Target Activity of MCC950
| Target | Method | Binding Affinity (KD) | IC50 | Reference(s) |
| Human NLRP3ΔLRR | Surface Plasmon Resonance | 224 nM | - | [1] |
| Carbonic Anhydrase 2 (CA2) | Esterase Activity Assay | - | 11 µM | [9][14] |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway and MCC950 inhibition.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition by MCC950
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by MCC950.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP
-
MCC950
-
Opti-MEM
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (100 ng/mL for BMDMs, 1 µg/mL for THP-1) in Opti-MEM for 3-4 hours.[15]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) for 30-60 minutes.[4]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1 hour.[4]
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring LDH release using a cytotoxicity assay kit.
-
Caption: Experimental workflow for in vitro evaluation of MCC950.
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.
Materials:
-
ASC-GFP reporter cells (e.g., immortalized macrophages)
-
LPS
-
Nigericin
-
MCC950
-
Disuccinimidyl suberate (DSS) for crosslinking (for Western blot method)
-
Fluorescence microscope or Western blotting reagents
Procedure (Microscopy):
-
Seed ASC-GFP reporter cells on glass coverslips in a 24-well plate.
-
Prime the cells with LPS (1 µg/mL) for 3 hours.
-
Treat the cells with MCC950 (e.g., 10 µM) for 30 minutes.
-
Stimulate with Nigericin (10 µM) for 1 hour.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides and visualize ASC specks using a fluorescence microscope.
Procedure (Western Blot):
-
Following stimulation, lyse the cells in a buffer containing a mild detergent.
-
Pellet the insoluble fraction containing ASC oligomers by centrifugation.
-
Crosslink the pellet with DSS to stabilize the oligomers.[16][17]
-
Resuspend the crosslinked pellet in sample buffer, run on an SDS-PAGE gel, and perform a Western blot using an anti-ASC antibody.[16][17]
Off-Target Effects and Metabolism
While MCC950 is highly specific for NLRP3, at higher concentrations (micromolar range), it has been shown to inhibit carbonic anhydrase 2 (CA2).[14][18][19] The IC50 for CA2 inhibition is approximately 11 µM.[9][14]
MCC950 is metabolized in humans primarily by cytochrome P450 enzymes, with CYP2A6, 2C9, 2C18, 2C19, 2J2, and 3A4 being the main contributors.[20] The major metabolite is a hydroxylated form of MCC950, which is significantly less potent (approximately 170-fold) as an NLRP3 inhibitor.[20][21]
Conclusion
MCC950 is a powerful and specific tool for studying the NLRP3 inflammasome and holds therapeutic potential for a variety of inflammatory diseases. Its direct interaction with NLRP3 and subsequent inhibition of ATP hydrolysis provide a clear mechanism of action. This guide offers a comprehensive overview of its biochemical properties and detailed protocols to aid researchers in their investigations of this important inflammatory pathway. Careful consideration of its off-target effects at higher concentrations and its metabolic profile is crucial for the interpretation of experimental results and for its potential clinical development.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. inflammasomelab.com [inflammasomelab.com]
- 3. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunopathol.com [immunopathol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 16. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of MCC950 in Blocking Canonical and Non-Canonical Inflammasome Pathways: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of MCC950, with a particular focus on its role in blocking both canonical and non-canonical NLRP3 inflammasome activation pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of MCC950's activity, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this field.
Introduction to Inflammasome Pathways
Inflammasomes are multi-protein complexes that play a critical role in the innate immune response by sensing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, inflammasomes orchestrate the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. The NLRP3 inflammasome is the most extensively studied inflammasome and is activated by a wide array of stimuli. Its dysregulation is associated with numerous inflammatory and autoimmune diseases.[1]
There are two major pathways for NLRP3 inflammasome activation: the canonical and non-canonical pathways.
-
Canonical Pathway: This pathway is typically activated by a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[2] The second activation signal can be triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which lead to events like potassium efflux, mitochondrial dysfunction, and lysosomal disruption.[1][2] These events promote the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active forms.
-
Non-Canonical Pathway: This pathway is activated by the direct sensing of intracellular LPS from Gram-negative bacteria by caspase-11 (in mice) or its human orthologs, caspases-4 and -5.[3] Activated caspase-11 can then cleave gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptosis.[3] The activation of the non-canonical pathway can also lead to the secondary activation of the NLRP3 inflammasome, resulting in caspase-1-dependent maturation of IL-1β and IL-18.[3][4]
MCC950: A Specific Inhibitor of the NLRP3 Inflammasome
MCC950 is a diarylsulfonylurea-containing compound that has been identified as a potent and selective inhibitor of the NLRP3 inflammasome.[5] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[4][6] Importantly, MCC950 does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1, highlighting its specificity.[2]
Mechanism of Action
MCC950 directly targets the NLRP3 protein, specifically interacting with the Walker B motif within the NACHT domain.[7] This interaction prevents the ATP hydrolysis that is essential for the conformational changes required for NLRP3 activation and oligomerization.[2][7] By locking NLRP3 in an inactive conformation, MCC950 effectively blocks the downstream assembly of the inflammasome complex and subsequent activation of caspase-1.[8]
Quantitative Efficacy of MCC950
The potency of MCC950 has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data on its inhibitory activity.
| Parameter | Cell Type/Model | Activator | IC50 / Effective Dose | Reference |
| IC50 | Bone Marrow-Derived Macrophages (BMDMs) | Canonical (ATP) | 7.5 nM | [9] |
| IC50 | THP-1 derived macrophages | Canonical (Nigericin) | 0.2 µM | [8] |
| IC50 | Mouse Microglia | Canonical (ATP) | 60 nM | [1] |
| In Vivo Efficacy | Mouse Model of Systemic Inflammation | LPS | 10 mg/kg (i.p.) | [10] |
| In Vivo Efficacy | Mouse Model of Spinal Cord Injury | - | 10 mg/kg (i.p.) | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the activity of MCC950.
IL-1β Secretion Assay (Canonical Activation)
This assay measures the ability of MCC950 to inhibit the release of IL-1β from macrophages following canonical NLRP3 inflammasome activation.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
MCC950
-
ELISA kit for mouse or human IL-1β
-
96-well cell culture plates
Procedure:
-
Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free media.
-
Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value of MCC950 by plotting the percentage of IL-1β inhibition against the log concentration of MCC950.
ASC Oligomerization Assay
This assay assesses the ability of MCC950 to inhibit the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
BMDMs or THP-1 cells
-
LPS
-
Nigericin
-
MCC950
-
Lysis buffer (e.g., Triton X-100 based)
-
Cross-linking agent (e.g., Disuccinimidyl suberate - DSS)
-
SDS-PAGE and Western blotting reagents
-
Anti-ASC antibody
Procedure:
-
Seed macrophages in a 6-well plate at a density of 1-2 x 10^6 cells/well.
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours.
-
Pre-treat with MCC950 or vehicle for 30-60 minutes.
-
Stimulate with Nigericin (10 µM) for 60 minutes.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at low speed (e.g., 2000 x g) to pellet the ASC specks.
-
Wash the pellet with PBS.
-
Resuspend the pellet in PBS and add the cross-linking agent DSS (e.g., 2 mM) and incubate for 30 minutes at room temperature to stabilize the ASC oligomers.
-
Quench the cross-linking reaction.
-
Centrifuge to pellet the cross-linked specks.
-
Resuspend the pellet in SDS-PAGE sample buffer, boil, and analyze by Western blotting using an anti-ASC antibody. ASC monomers, dimers, and high-molecular-weight oligomers can be visualized.
In Vivo Administration of MCC950 in a Mouse Model of Systemic Inflammation
This protocol describes a general procedure for evaluating the efficacy of MCC950 in a mouse model of LPS-induced systemic inflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
MCC950
-
Sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Dissolve MCC950 in a suitable vehicle (e.g., sterile saline with a small amount of DMSO and/or Tween 80).
-
Administer MCC950 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the inflammatory challenge.
-
Induce systemic inflammation by i.p. injection of a sublethal dose of LPS (e.g., 10 mg/kg).
-
At a predetermined time point (e.g., 4-6 hours post-LPS injection), collect blood via cardiac puncture for serum cytokine analysis.
-
Euthanize the mice and harvest tissues (e.g., spleen, liver) for further analysis (e.g., histology, gene expression).
-
Measure serum levels of IL-1β and other inflammatory cytokines using ELISA.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a typical experimental workflow.
Figure 1: Canonical NLRP3 Inflammasome Pathway and the inhibitory action of MCC950.
Figure 2: Non-Canonical Inflammasome Pathway and the inhibitory action of MCC950 on the secondary NLRP3 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Canonical and non-canonical functions of NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Canonical and Non-Canonical Activation of NLRP3 Inflammasome at the Crossroad between Immune Tolerance and Intestinal Inflammation [frontiersin.org]
- 5. immunopathol.com [immunopathol.com]
- 6. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
The NLRP3 Inflammasome Inhibitor CP-456,773 (MCC950): A Technical Guide to its Discovery, Mechanism, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-456,773, also widely known as MCC950 and initially designated as CRID3, has emerged as a cornerstone tool compound in the study of NLRP3 inflammasome-mediated inflammation. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological profile of this potent and selective inhibitor. From its origins in a Pfizer screening program to its characterization as a specific NLRP3 antagonist, this document chronicles the key milestones in the development of CP-456,773. Detailed experimental protocols for its application in both in vitro and in vivo settings are provided, alongside a compilation of its quantitative pharmacological data. Furthermore, this guide elucidates the molecular mechanism of action of CP-456,773 through signaling pathway diagrams and outlines its synthesis. This document is intended to serve as a critical resource for researchers leveraging CP-456,773 to investigate the role of the NLRP3 inflammasome in health and disease.
Discovery and History
CP-456,773 was originally discovered by Pfizer in the late 1990s through a screening program for inhibitors of interleukin-1β (IL-1β) processing.[1][2] At the time, its precise molecular target was unknown, and it was classified as a "cytokine release inhibitory drug" or CRID3.[3][4] Subsequent research revealed that this diarylsulfonylurea-containing compound was a potent and highly selective inhibitor of the NLRP3 inflammasome, a key multiprotein complex of the innate immune system.[1][5] This discovery was a significant breakthrough, as it provided researchers with a much-needed tool to specifically probe the function of the NLRP3 inflammasome.
Despite its promise in numerous preclinical models of inflammatory diseases, the clinical development of CP-456,773 was halted, reportedly during Phase II trials, due to observations of elevated serum liver enzymes, suggesting potential off-target effects at higher doses.[6][7] Nevertheless, CP-456,773 remains an invaluable research tool and a benchmark for the development of new NLRP3 inhibitors.
Mechanism of Action
CP-456,773 exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[5] It specifically blocks both the canonical and non-canonical NLRP3 activation pathways.[1][8] Mechanistic studies have shown that CP-456,773 binds to the Walker B motif within the NACHT domain of NLRP3.[5] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing its ATPase activity and subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome activation.[1][6]
A key feature of CP-456,773 is its high selectivity for NLRP3. It does not inhibit other known inflammasomes, such as AIM2, NLRC4, or NLRP1, even at concentrations significantly higher than its IC50 for NLRP3.[8][9] This specificity makes it an exceptional tool for dissecting the specific role of the NLRP3 inflammasome in various pathological conditions.
Quantitative Pharmacological Data
The potency and selectivity of CP-456,773 have been extensively characterized in a variety of cellular and animal models. The following tables summarize key quantitative data for this compound.
| Parameter | Cell Type/Model | Value | Reference |
| IC50 (IL-1β release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [8][9] |
| Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [8][9] | |
| THP-1 derived macrophages | 0.2 µM | [6] | |
| IC50 (ASC Speck Formation) | THP-1 cells | 0.068 µM | [7] |
| IC50 (CA2 esterase activity) | Purified Carbonic Anhydrase 2 | 11 µM | [6] |
| ED50 (IL-1β secretion in vivo) | Mice (oral dosing) | ~15 mg/kg (for the related compound CP-424,174) | [1][10] |
| Pharmacokinetic Parameter | Species | Dose | Value | Reference |
| Bioavailability (oral) | C57BL/6 mice | 20 mg/kg | 68% | [10] |
| Cmax | C57BL/6 mice | 20 mg/kg p.o. | 25,333 ng/mL | [10] |
| AUC | C57BL/6 mice | 20 mg/kg p.o. | 163,410 ng·h/mL | [10] |
| Half-life | C57BL/6 mice | 20 mg/kg p.o. | ~3 h | [10] |
Experimental Protocols
The following protocols are provided as a guide for the use of CP-456,773 in common experimental settings. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the use of CP-456,773 to inhibit NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (HMDMs).
Materials:
-
BMDMs or HMDMs
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
CP-456,773 (MCC950)
-
ATP or Nigericin
-
DMSO (vehicle control)
-
ELISA kit for IL-1β
Procedure:
-
Seed BMDMs or HMDMs in a 96-well plate at a density of 5 x 10^5 cells/mL.[8]
-
The following day, replace the medium and prime the cells with 10 ng/mL LPS for 3 hours.[8]
-
Remove the LPS-containing medium and replace it with serum-free medium.
-
Add CP-456,773 at the desired concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes.[8]
-
Activate the NLRP3 inflammasome by adding an NLRP3 agonist, such as 5 mM ATP for 1 hour.[9]
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
In Vivo Inhibition of NLRP3 Inflammasome in a Mouse Model of Peritonitis
This protocol describes the use of CP-456,773 in an acute lipopolysaccharide (LPS) and ATP-induced mouse model of peritonitis.
Materials:
-
C57BL/6 mice
-
CP-456,773 (MCC950)
-
Vehicle control (e.g., PBS or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[11]
-
LPS
-
ATP
-
Sterile saline
Procedure:
-
Administer CP-456,773 (e.g., 10 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.[12][13]
-
After 30 minutes, induce peritonitis by i.p. injection of LPS.[3]
-
After a priming period (e.g., 2 hours), inject ATP i.p. to activate the NLRP3 inflammasome.[3]
-
At a designated time point after ATP injection (e.g., 30 minutes), collect peritoneal lavage fluid and/or blood samples.
-
Measure the levels of IL-1β and other inflammatory markers in the collected samples.
Synthesis Outline
The synthesis of CP-456,773 and related sulfonylureas typically involves a convergent approach. A key step is the coupling of a sulfonamide intermediate with an isocyanate intermediate. The synthesis generally proceeds as follows:
-
Synthesis of the Sulfonamide Moiety: This often starts from a commercially available substituted furan or thiophene carboxylic acid. The synthesis involves steps such as esterification, chlorosulfonylation, and ammonolysis to produce the desired sulfonamide.[4]
-
Synthesis of the Tricyclic Amine and Isocyanate Moiety: The 1,2,3,5,6,7-hexahydro-s-indacen-4-amine core is synthesized through a multi-step process, which can then be converted to the corresponding isocyanate.[4]
-
Coupling Reaction: The final sulfonylurea, CP-456,773, is formed by the reaction of the sulfonamide with the isocyanate, often promoted by a base such as sodium hydride.[4]
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by CP-456,773
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Triazolopyrimidinone Derivatives as Selective NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glpbio.com [glpbio.com]
- 9. MCC950 sodium | CP-456773 sodium | NLRP3 inhibitor | TargetMol [targetmol.com]
- 10. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
Part 1: MCC950 (CP-456773) - A Selective NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide to the Research Applications of CAS Number 256373-96-3
Introduction
The Chemical Abstracts Service (CAS) number 256373-96-3 is uniquely associated with two distinct and pharmacologically significant compounds: MCC950 (also known as CP-456773) and Ripasudil. Although sharing a CAS identifier, these molecules possess different chemical structures, mechanisms of action, and therapeutic applications. This technical guide provides a comprehensive overview of the core research applications for each compound, tailored for researchers, scientists, and drug development professionals. The information is presented in separate sections to clearly delineate their individual profiles.
MCC950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] Its ability to specifically target a key driver of inflammation has made it an invaluable research tool and a promising therapeutic candidate for a wide range of inflammatory diseases.[2]
Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[3][4] Its activation is a two-step process:
-
Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), stimulate receptors like Toll-like receptors (TLRs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and toxins, trigger a common cellular event like potassium (K+) efflux, which leads to the assembly and activation of the NLRP3 inflammasome complex.[1]
MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It binds to the Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity.[6] This action locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC, thereby blocking the activation of caspase-1 and the release of mature IL-1β.[6][7] MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][8]
Quantitative Data: Potency and Selectivity
The inhibitory potency of MCC950 has been quantified in various cellular systems.
| Target/Assay | Cell Type | IC50 Value | Reference |
| NLRP3 Inflammasome (IL-1β Release) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [2][9] |
| Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [9] | |
| IL-1β Assay | 8 nM | [10] | |
| NLRP3 Inflammasome (Pyroptosis) | THP-1 Derived Macrophages | 0.2 µM | [11] |
| Off-Target (Carbonic Anhydrase 2) | Biochemical Assay | 11 µM | [11][12] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details a common method to assess MCC950's activity in vitro.
-
Cell Culture and Priming:
-
Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages).
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[2]
-
-
Inhibitor Treatment:
-
NLRP3 Activation:
-
Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes to induce inflammasome assembly and activation.[6]
-
-
Data Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]
-
Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[2]
-
Calculate the IC50 value by plotting the dose-response curve of IL-1β inhibition.[2]
-
In Vivo Murine Model of Systemic Inflammation
This protocol describes a general workflow for evaluating MCC950's efficacy in vivo.
-
Animal Model:
-
MCC950 Administration:
-
Induction of Inflammation:
-
Endpoint Analysis:
-
Collect blood samples at various time points (e.g., 2-6 hours post-LPS) to measure serum levels of IL-1β and other cytokines by ELISA.[17]
-
For organ-specific inflammation models, harvest the relevant tissues (e.g., spinal cord, brain) for analysis of inflammatory markers, histological damage, and functional outcomes (e.g., neurological scores).[14][18]
-
Signaling Pathway Visualization
Part 2: Ripasudil - A Rho-Kinase (ROCK) Inhibitor
Ripasudil (brand name: Glanatec®) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[19] It was the first ROCK inhibitor approved for clinical use, initially in Japan, for the treatment of glaucoma and ocular hypertension.[20] Its research applications have since expanded to other ophthalmic conditions, particularly those involving the corneal endothelium.[21]
Mechanism of Action
Rho-kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell contraction, adhesion, and motility.[21][22] In the eye, this pathway is critical in several tissues:
-
Trabecular Meshwork (TM): In the conventional aqueous humor outflow pathway, activation of ROCK in TM cells leads to the formation of actin stress fibers and increased cell contraction. This increases the stiffness of the tissue, heightens outflow resistance, and elevates intraocular pressure (IOP).[9][22] Ripasudil inhibits ROCK, causing depolymerization of actin filaments. This relaxes the TM, increases the outflow facility, and consequently lowers IOP.[9][19]
-
Corneal Endothelium: The Rho/ROCK pathway is involved in regulating the proliferation and migration of corneal endothelial cells. By inhibiting ROCK, Ripasudil has been shown to promote the healing and regeneration of the corneal endothelium, which is crucial for maintaining corneal transparency.[23][24]
Quantitative Data: Potency and Clinical Efficacy
Ripasudil's activity has been characterized both biochemically and in clinical settings.
| Target/Assay | Parameter | Value | Reference |
| ROCK1 (human) | IC50 | 0.051 µM (51 nM) | [9][19] |
| ROCK2 (human) | IC50 | 0.019 µM (19 nM) | [9][19] |
| Corneal Endothelial Cell Proliferation | Effective Concentration (in vitro) | 0.3 - 30 µM | [24][25] |
| Glaucoma (Clinical Study) | IOP Reduction (from baseline, 1 week) | 17.4% | [26] |
| IOP Reduction (from baseline, 2 weeks) | 31.6% | [26] | |
| IOP Reduction (adjunctive therapy) | 2.6 - 3.1 mmHg (~20-30%) | [26] |
Experimental Protocols
In Vitro Corneal Endothelial Cell Proliferation Assay
This protocol is used to evaluate the effect of Ripasudil on corneal cell regeneration.
-
Cell Culture:
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of Ripasudil (e.g., 0.3 µM to 100 µM) for 48 hours.[25] Include a vehicle-only control.
-
-
Proliferation Measurement:
-
Assess DNA synthesis by adding 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final few hours of incubation.
-
Quantify the incorporation of BrdU into the DNA using a colorimetric ELISA-based assay kit. An increase in BrdU incorporation indicates enhanced cell proliferation.[24]
-
Clinical Trial Protocol for Glaucoma
Clinical studies for Ripasudil in glaucoma generally follow this structure.
-
Patient Population:
-
Enroll patients with primary open-angle glaucoma or ocular hypertension.[26]
-
Establish a baseline IOP after a washout period of previous medications if required.
-
-
Treatment Regimen:
-
Efficacy and Safety Monitoring:
-
Measure IOP at multiple time points throughout the day (e.g., trough and peak) at baseline and follow-up visits (e.g., 1, 2, 4, 8, and 12 weeks).[26][27]
-
The primary efficacy endpoint is the mean change in IOP from baseline.[26]
-
Record adverse events, with a focus on ocular effects such as conjunctival hyperemia (redness), blepharitis, and allergic reactions.[28]
-
Signaling Pathway Visualization
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rho Kinase in Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. mdpi.com [mdpi.com]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Ripasudil Endgame: Role of Rho-Kinase Inhibitor as a Last-Ditch-Stand Towards Maximally Tolerated Medical Therapy to a Patient of Advanced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. clinicaltrials.eu [clinicaltrials.eu]
- 28. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Technical Guide to MCC950: Targeting the NLRP3 Inflammasome in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide array of inflammatory diseases.[1] Preclinical research has demonstrated the therapeutic potential of MCC950 in mitigating disease pathology in various animal models, including those for neurodegenerative, metabolic, autoimmune, and cardiovascular disorders. This technical guide provides an in-depth overview of the preclinical studies on MCC950, focusing on its mechanism of action, detailed experimental protocols, and a quantitative summary of its efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of NLRP3 inflammasome inhibition.
Mechanism of Action: Specific Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Its activation is a two-step process: a priming signal (Signal 1), often from microbial components or endogenous cytokines, which upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling, and an activation signal (Signal 2), which can be triggered by a variety of stimuli including ATP, crystalline substances, and microbial toxins, leading to the assembly of the inflammasome complex.[1]
MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein.[1] Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3, which is crucial for its ATPase activity.[2][3] This interaction prevents the conformational changes and oligomerization of NLRP3 that are necessary for the recruitment of the adaptor protein ASC and subsequent activation of pro-caspase-1.[1] Consequently, the cleavage of pro-IL-1β and pro-IL-18 into their active forms is blocked.[1] MCC950 is highly specific for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[4]
Preclinical Efficacy in Neuroinflammatory and Neurodegenerative Diseases
The NLRP3 inflammasome is increasingly recognized as a key driver of neuroinflammation in various central nervous system (CNS) disorders. MCC950 has shown significant neuroprotective effects in preclinical models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
EAE is a widely used animal model for multiple sclerosis. Studies have demonstrated that MCC950 treatment can attenuate disease severity, reduce demyelination, and limit neuronal damage in EAE models.[5][6]
Table 1: Summary of MCC950 Efficacy in EAE Models
| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| C57BL/6 Mice (MOG35-55-induced EAE) | 50 mg/kg/day, oral gavage | 21 consecutive days, starting at day 16 post-immunization | Progressive reversal of mechanical allodynia; attenuated disease relapses. | [7] |
| C57BL/6 Mice (MOG35-55-induced EAE) | Not specified, administered every other day from induction | Not specified | Significantly lower clinical scores; reduced neuron damage and synapse loss; lower degree of demyelination. | [8] |
| C57BL/6 Mice (MOG35-55-induced EAE) | Not specified | Not specified | Ameliorated neuronal damage, demyelination, and oligodendrocyte loss in the brain; suppressed glial cell activation. | [9][10][11] |
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
EAE Induction:
-
Mice are subcutaneously immunized with an emulsion of 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
-
MCC950 Treatment:
-
MCC950 is dissolved in a suitable vehicle (e.g., sterile phosphate-buffered saline).
-
Administration is typically initiated either at the time of disease induction or after the onset of clinical signs, via oral gavage or intraperitoneal injection at specified dosages (e.g., 50 mg/kg/day).
-
-
Outcome Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).
-
Immunohistochemistry: Tissues can be stained for markers of neuronal damage, oligodendrocyte loss, and glial cell activation.
-
Alzheimer's Disease
In preclinical models of Alzheimer's disease, MCC950 has been shown to reduce amyloid-β (Aβ) plaque deposition, inhibit neuroinflammation, and improve cognitive function.[2][12]
Table 2: Summary of MCC950 Efficacy in Alzheimer's Disease Models
| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| APP/PS1 Mice | 10 mg/kg/day, intraperitoneal injection | 3 months | Reduced Aβ accumulation; improved cognitive function. | [2][12] |
| Rat Model (STZ-induced) | 50 mg/kg, intraperitoneal injection | Not specified | Suppressed cognitive impairment and anxiety; attenuated neuroinflammation and autophagy. |
Experimental Protocol: MCC950 in APP/PS1 Mouse Model
-
Animals: Aged APP/PS1 transgenic mice and wild-type littermate controls.
-
MCC950 Treatment:
-
MCC950 is administered daily via intraperitoneal injection (e.g., 10 mg/kg) for a specified duration (e.g., 3 months).
-
-
Behavioral Testing:
-
Cognitive function is assessed using tests such as the Morris water maze, Y-maze, or novel object recognition task.
-
-
Biochemical and Histological Analysis:
-
Following behavioral testing, brains are harvested.
-
One hemisphere is used for biochemical analysis to measure levels of Aβ, inflammatory cytokines (e.g., IL-1β), and inflammasome components.
-
The other hemisphere is fixed for histological analysis of Aβ plaque burden and microglial activation.
-
Parkinson's Disease
Preclinical studies in mouse models of Parkinson's disease have demonstrated that MCC950 can mitigate motor deficits, protect dopaminergic neurons from degeneration, and reduce the accumulation of α-synuclein aggregates.
Table 3: Summary of MCC950 Efficacy in Parkinson's Disease Models
| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| MPTP-induced Mouse Model | Intraperitoneal administration (dosage not specified) | Not specified | Improved behavioral dysfunctions; reduced dopaminergic neuronal degeneration; inhibited glial cell and NLRP3 inflammasome activation. | |
| α-synuclein Mouse Model | Intraperitoneal injection (dosage not specified) | 10 weeks | Reduced CD4+ and CD8+ T cell infiltration; mitigated microglial activation; reduced neurodegeneration of dopaminergic neurons; improved motor behavior. |
Experimental Protocol: MCC950 in MPTP-Induced Mouse Model
-
Animals: Male C57BL/6 mice.
-
MPTP Induction:
-
Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is multiple injections over a short period.
-
-
MCC950 Treatment:
-
MCC950 is administered, often intraperitoneally, either prior to or concurrently with MPTP injections.
-
-
Behavioral Assessment:
-
Motor deficits are evaluated using tests such as the pole test, hanging test, and swimming test.
-
-
Neurochemical and Histological Analysis:
-
Brains are collected for analysis of dopaminergic neuron survival in the substantia nigra and striatum (e.g., tyrosine hydroxylase immunohistochemistry).
-
Expression of inflammasome components and markers of glial activation are assessed by Western blot and immunohistochemistry.
-
Preclinical Efficacy in Autoimmune and Autoinflammatory Diseases
MCC950 has shown promise in models of diseases characterized by systemic inflammation and autoimmune responses, such as rheumatoid arthritis and inflammatory bowel disease.
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
In the CIA mouse model of rheumatoid arthritis, MCC950 treatment has been shown to significantly reduce the severity of arthritis, synovial inflammation, and cartilage erosion.[4]
Table 4: Summary of MCC950 Efficacy in CIA Model
| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| DBA/1 Mice (CIA) | 10 mg/kg, intraperitoneal injection every 2 days | 2 weeks | Significantly reduced mean clinical arthritis scores; attenuated synovial inflammation and cartilage erosion; significantly reduced IL-1β levels in synovia and sera. | [4] |
Experimental Protocol: Collagen-Induced Arthritis in Mice
-
Animals: DBA/1 mice, 8-10 weeks old.
-
CIA Induction:
-
Mice receive a primary immunization of an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
-
MCC950 Treatment:
-
Treatment with MCC950 (e.g., 10 mg/kg, i.p.) is typically initiated after the booster immunization.[4]
-
-
Arthritis Assessment:
-
The incidence and severity of arthritis are monitored and scored based on paw swelling and erythema.
-
At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion.
-
-
Biomarker Analysis:
-
Serum and synovial fluid can be collected to measure levels of inflammatory cytokines.
-
Inflammatory Bowel Disease (IBD)
In mouse models of colitis, which mimic human IBD, MCC950 has been demonstrated to ameliorate disease symptoms and reduce intestinal inflammation.
Table 5: Summary of MCC950 Efficacy in Colitis Models
| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Winnie Mice (spontaneous chronic colitis) | 40 mg/kg, oral administration | 3 weeks | Improved body weight gain, colon length, and disease activity index; suppressed release of pro-inflammatory cytokines in colonic explants. | |
| Nod2-/- Mice (DSS-induced colitis) | 1 mg/kg in chow | 9 days | Attenuated disease severity; reduced IL-1β secretion in the intestine. |
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis
-
Animals: C57BL/6 or other susceptible mouse strains.
-
Colitis Induction:
-
Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-9 days.
-
-
MCC950 Treatment:
-
MCC950 can be administered in the chow, drinking water, or via oral gavage or intraperitoneal injection, starting at the beginning of DSS administration.
-
-
Disease Activity Monitoring:
-
Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a disease activity index (DAI).
-
-
Pathological Assessment:
-
At the end of the treatment period, colons are excised and measured for length.
-
Colon tissue is collected for histological scoring of inflammation and injury, and for measuring cytokine levels.
-
Preclinical Efficacy in Metabolic and Cardiovascular Diseases
The NLRP3 inflammasome is implicated in the chronic low-grade inflammation that underlies metabolic and cardiovascular diseases. MCC950 has been investigated in models of diabetic complications and atherosclerosis.
Diabetic Nephropathy
In the db/db mouse model of type 2 diabetes, MCC950 has been shown to protect against diabetic nephropathy by reducing renal inflammation and fibrosis.
Table 6: Summary of MCC950 Efficacy in Diabetic Nephropathy Model
| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| db/db Mice | 10 mg/kg, intraperitoneal injection twice a week | 12 weeks | Reduced serum creatinine, urinary albumin-to-creatinine ratio (ACR), and NGAL; attenuated mesangial expansion and glomerular basement membrane thickening. | |
| db/db Mice | Intraperitoneal injections (dosage not specified) | 8 weeks | Ameliorated anxiety- and depression-like behaviors and cognitive dysfunction; reversed increased NLRP3, ASC, and IL-1β expression in the hippocampus. |
Experimental Protocol: MCC950 in db/db Mice
-
Animals: Eight-week-old male db/db mice and their non-diabetic db/m littermates.
-
MCC950 Treatment:
-
Mice receive intraperitoneal injections of MCC950 (e.g., 10 mg/kg) twice weekly for 12 weeks.
-
-
Metabolic and Renal Function Monitoring:
-
Body weight and blood glucose are monitored regularly.
-
Urine is collected at intervals to measure albumin and creatinine for the determination of the ACR.
-
At the end of the study, blood is collected for serum creatinine measurement.
-
-
Renal Histopathology:
-
Kidneys are harvested for histological analysis of glomerular and tubular injury, and for immunohistochemical and Western blot analysis of inflammasome components and fibrotic markers.
-
Atherosclerosis
In the ApoE-/- mouse model of atherosclerosis, MCC950 treatment has been found to reduce the development of atherosclerotic lesions.
Table 7: Summary of MCC950 Efficacy in Atherosclerosis Model
| Animal Model | MCC950 Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| ApoE-/- Mice (Western-type diet) | 10 mg/kg, intraperitoneal injection 3 times a week | 4 weeks | Significantly reduced atherosclerotic lesion size and volume; reduced number of macrophages in the plaque. |
Experimental Protocol: MCC950 in ApoE-/- Mice
-
Animals: ApoE-/- mice.
-
Atherosclerosis Induction:
-
Mice are fed a Western-type high-fat diet.
-
Atherosclerotic plaque formation can be accelerated by placing a semi-constrictive collar around a carotid artery.
-
-
MCC950 Treatment:
-
MCC950 is administered via intraperitoneal injection (e.g., 10 mg/kg, 3 times per week) for the duration of the study.
-
-
Lesion Analysis:
-
At the study endpoint, the aortic tree or the collared carotid artery is dissected.
-
Atherosclerotic plaque size and composition (e.g., macrophage content, collagen) are quantified by histological analysis of serial sections.
-
Conclusion and Future Directions
The preclinical data for MCC950 provide a strong rationale for its development as a therapeutic agent for a wide range of inflammatory diseases. Its high specificity for the NLRP3 inflammasome and its efficacy in diverse and well-characterized animal models are particularly compelling. Future preclinical research should continue to explore the long-term safety profile of MCC950, its pharmacokinetic and pharmacodynamic properties in different species, and its potential in combination therapies. As our understanding of the role of the NLRP3 inflammasome in disease pathogenesis continues to grow, MCC950 and other next-generation NLRP3 inhibitors represent a promising new frontier in the treatment of inflammatory disorders.
References
- 1. invivogen.com [invivogen.com]
- 2. inflammasomelab.com [inflammasomelab.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Selective NLRP3 Inflammasome Inhibitor MCC950: A Technical Guide to its Effect on IL-1β and IL-18 Maturation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It details the molecular mechanism of action, its inhibitory effects on the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and standardized experimental protocols for its application in a research setting.
Core Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of innate immune cells that plays a crucial role in the inflammatory response. Its activation is a two-step process:
-
Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), engage pattern recognition receptors (e.g., TLR4). This triggers the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and the inactive cytokine precursors, pro-IL-1β and pro-IL-18.[1][2]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, or toxins like nigericin, induce cellular changes like potassium (K+) efflux.[3] This triggers the assembly of the active inflammasome complex, consisting of the NLRP3 sensor, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1.
Once assembled, pro-caspase-1 undergoes proximity-induced auto-cleavage to form the active protease, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[1][4] Caspase-1 also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1][5]
MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein.[6][7][8] Specifically, it binds to the Walker B motif within the central NACHT domain of NLRP3.[6][7] This interaction prevents NLRP3 from hydrolyzing ATP, a critical step for the conformational changes required for its oligomerization and the subsequent assembly of the inflammasome complex.[1][4][6] By locking NLRP3 in an inactive state, MCC950 effectively blocks the entire downstream cascade, including caspase-1 activation and the maturation of both IL-1β and IL-18.[1][4]
Quantitative Effects on IL-1β and IL-18 Maturation
MCC950 is a highly potent inhibitor of NLRP3-dependent cytokine maturation, demonstrating efficacy in the nanomolar range across various cell types and activators. Its inhibitory concentration (IC50) highlights its specificity and utility as a research tool and potential therapeutic. A meta-analysis of animal studies confirmed that MCC950 treatment leads to a significant reduction in the levels of both IL-1β and IL-18.[2]
| Cell Type | Activator (Signal 2) | Cytokine | IC50 (nM) | Reference |
| Mouse BMDM | ATP | IL-1β | 7.5 | [9] |
| Human THP-1 (differentiated) | Nigericin | IL-1β | 8.1 | [10] |
| Human THP-1 (differentiated) | ATP | IL-1β | 60 | [10] |
| Human THP-1 | Nigericin & MSU | IL-1β | 26 & 24 | [11] |
| Human THP-1 | Not Specified | IL-18 | 33 | [11] |
| Human PBMC (MWS Patients) | Constitutive | IL-1β | 70.4 | [12] |
| Human Whole Blood | LPS + Nigericin | IL-1β | 627 | [12] |
BMDM: Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; PBMC: Peripheral Blood Mononuclear Cells; MWS: Muckle-Wells Syndrome; MSU: Monosodium Urate crystals.
Detailed Experimental Protocols
The following section outlines a standard in vitro protocol to assess the inhibitory effect of MCC950 on IL-1β and IL-18 maturation in macrophages.
Experimental Workflow Overview
The standard workflow involves priming immune cells with a TLR agonist like LPS, followed by treatment with MCC950, and subsequent activation of the NLRP3 inflammasome with a Signal 2 agonist. Cytokine release is then measured in the supernatant.
Materials and Reagents
-
Cells: Mouse Bone Marrow-Derived Macrophages (BMDMs), human THP-1 monocytes, or human Peripheral Blood Mononuclear Cells (PBMCs).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Priming Reagent (Signal 1): Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL).
-
Activation Reagents (Signal 2): Adenosine 5'-triphosphate (ATP) disodium salt hydrate (Stock: 500 mM in sterile water) or Nigericin sodium salt (Stock: 10 mM in ethanol).
-
Inhibitor: MCC950 (Stock: 10 mM in DMSO).
-
Assay Kits: ELISA kits for mouse/human IL-1β and IL-18.
-
Western Blot Reagents: Antibodies against Caspase-1 (p20 subunit), IL-1β (p17 subunit), and appropriate secondary antibodies.
Step-by-Step In Vitro Protocol (BMDM Model)
-
Cell Seeding: Plate BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells per well. Allow cells to adhere overnight.
-
Priming: Prime the cells by replacing the medium with fresh medium containing 1 µg/mL LPS. Incubate for 3-4 hours at 37°C, 5% CO2.[3][13] This step induces the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Prepare serial dilutions of MCC950 in culture medium. Remove the LPS-containing medium and add the MCC950 dilutions to the respective wells. A typical concentration range is 1 nM to 1000 nM.[3] Include a vehicle control (e.g., 0.1% DMSO). Incubate for 30-60 minutes.
-
NLRP3 Activation: Add the Signal 2 activator directly to the wells.
-
For ATP activation: Add ATP to a final concentration of 5 mM.
-
For Nigericin activation: Add Nigericin to a final concentration of 10 µM.
-
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.
-
Sample Collection: After incubation, carefully collect the culture supernatants. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris.
-
Cytokine Quantification (ELISA): Measure the concentration of mature IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis (Optional): To visually confirm the inhibition of cleavage, precipitate proteins from the supernatant (e.g., using TCA precipitation). Run samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies specific for the cleaved forms of caspase-1 (p20) and IL-1β (p17).[12]
Specificity and Selectivity
A key feature of MCC950 is its high selectivity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other inflammasomes, such as those dependent on AIM2, NLRC4, or NLRP1.[3][9] Furthermore, MCC950 does not block the upstream priming step, as evidenced by the unaffected production of TNF-α, an NF-κB-dependent cytokine that is not processed by the inflammasome.[3][13] This specificity makes MCC950 an invaluable tool for isolating and studying NLRP3-dependent inflammatory pathways.
Conclusion
MCC950 is a well-characterized, potent, and highly selective inhibitor of the NLRP3 inflammasome. By directly binding to NLRP3 and preventing its ATP-hydrolysis-driven activation, it effectively halts the maturation and secretion of IL-1β and IL-18. The robust in vitro and in vivo data, coupled with its defined mechanism of action, establish MCC950 as a critical tool for researchers investigating NLRP3-driven inflammation and as a foundational molecule for the development of therapeutics targeting a wide range of inflammatory diseases.[3]
References
- 1. invivogen.com [invivogen.com]
- 2. immunopathol.com [immunopathol.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inflammasomelab.com [inflammasomelab.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. interleukin-ii.com [interleukin-ii.com]
- 10. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 13. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of NLRP3 Inhibition by MCC950: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms by which MCC950, a potent and specific small-molecule inhibitor, targets and inhibits the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of inflammatory diseases and the development of novel therapeutics.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. MCC950 has emerged as a key tool compound for studying the NLRP3 pathway and as a promising therapeutic candidate. This guide delineates the direct interaction of MCC950 with the NLRP3 protein, its impact on ATPase activity, and the subsequent downstream effects on inflammasome assembly and cytokine release. The information presented herein is a synthesis of key findings from structural, biochemical, and cellular studies.
The Molecular Target of MCC950: Direct Engagement with the NLRP3 NACHT Domain
MCC950 exerts its inhibitory effect through direct binding to the NLRP3 protein.[1][2][3][4][5][6][7][8][9] The central NACHT domain of NLRP3, which is responsible for its ATPase activity and oligomerization, is the specific molecular target.[1][2][3][4][5][6][7][8][9]
The Binding Site: A Pocket of Inhibition
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the MCC950 binding site.[10][11][12] MCC950 nestles into a specific pocket within the NACHT domain, establishing interactions with four of its subdomains and the transition leucine-rich repeat (LRR) region.[11][12] This binding site is strategically located at or in close proximity to the Walker B motif, a critical region for ATP hydrolysis.[1][2][3][5][6][7][9][13] Some studies also indicate an interaction near the Walker A motif, which is responsible for ATP binding.[11][14] This direct interaction is non-covalent and reversible.[2]
Mechanism of Action: Allosteric Inhibition of NLRP3 ATPase Activity
The binding of MCC950 to the NACHT domain induces a conformational change that locks the NLRP3 protein in an inactive state.[9][12] This allosteric modulation directly inhibits the intrinsic ATPase activity of NLRP3, preventing the hydrolysis of ATP to ADP.[1][2][3][5][6][7][13] ATP hydrolysis is an essential prerequisite for the conformational changes that lead to NLRP3 activation and subsequent oligomerization.[2] By blocking this key enzymatic step, MCC950 effectively prevents the initial activation of the NLRP3 molecule.
Figure 1: Signaling pathway of NLRP3 activation and MCC950 inhibition.
Downstream Consequences of NLRP3 Inhibition
The MCC950-mediated blockade of NLRP3 ATPase activity sets off a cascade of inhibitory effects, ultimately suppressing the inflammatory response.
Prevention of Inflammasome Assembly
By locking NLRP3 in an inactive conformation, MCC950 prevents the self-oligomerization of NLRP3 monomers, a critical step in inflammasome formation.[2][15] This, in turn, blocks the recruitment and subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[13][16][17][18]
Suppression of Pro-inflammatory Cytokine Release
The failure to form a functional inflammasome complex prevents the proximity-induced auto-activation of pro-caspase-1.[16][19] Consequently, the processing and release of the potent pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), are potently inhibited.[16][18]
Figure 2: Logical flow of MCC950's effect on inflammasome assembly.
Quantitative Data on MCC950 Activity
The inhibitory potency of MCC950 has been quantified in various experimental systems. The following tables summarize key quantitative data.
| Parameter | Cell Type/System | Value | Reference |
| IC50 (IL-1β Release) | Mouse Bone Marrow-Derived Macrophages (BMDM) | ~7.5 nM | [16] |
| IC50 (IL-1β Release) | Human Monocyte-Derived Macrophages (HMDM) | ~8.1 nM | [16] |
| Parameter | Method | Value | Reference |
| Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 224 nM | [2] |
Key Experimental Protocols
The elucidation of MCC950's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.
Drug Affinity Responsive Target Stability (DARTS)
-
Objective: To demonstrate direct binding of MCC950 to NLRP3.
-
Methodology:
-
LPS-primed bone marrow-derived macrophages (BMDMs) are lysed.
-
Cell lysates are incubated with varying concentrations of MCC950 or a vehicle control.
-
A broad-specificity protease, such as pronase or thermolysin, is added to the lysates to induce protein degradation.[2]
-
The reaction is stopped, and the samples are analyzed by Western blot using antibodies against different domains of NLRP3.
-
Protection of NLRP3 from proteolytic degradation in the presence of MCC950 indicates direct binding.[2]
-
Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity and kinetics of MCC950 to NLRP3.
-
Methodology:
-
Recombinant NLRP3 protein (e.g., a construct lacking the LRR domain, NLRP3ΔLRR) is immobilized on an SPR sensor chip.[2]
-
A series of MCC950 concentrations are flowed over the chip surface.
-
The association and dissociation of MCC950 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are used to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]
-
NLRP3 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
-
Objective: To measure the effect of MCC950 on the ATP hydrolysis activity of NLRP3.
-
Methodology:
-
Recombinant NLRP3 protein is incubated with MCC950 or a vehicle control in a reaction buffer.[20]
-
ATP is added to initiate the ATPase reaction, which is allowed to proceed for a defined period at 37°C.[20]
-
The ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[20]
-
The luminescence intensity, which is proportional to the amount of ADP produced, is measured using a plate reader. A decrease in luminescence in the presence of MCC950 indicates inhibition of ATPase activity.
-
Figure 3: Workflow for the ADP-Glo™ based NLRP3 ATPase assay.
Conclusion
MCC950 is a highly specific inhibitor of the NLRP3 inflammasome that functions by directly binding to the NACHT domain and allosterically inhibiting its ATPase activity. This action prevents the conformational changes required for NLRP3 activation, thereby blocking inflammasome assembly and the subsequent release of pro-inflammatory cytokines. The detailed molecular understanding of MCC950's mechanism of action provides a solid foundation for the rational design and development of next-generation NLRP3 inhibitors for the treatment of a broad spectrum of inflammatory diseases.
References
- 1. inflammasomelab.com [inflammasomelab.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. MCC950 closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Structural mechanisms of inflammasome regulation revealed by cryo-EM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3.4.2. Measurement of NLRP3 ATPase Activity Using ADP Glo [bio-protocol.org]
MCC950: A Foundational Guide to its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system.[1][2] Its ability to selectively block the activation of the NLRP3 inflammasome has positioned it as a valuable research tool and a potential therapeutic agent for a wide range of inflammatory and autoimmune diseases.[3][4][5] This technical guide provides an in-depth overview of the foundational research on MCC950, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Introduction to the NLRP3 Inflammasome and MCC950
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[6] The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) is a key intracellular PRR that, upon activation, assembles a multi-protein complex known as the NLRP3 inflammasome.[1][6] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, serves as a platform for the activation of caspase-1.[3][7] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, and also cleaves Gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis.[1][8]
Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, multiple sclerosis, and Alzheimer's disease.[3][4] MCC950 has emerged as a pivotal tool for studying the role of the NLRP3 inflammasome in these conditions and as a promising therapeutic candidate.[3][4][9]
Mechanism of Action of MCC950
MCC950 exerts its inhibitory effect through a direct interaction with the NLRP3 protein.[1][10] Specifically, it targets the NACHT domain of NLRP3, which possesses ATPase activity essential for its oligomerization and activation.[1][11][12]
Key aspects of MCC950's mechanism of action include:
-
Direct Binding to NLRP3: MCC950 directly binds to the Walker B motif within the NACHT domain of NLRP3.[1][10] This interaction locks NLRP3 in an inactive, closed conformation.[1][8]
-
Inhibition of ATP Hydrolysis: By binding to the ATP-hydrolysis motif, MCC950 prevents NLRP3 from hydrolyzing ATP to ADP, a critical step for the conformational changes required for its activation and oligomerization.[1][10][13]
-
Blockade of Inflammasome Assembly: By keeping NLRP3 in an inactive state, MCC950 prevents the recruitment of the adaptor protein ASC and subsequent caspase-1 activation.[3][12]
-
Specificity: MCC950 is highly specific for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][3]
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of the Nod-Like Receptor Family Pyrin Domain Containing 3 Inflammasome with MCC950 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockage of the NLRP3 inflammasome by MCC950 improves anti-tumor immune responses in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
MCC950: A Targeted Approach to Mitigating Neuroinflammation in Central Nervous System Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, a critical component in the pathogenesis of a wide range of central nervous system (CNS) disorders, presents a significant therapeutic target. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a key driver of this inflammatory cascade. MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, has demonstrated considerable promise in preclinical models of various CNS diseases by attenuating neuroinflammation and its downstream detrimental effects. This technical guide provides a comprehensive overview of the role of MCC950 in neuroinflammation and its therapeutic potential in CNS disorders, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction: The NLRP3 Inflammasome and Neuroinflammation
The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system.[1] Its activation, triggered by a variety of damage- and pathogen-associated molecular patterns (DAMPs and PAMPs), leads to the cleavage of pro-caspase-1 into its active form.[1] Activated caspase-1 then processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms, potent mediators of inflammation.[1] Dysregulation of the NLRP3 inflammasome is implicated in the chronic neuroinflammation that characterizes numerous CNS disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, traumatic brain injury, and ischemic stroke.[2][3][4][5][6]
MCC950: Mechanism of Action
MCC950 is a diarylsulfonylurea-containing compound that specifically inhibits NLRP3 inflammasome activation.[7] It directly targets the NLRP3 protein, binding to the Walker B motif within the NACHT domain.[1][8] This interaction is thought to lock NLRP3 in an inactive conformation, preventing its oligomerization and subsequent activation of the inflammasome complex.[1] Consequently, MCC950 blocks the downstream cleavage of caspase-1 and the maturation and release of IL-1β and IL-18.[9][10] Notably, MCC950 demonstrates high selectivity for the NLRP3 inflammasome, with no significant off-target effects on other inflammasomes such as AIM2 or NLRC4.[1][9]
Signaling Pathway of MCC950-mediated NLRP3 Inhibition
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific inhibitory action of MCC950.
Caption: MCC950 directly inhibits the NLRP3 protein, preventing inflammasome assembly.
Preclinical Efficacy of MCC950 in CNS Disorders
Extensive preclinical studies have demonstrated the therapeutic potential of MCC950 across a range of CNS disorder models. The following tables summarize the key quantitative findings.
Traumatic Brain Injury (TBI)
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Neurological Severity Score | Mouse CCI | 50 mg/kg IP at 1h & 3h post-TBI | Significant improvement at 24h and 72h post-TBI. | [5][11] |
| Brain Water Content (Edema) | Mouse CCI | 50 mg/kg IP at 1h & 3h post-TBI | Trend towards reduction, not statistically significant. | [5][11] |
| IL-1β Levels | Mouse CCI | 50 mg/kg IP at 1h & 3h post-TBI | Significant reduction in the perilesional area at 24h and 72h. | [5][11] |
| Cleaved Caspase-1 | Mouse CCI | 50 mg/kg IP at 1h & 3h post-TBI | Significant reduction in the perilesional area at 24h and 72h. | [5][11] |
| Cleaved PARP & Caspase-3 | Mouse CCI | 50 mg/kg IP at 1h & 3h post-TBI | Remarkable reduction in apoptotic markers at 24h. | [5] |
Ischemic Stroke
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Infarct Volume | Rat MCAO | 3 mg/kg IP at 1h & 3h post-reperfusion | Not significantly different in diabetic rats. | [6] |
| Recognition Index (Cognition) | Rat MCAO | 3 mg/kg IP at 1h & 3h post-reperfusion | Significantly improved in both control and diabetic rats at day 14. | [6] |
| Blood-Brain Barrier Permeability | Rat MCAO | 3 mg/kg IP at 1h & 3h post-reperfusion | Improved integrity in diabetic rats. | [6] |
| Neuronal Cell Death (TUNEL) | Rat MCAO | 3 mg/kg IP at 1h & 3h post-reperfusion | Significantly reduced in both control and diabetic animals. | [6] |
| Survival Rate | Rat MCAO | 3 mg/kg IP at 1h & 3h post-reperfusion | Improved from 40% to 83% in diabetic rats. | [6] |
Alzheimer's Disease (AD)
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Cognitive Function | APP/PS1 mice | Not specified | Improved cognitive function. | [2] |
| Aβ Accumulation | APP/PS1 mice | Not specified | Reduced Aβ accumulation. | [2] |
| Aβ Phagocytosis (in vitro) | Microglia | Not specified | Stimulated Aβ phagocytosis. | [2] |
| IL-1β Release (in vitro) | LPS+Aβ-stimulated microglia | Not specified | Inhibited IL-1β release without inducing pyroptosis. | [2] |
Parkinson's Disease (PD)
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Amphetamine-induced Rotations | 6-OHDA rat model | 20 mg/kg daily oral gavage | Mitigated motor deficits. | [3] |
| Striatal Dopamine Levels | 6-OHDA rat model | 20 mg/kg daily oral gavage | Reduced loss of striatal dopamine. | [3] |
| Nigrostriatal Degeneration | 6-OHDA rat model | 20 mg/kg daily oral gavage | Reduced dopaminergic degeneration. | [3] |
| α-synuclein Aggregation | α-synuclein fibril model | Oral administration | Reduced accumulation of α-synuclein aggregates. | [3] |
| Behavioral Dysfunction | MPTP mouse model | Intraperitoneal administration | Improved behavioral dysfunctions. | [12] |
Multiple Sclerosis (MS)
| Parameter | Model | Treatment Protocol | Key Findings | Reference |
| Clinical Score | EAE mouse model | Daily treatment | Significantly lower clinical score compared to untreated EAE mice. | [13] |
| Demyelination | EAE mouse model | Daily treatment | "Remarkably" lower degree of demyelination. | [13] |
| Neuronal Damage | EAE mouse model | Daily treatment | Markedly less neuron damage and fewer signs of synapse loss. | [13] |
| Oligodendrocyte Loss | EAE mouse model | Daily treatment | Lesser damage to oligodendrocytes, similar to healthy mice. | [13] |
| Mechanical Allodynia | RR-EAE mouse model | 50 mg/kg/day oral bolus | Progressively reversed mechanical allodynia. | [14] |
Detailed Experimental Protocols
In Vivo TBI Model: Controlled Cortical Impact (CCI)
This protocol describes a common method for inducing TBI in mice to study the effects of MCC950.
Caption: Workflow for inducing TBI and assessing the effects of MCC950.[5][11]
Methodology:
-
Animal Model: Young adult C57BL/6 mice are used.[11]
-
Anesthesia and Surgery: Mice are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the parietal cortex.
-
Injury Induction: A unilateral cortical impact injury is induced using a controlled impactor device.
-
Treatment: MCC950 (50 mg/kg) or saline is administered via intraperitoneal (IP) injection at 1 and 3 hours post-TBI.[11]
-
Outcome Measures:
-
Neurological Function: Assessed using a neurological severity score at 24 and 72 hours post-TBI.[5]
-
Brain Edema: Measured by quantifying brain water content at 24 hours.[5]
-
Biochemical Analysis: Brain tissue from the perilesional area is collected at 24 or 72 hours for immunoblotting to quantify levels of NLRP3, ASC, cleaved caspase-1, IL-1β, cleaved PARP, and caspase-3.[5][11]
-
In Vitro Neuroinflammation Model: LPS and ATP-stimulated Macrophages
This protocol details the in vitro assessment of MCC950's inhibitory effect on the NLRP3 inflammasome.
Caption: Workflow for assessing MCC950's in vitro efficacy.[9]
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) from mice or human monocyte-derived macrophages (HMDMs) are cultured.[9]
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[9]
-
Inhibitor Treatment: Cells are pre-treated with a range of concentrations of MCC950 (e.g., 1-1,000 nM).[9]
-
NLRP3 Activation: The NLRP3 inflammasome is activated by treating the cells with a stimulus such as ATP.[9]
-
Analysis: The concentration of secreted IL-1β and TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 of MCC950 for IL-1β inhibition is then determined.[9][15]
Discussion and Future Directions
The substantial body of preclinical evidence strongly supports the therapeutic potential of MCC950 in a variety of CNS disorders. Its ability to specifically target the NLRP3 inflammasome and thereby reduce the production of key pro-inflammatory cytokines addresses a central mechanism of neurodegeneration. The consistent positive outcomes observed in models of acute injuries like TBI and stroke, as well as chronic neurodegenerative diseases such as AD, PD, and MS, highlight the broad applicability of this therapeutic approach.
However, it is important to note that while MCC950 has shown excellent potency and selectivity in these models, its pharmacokinetic properties have presented challenges for clinical development.[16] Research is ongoing to develop next-generation NLRP3 inhibitors with improved drug-like properties.[16]
Future research should focus on:
-
Optimizing Dosing and Treatment Windows: Further studies are needed to determine the optimal dosing regimens and therapeutic windows for different CNS disorders.
-
Long-term Safety and Efficacy: The long-term effects of chronic NLRP3 inhibition need to be thoroughly investigated.
-
Combination Therapies: Exploring the synergistic effects of MCC950 or other NLRP3 inhibitors with other therapeutic agents could lead to more effective treatment strategies.
-
Clinical Translation: The promising preclinical data warrants the continued development and clinical investigation of NLRP3 inhibitors for the treatment of neuroinflammatory diseases.
Conclusion
MCC950 has proven to be an invaluable research tool for elucidating the role of the NLRP3 inflammasome in the pathophysiology of CNS disorders. The wealth of preclinical data underscores the significant potential of targeting this pathway to combat neuroinflammation and its devastating consequences. As our understanding of the intricate mechanisms of neuroinflammation continues to grow, selective NLRP3 inhibitors like MCC950 and its successors hold the promise of becoming a new class of disease-modifying therapies for a range of debilitating neurological conditions.
References
- 1. invivogen.com [invivogen.com]
- 2. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammasome inhibition prevents α-synuclein pathology and dopaminergic neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin combined with MCC950 to treat multiple sclerosis in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome inhibition with MCC950 improves diabetes-mediated cognitive impairment and vasoneuronal remodeling after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective NLRP3 inflammasome inhibitor attenuates behavioral deficits and neuroinflammation in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 14. Pharmacological inhibition of the NLRP3 inflammasome as a potential target for multiple sclerosis induced central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological Inhibition of the Nod-Like Receptor Family Pyrin Domain Containing 3 Inflammasome with MCC950 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: MCC950 Sodium In Vivo Administration Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCC950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.[4][5] MCC950 specifically blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations, making it an invaluable tool for studying the role of the NLRP3 inflammasome in disease pathogenesis and a potential therapeutic agent.[1][4] The sodium salt of MCC950 is highly soluble in aqueous solutions, facilitating its use in various in vivo experimental models.[1][4]
Mechanism of Action
MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It interacts with the Walker B motif within the NLRP3 NACHT domain, which is essential for its ATPase activity.[3][5] This interaction locks NLRP3 in an inactive conformation, preventing ATP hydrolysis, which is a crucial step for the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[3][6] By preventing the formation of the active inflammasome complex, MCC950 blocks the activation of caspase-1, thereby inhibiting the processing and release of IL-1β and IL-18.[6][7] Importantly, MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][4][6]
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for MCC950 Treatment in Bone Marrow-Derived Macrophages (BMDMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, responsible for the production of pro-inflammatory cytokines IL-1β and IL-18, and for inducing pyroptotic cell death.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. MCC950 offers a valuable tool for studying the role of the NLRP3 inflammasome in various pathological conditions.[3]
These application notes provide detailed protocols for the culture of murine Bone Marrow-Derived Macrophages (BMDMs) and the optimal use of MCC950 to inhibit NLRP3 inflammasome activation.
Quantitative Data Summary
The following tables summarize the key quantitative data for MCC950 in BMDM cell culture based on published literature.
Table 1: MCC950 Potency in Macrophages
| Cell Type | Parameter | Value | Reference |
| Murine BMDM | IC50 for IL-1β Inhibition | ~7.5 nM | [1][4] |
| Human Monocyte-Derived Macrophages (HMDM) | IC50 for IL-1β Inhibition | ~8.1 nM | [1][4] |
Table 2: Recommended MCC950 Concentration Range for BMDM Experiments
| Concentration Range | Application | Notes | Reference |
| 1 - 1000 nM | Dose-dependent inhibition of IL-1β release | Effective range for NLRP3 inflammasome inhibition.[1] | [1] |
| 10 nM | Significant inhibition of IL-1β release | A commonly used effective concentration.[5] | [5] |
| 100 nM | Inhibition of IL-1β secretion induced by LPS + Aβ | Used for studying specific NLRP3-mediated responses.[6] | [6] |
| Up to 1 µM | No observed cytotoxicity | Safe concentration range for maintaining BMDM viability.[5] | [5] |
| Up to 10 µM | No cytotoxicity observed in some studies | Higher concentrations have been used without reported toxicity.[7] | [7] |
Table 3: Effect of MCC950 on Cytokine Secretion in LPS-Primed BMDMs
| Cytokine | Effect of MCC950 | Specificity | Reference |
| IL-1β | Dose-dependent inhibition | Specific to NLRP3 inflammasome pathway.[1][8] | [1][8] |
| TNF-α | No significant inhibition | Demonstrates specificity of MCC950 for the NLRP3 inflammasome, as TNF-α secretion is NLRP3-independent.[1][8] | [1][8] |
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the extraction of bone marrow from mouse femur and tibia and subsequent differentiation into macrophages.[9][10][11][12]
Materials:
-
Complete DMEM or RPMI-1640 medium (containing 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)[10]
-
Recombinant mouse M-CSF (10 ng/mL) or 20% L929 cell-conditioned medium[9]
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer[10]
-
ACK lysis buffer (optional)[12]
-
Sterile surgical instruments (scissors, forceps)[10]
-
Petri dishes (100 mm)[12]
Procedure:
-
Preparation: Euthanize a mouse using an approved method. Sterilize the hind legs with 70% ethanol.
-
Bone Extraction: Carefully dissect the femur and tibia from both hind legs, removing as much of the surrounding muscle and tissue as possible.[9] Place the bones in a sterile petri dish containing ice-cold PBS.[10]
-
Bone Marrow Flushing: In a sterile cell culture hood, cut the ends of the bones with sterile scissors.[12] Use a 10 mL syringe with a 26.5-gauge needle to flush the bone marrow out with complete medium into a 50 mL conical tube.[12][13]
-
Cell Suspension: Create a single-cell suspension by gently pipetting the flushed marrow up and down.[9]
-
Filtering: Pass the cell suspension through a 70 µm cell strainer to remove any small bone fragments or cell clumps.[10]
-
Red Blood Cell Lysis (Optional): If a high concentration of red blood cells is present, resuspend the cell pellet in 1 mL of ACK lysis buffer for 5 minutes at room temperature.[12] Stop the lysis by adding an excess of complete medium.
-
Centrifugation: Centrifuge the cell suspension at 400-450 x g for 5-10 minutes.[10][12] Discard the supernatant.
-
Plating: Resuspend the cell pellet in complete medium containing either 10 ng/mL M-CSF or 20% L929-conditioned medium.[9] Seed approximately 5-8 million cells per 100 mm petri dish.[12]
-
Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Feeding: On day 4, add an equal volume of fresh, pre-warmed complete medium with M-CSF or L929-conditioned medium to the culture dishes.[9]
-
Harvesting: By day 7, the BMDMs will be differentiated and ready for experiments.[9] To harvest, wash the cells with PBS and then detach them by gentle scraping or using a cell lifter.[10]
Protocol 2: MCC950 Treatment for NLRP3 Inflammasome Inhibition in BMDMs
This protocol details the steps for priming BMDMs, treating with MCC950, and stimulating NLRP3 inflammasome activation.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
MCC950 (dissolved in DMSO)
-
NLRP3 activator (e.g., ATP, Nigericin)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Complete medium
Procedure:
-
Cell Seeding: Seed the differentiated BMDMs into appropriate cell culture plates at the desired density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8][14]
-
MCC950 Treatment: Pre-treat the LPS-primed BMDMs with the desired concentration of MCC950 (e.g., 1-1000 nM) for 30-60 minutes.[1][6][14] A vehicle control (DMSO) should be included.
-
Stimulation (Signal 2): Stimulate the NLRP3 inflammasome by adding an activator such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 µM) for 1 hour.[8][14]
-
Sample Collection: After incubation, collect the cell culture supernatants to measure the levels of secreted IL-1β and TNF-α by ELISA. Cell lysates can also be collected for Western blot analysis of caspase-1 activation.
Visualizations
NLRP3 Inflammasome Activation and MCC950 Inhibition Pathway
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]
- 10. Bone Marrow-derived Macrophage Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application Notes and Protocols: Preparing MCC950 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory diseases.[1] Consistent and accurate preparation of MCC950 stock solutions is fundamental for achieving reproducible results in both in vitro and in vivo research. This document provides detailed protocols for the preparation of MCC950 stock solutions using either Dimethyl Sulfoxide (DMSO) for non-aqueous applications or water for the more soluble sodium salt form. It includes a comprehensive data summary, step-by-step experimental procedures, and critical considerations for solvent selection, storage, and handling.
Data Presentation: Properties of MCC950
The choice of solvent is critically dependent on the specific form of MCC950 being used (free acid vs. sodium salt). The sodium salt offers significantly higher aqueous solubility. All quantitative data are summarized in the table below for easy comparison.
| Parameter | MCC950 in DMSO | MCC950 Sodium Salt in Water | This compound Salt in DMSO |
| Molecular Weight ( g/mol ) | ~404.5[2] | ~426.5[3] | ~426.5[3] |
| Solubility | ~5-81 mg/mL[2][4] | ≥30-100 mg/mL (with gentle warming)[3][5] | ≥21.45-40 mg/mL[3][5] |
| Recommended Stock Concentration | 10-200 mM | 10-100 mM | 10-40 mM |
| Storage Temperature (Aliquots) | -20°C or -80°C | -20°C | -20°C or -80°C |
| Solution Stability | ≥4 years (as solid); 1 month at -20°C or 1 year at -80°C in solution[2][6] | Not recommended for storage >1 day[2] | 1 month at -20°C or 1 year at -80°C in solution[6] |
Note: The solubility of MCC950 and its sodium salt in DMSO can be reduced by moisture. Always use fresh, anhydrous DMSO for best results.[4][6]
Experimental Protocols
Protocol 1: Preparation of 10 mM MCC950 Stock Solution in DMSO
This protocol is suitable for the free acid form of MCC950.
Materials:
-
MCC950 (FW: 404.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the MCC950 vial and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh 4.05 mg of MCC950 powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the MCC950 powder.
-
Dissolution: Cap the tube securely and vortex at medium-high speed until the solid is completely dissolved. The solution should be clear and colorless. If dissolution is slow, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be applied.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes.
-
Storage: Store the aliquots upright at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6]
Protocol 2: Preparation of 10 mM this compound Salt Stock Solution in Water
This protocol is specifically for the water-soluble sodium salt form of MCC950.
Materials:
-
This compound Salt (FW: 426.5 g/mol )
-
Sterile, nuclease-free water (e.g., cell culture grade, WFI)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Preparation: Work in a sterile environment. Allow the this compound salt vial and sterile water to come to room temperature.
-
Weighing: Weigh 4.27 mg of this compound salt powder and place it in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile water to the powder.
-
Dissolution: Cap the tube and vortex thoroughly. Gentle warming may be required to achieve complete dissolution.[5]
-
Usage: It is strongly recommended to use aqueous solutions of MCC950 fresh and not to store them for more than one day. [2] If immediate use is not possible, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube before aliquoting.
-
Storage (if necessary): Store aliquots at -20°C, but prioritize immediate use for best results.
Visualized Workflow and Mechanism of Action
References
Application Notes and Protocols for MCC950 in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MCC950, a selective NLRP3 inflammasome inhibitor, in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. This document outlines detailed protocols for EAE induction, MCC950 administration, and methods for assessing therapeutic efficacy.
Introduction
Experimental autoimmune encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] The pathogenesis of EAE involves an autoimmune response directed against myelin antigens, leading to inflammation, demyelination, and axonal damage.[1][3] The NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, contributing to the neuroinflammation observed in EAE and MS.[4][5][6][7][8] MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying the role of NLRP3 in EAE and a potential therapeutic agent for MS.[8][9]
MCC950 Dosage and Administration in EAE Models
The following table summarizes various dosages and administration routes for MCC950 in EAE and other relevant inflammatory models. The optimal dosage and route should be determined based on the specific experimental design.
| Dosage | Administration Route | Treatment Schedule | Mouse Strain | Key Findings | Reference |
| 10 mg/kg | Not Specified | Not Specified | EAE model | Reduced serum levels of IL-1β and attenuated spinal cord demyelination. | [3] |
| 20 mg/kg | Oral bolus | Single dose on day 16 post-immunization | RR-EAE mice | No significant anti-allodynic effect. | [10] |
| 40 mg/kg | Oral | Daily for 3 weeks (therapeutic) | Spontaneous colitis model | Improved body weight, reduced disease activity index and histopathological scores. | [11] |
| 50 mg/kg | Oral bolus | Daily for 21 days (therapeutic, starting day 16 post-immunization) | RR-EAE mice | Progressively reversed mechanical allodynia. Peak anti-allodynic effect ~1 hour post-dosing with a duration of ~2 hours. | [10] |
| 10 mg/kg & 50 mg/kg | Not Specified | Not Specified | Spinal Cord Injury model | Dose-dependent improvement in motor function and reduction in pro-inflammatory cytokines. The 50 mg/kg dose showed a better protective effect. | [12] |
Experimental Protocols
I. Induction of Chronic EAE in C57BL/6J Mice using MOG35-55
This protocol describes the induction of a chronic EAE model in C57BL/6J mice, which is characterized by an ascending flaccid paralysis.[13][14]
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6J mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Emulsify the MOG35-55 solution with CFA by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.[15]
-
The final concentration of MOG35-55 in the emulsion should be 1 mg/mL.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse, for a total of 200 µL (200 µg of MOG35-55) per mouse.[15]
-
-
Pertussis Toxin Administration:
-
Reconstitute and dilute PTx in sterile PBS according to the manufacturer's instructions. The potency of PTx batches can vary, so it is crucial to titrate the optimal dose.[16] A commonly used dose is 200-400 ng per mouse.[13]
-
Administer the diluted PTx via intraperitoneal (i.p.) injection on Day 0 (shortly after immunization) and again on Day 2.[13][14]
-
II. Clinical Scoring of EAE
Daily monitoring and scoring of clinical signs are essential to assess disease progression and the efficacy of MCC950 treatment. Scoring should be performed in a blinded manner.
Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs of EAE.[17][18][19] |
| 0.5 | Limp tail tip.[18] |
| 1 | Limp tail.[17][18][19][20] |
| 1.5 | Limp tail and hind leg weakness.[18] |
| 2 | Limp tail and definite hind limb weakness or paresis.[17][18][19][20] |
| 2.5 | Limp tail and dragging of one hind limb.[17][18] |
| 3 | Complete paralysis of both hind limbs.[17][18][19][20] |
| 3.5 | Complete hind limb paralysis and partial front limb paralysis.[17] |
| 4 | Complete hind and front limb paralysis.[17][19][20] |
| 5 | Moribund or dead.[17][19][20] |
III. Histopathological Analysis of Spinal Cord
At the end of the experiment, spinal cords are collected for histological analysis to assess the extent of inflammation and demyelination.
Procedure:
-
Tissue Collection and Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Process the tissue for paraffin embedding and sectioning.
-
-
Staining:
-
Quantification:
-
The extent of inflammation and demyelination can be scored semi-quantitatively on stained sections by a blinded observer.
-
Alternatively, digital image analysis can be used to quantify the area of infiltration and demyelination relative to the total white matter area.[22]
-
Visualizations
NLRP3 Inflammasome Activation Pathway
Caption: NLRP3 inflammasome activation and inhibition by MCC950.
Experimental Workflow for MCC950 Efficacy in EAE
Caption: Experimental workflow for evaluating MCC950 in the EAE model.
References
- 1. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of MCC950 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) injection of MCC950, a potent and specific inhibitor of the NLRP3 inflammasome, in mouse models of inflammatory diseases.
Introduction to MCC950
MCC950 is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a key component of the innate immune system.[1] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions. MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1.[1] This specificity makes MCC950 a valuable tool for studying the role of the NLRP3 inflammasome in disease and a potential therapeutic agent.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines.[3][4][5]
-
Activation (Signal 2): A second stimulus, such as ATP, crystalline substances, or toxins, leads to the assembly of the NLRP3 inflammasome complex.[3][4] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[5]
Assembled NLRP3 activates pro-caspase-1 into its active form, caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, driving the inflammatory response.[2][3] MCC950 intervenes in the activation step, preventing the conformational change in NLRP3 required for inflammasome assembly.[1]
NLRP3 Inflammasome Signaling Pathway and MCC950 Inhibition.
Quantitative Data Summary
The following tables summarize the dosages, vehicles, and administration frequencies of MCC950 used in various mouse models as reported in the literature.
| Parameter | Details | Reference |
| Dosage Range | 10 - 50 mg/kg | [6][7][8][9] |
| Vehicle | Phosphate-buffered saline (PBS) | [6][7][9][10][11][12] |
| Route of Administration | Intraperitoneal (IP) injection | [6][7][8][9][10][11][12][13][14][15][16] |
| Injection Volume | 0.2 - 0.4 mL/kg | [6][10][13] |
| Mouse Model | MCC950 Dosage | Administration Frequency | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg | Daily or every 2 days | Attenuated disease severity and neurological impairment. | [15][17] |
| Isoflurane-induced Cognitive Impairment | 10 mg/kg | Single dose 30 min before isoflurane | Ameliorated cognitive impairment and reduced neuroinflammation. | [6][10] |
| Spinal Cord Injury (SCI) | 10 or 50 mg/kg | 1 and 3 hours post-SCI | Improved motor function and reduced inflammation. | [9] |
| Diabetic Encephalopathy (db/db mice) | 10 mg/kg | Daily for 12 weeks | Ameliorated anxiety-like behaviors and cognitive disorders. | [12] |
| Form-Deprivation Myopia | 10 mg/kg | Not specified | Inhibited the progression of myopia. | [13][16] |
| Lipopolysaccharide (LPS)-induced Lung Inflammation | 50 mg/kg | Not specified | Suppressed neutrophil and macrophage accumulation in the lungs. | [8] |
| Aortic Aneurysms and Dissections | Not specified | Daily | Prevented aortic aneurysm and dissection formation. | [11] |
| Cholestatic Liver Injury | Not specified | Not specified | Alleviated liver injury and fibrosis. | |
| Acute Pancreatitis | 5 mg/mL solution | Single dose at the time of induction | Reduced inflammatory response and delayed pancreatitis progression. | [14][18] |
Experimental Protocols
Preparation of MCC950 for Injection
-
Reconstitution: MCC950 is typically supplied as a powder. Reconstitute the powder in a sterile vehicle. Phosphate-buffered saline (PBS) is the most commonly used vehicle.[6][7][9][10][11][12]
-
Concentration: The final concentration of the MCC950 solution will depend on the desired dosage and the injection volume. For a 10 mg/kg dose in a 25g mouse with an injection volume of 0.2 mL, the required concentration would be 1.25 mg/mL. Some studies have used concentrations up to 5 mg/mL or even 50 mg/mL.[7][9][13][14][16]
-
Solubilization: Ensure MCC950 is fully dissolved in the vehicle. Gentle warming or vortexing may be required.
-
Sterility: All preparation steps should be performed under sterile conditions to prevent contamination. Filter the final solution through a 0.22 µm sterile filter.
Intraperitoneal Injection Procedure in Mice
The following workflow outlines the key steps for performing an intraperitoneal injection of MCC950 in mice.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 7. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 8. MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the NLRP3 Inflammasome With Inhibitor MCC950 Prevents Aortic Aneurysms and Dissections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection of MCC950 Inhibits the Progression of Myopia in Form-Deprivation Myopic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 inflammasome inhibitor MCC950 can reduce the damage of pancreatic and intestinal barrier function in mice with acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] NLRP3 inflammasome inhibitor MCC950 can reduce the damage of pancreatic and intestinal barrier function in mice with acute pancreatitis | Semantic Scholar [semanticscholar.org]
Application Notes: The Use of MCC950 in a Subarachnoid Hemorrhage (SAH) Rat Model
Introduction
Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity.[1] A significant contributor to poor outcomes is the inflammatory cascade that leads to early brain injury (EBI) and delayed cerebral ischemia.[2][3] The nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has been identified as a key mediator of this sterile inflammation following SAH.[1][2] Activation of the NLRP3 inflammasome in microglia and monocytes triggers the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, leading to neuroinflammation, cell death (pyroptosis), and subsequent neurological damage.[1][4][5]
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[2] These application notes provide a summary of its use, experimental protocols, and key quantitative findings in a rat model of SAH, demonstrating its neuroprotective potential.
Mechanism of Action of MCC950 in SAH
Following SAH, the lysis of erythrocytes in the subarachnoid space releases damage-associated molecular patterns (DAMPs), such as heme and ATP.[1] These DAMPs trigger the assembly and activation of the NLRP3 inflammasome complex within immune cells like microglia. This complex recruits and activates Caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.[5][6] Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.[1][4] MCC950 directly inhibits the activation of the NLRP3 inflammasome, thereby blocking the entire downstream inflammatory cascade.[4][7]
Experimental Protocols
The following protocols are based on established methodologies for inducing SAH in rats and evaluating the efficacy of MCC950.[2][8][9]
1. Animal Model
-
Weight: 280-320 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before experimental procedures.
2. Subarachnoid Hemorrhage (SAH) Induction: Endovascular Perforation This is a widely used model that mimics aneurysmal SAH.[2][8][9][10]
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or intraperitoneal pentobarbital).
-
Make a midline cervical incision to expose the common, external, and internal carotid arteries (CCA, ECA, ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a sharpened nylon monofilament (e.g., 4-0) through a small incision in the ECA and advance it into the ICA until reaching the bifurcation of the anterior and middle cerebral arteries.
-
Puncture the vessel by gently advancing the filament further. A slight resistance followed by a give-away indicates successful perforation.
-
Immediately withdraw the filament to allow for bleeding into the subarachnoid space.
-
Close the incisions. Sham-operated animals undergo the same procedure without the final vessel perforation.
3. Experimental Groups and Drug Administration
-
Sham Group: Animals undergo sham surgery and receive a vehicle injection.
-
SAH + Vehicle Group: Animals undergo SAH induction and receive a vehicle (e.g., saline or PBS) injection.[8]
-
SAH + MCC950 Group: Animals undergo SAH induction and receive MCC950.
4. Post-SAH Evaluation Assessments are typically performed at 24 to 72 hours post-injury.
-
Neurological Function: Evaluate using a standardized scoring system, such as the modified Garcia score, which assesses spontaneous activity, symmetry of movement, climbing, and forelimb outstretching.
-
Brain Edema: Measure brain water content. Euthanize the animal, remove the brain, weigh it (wet weight), dry it in an oven (e.g., 100°C for 24h), and weigh it again (dry weight). Calculate water content as: [(wet weight - dry weight) / wet weight] x 100%.[11]
-
Molecular Analysis:
-
ELISA: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.[2][8]
-
Western Blot: Assess the protein expression of NLRP3 inflammasome components (NLRP3, cleaved Caspase-1) and markers of blood-brain barrier integrity (Occludin, ZO-1) in brain tissue lysates.[11][12]
-
-
Cognitive Function: For long-term studies, assess cognitive deficits using tests like the Morris water maze to evaluate spatial learning and memory.[9]
Quantitative Data Summary
The following tables summarize the expected outcomes based on published research. Values represent typical trends observed in studies comparing SAH animals treated with vehicle versus MCC950.
Table 1: Effect of MCC950 on Neurological Deficits and Brain Edema at 24h Post-SAH
| Group | Neurological Score (Higher is better) | Brain Water Content (%) |
|---|---|---|
| Sham | 18 | ~78.5% |
| SAH + Vehicle | 10-12 | Increased (~82-83%) |
| SAH + MCC950 | 14-16 (Significant Improvement)[8] | Decreased (~80-81%)[2][8] |
Table 2: Effect of MCC950 on Pro-inflammatory Cytokines in Brain Tissue at 24h Post-SAH
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
|---|---|---|---|
| Sham | Baseline | Baseline | Baseline |
| SAH + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased |
| SAH + MCC950 | Significantly Decreased[2] | Significantly Decreased[2] | Significantly Decreased[2] |
Table 3: Effect of MCC950 on NLRP3 Inflammasome Components and BBB Integrity
| Group | NLRP3 Expression (Relative Units) | Cleaved Caspase-1 (Relative Units) | Occludin Expression (Relative Units) |
|---|---|---|---|
| Sham | 1.0 | 1.0 | 1.0 |
| SAH + Vehicle | Increased | Increased | Decreased (~0.3)[11] |
| SAH + MCC950 | Significantly Decreased[2] | Significantly Decreased | Preserved (~0.6)[11] |
Expected Results
Treatment with MCC950 (10 mg/kg, i.p.) one hour after SAH induction in rats is expected to yield significant neuroprotective effects.[2][8] Key findings include:
-
Improved Neurological Function: MCC950-treated animals consistently show better outcomes on neurological and sensorimotor tests compared to vehicle-treated controls.[3][8]
-
Reduced Brain Edema: A significant attenuation of cerebral edema is a primary indicator of MCC950's protective effect against early brain injury.[2][8][11]
-
Suppressed Neuroinflammation: MCC950 effectively reduces the expression and release of key NLRP3 inflammasome components and downstream pro-inflammatory cytokines like IL-1β, IL-18, and TNF-α.[2][8]
-
Preservation of Blood-Brain Barrier (BBB): By mitigating the inflammatory response, MCC950 helps preserve the integrity of the BBB, as shown by maintained levels of tight junction proteins like occludin and ZO-1.[11]
-
Ameliorated Cognitive Decline: In long-term studies, MCC950 has been shown to reduce white matter damage and improve cognitive function after SAH.[9]
MCC950 serves as a valuable research tool for investigating the role of the NLRP3 inflammasome in the pathophysiology of subarachnoid hemorrhage. The protocols and data presented demonstrate that its specific inhibition of NLRP3 activation in a rat SAH model leads to a robust reduction in neuroinflammation, attenuation of early brain injury, and improvement in functional outcomes. These findings highlight the potential of targeting the NLRP3 inflammasome as a therapeutic strategy for SAH.
References
- 1. NLRP3 Inflammasome Overactivation in Patients with Aneurysmal Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCC950 attenuated early brain injury by suppressing NLRP3 inflammasome after experimental SAH in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inhibition attenuates early brain injury and delayed cerebral vasospasm after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Overactivation in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | NLRP3 inflammasome inhibition protects against intracranial aneurysm rupture and alters the phenotype of infiltrating macrophages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MCC950 ameliorates cognitive function by reducing white matter microstructure damage in rats after SAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. NLRP3 inhibition attenuates early brain injury and delayed cerebral vasospasm after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Endothelial Cell Pyroptosis Using MCC950
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, playing a crucial role in the pathogenesis of various vascular diseases, including atherosclerosis and sepsis. In endothelial cells, the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key trigger for pyroptosis. MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, serves as an invaluable tool for investigating the role of this pathway in endothelial cell biology and for the development of novel therapeutics.[1][2] MCC950 directly targets the NLRP3 ATPase motif, preventing its conformational change and subsequent oligomerization, thereby blocking the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[1][2]
These application notes provide a comprehensive guide for utilizing MCC950 to study endothelial cell pyroptosis, including detailed experimental protocols, quantitative data on its efficacy, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of MCC950 in Inhibiting Pyroptosis Markers
The following table summarizes the quantitative effects of MCC950 on key markers of pyroptosis. While data specifically detailing the IC50 of MCC950 in endothelial cells is limited in the current literature, the provided data from various cell types, including endothelial cells and macrophages, demonstrates its potent inhibitory activity.
| Parameter | Cell Type | Inducer(s) | MCC950 Concentration | Observed Effect | Reference |
| IL-1β Release | Human Coronary Artery Endothelial Cells | Not specified | Not specified | MCC950 does not compromise endothelial cell integrity or function. | [3] |
| IL-1β Release | J774a Murine Macrophages | LPS + ATP | 20 µM | Reduced IL-1β release from ~28 pg/mL to ~7 pg/mL. | [3] |
| Pyroptosis | J774a Murine Macrophages | LPS + ATP | 20 µM | Rescued macrophages from pyroptosis. | [3] |
| Cell Death | bEnd5 Mouse Brain Endothelial Cells | Oxygen-Glucose Deprivation (OGD) | 100 µM | Significantly reduced OGD-induced cell death. | [4] |
| Caspase-1 Activation | bEnd5 Mouse Brain Endothelial Cells | OGD | 100 µM | Reduced levels of active Caspase-1 (p20). | [4] |
| Gasdermin D Cleavage | bEnd5 Mouse Brain Endothelial Cells | OGD | 100 µM | Reduced levels of N-terminal Gasdermin D. | [4] |
| NLRP3 Inflammasome Activation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 10 µM | Pre-treatment for 1 hour inhibited NLRP3 inflammasome activation. | [5] |
| Cell Senescence | Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1β | 1 µM | Alleviated IL-1β-induced senescence. | [6] |
| IC50 (NLRP3 Inhibition) | Bone Marrow-Derived Macrophages (BMDMs) | Not specified | 7.5 nM | Potent and selective inhibition of NLRP3. | [1] |
| IC50 (Cell Death) | THP-1 derived macrophages | LPS + nigericin | 0.2 µM | Inhibition of cell death. | [7] |
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome-Mediated Pyroptosis Signaling Pathway
This diagram illustrates the canonical NLRP3 inflammasome activation pathway leading to pyroptosis and its inhibition by MCC950.
Caption: MCC950 inhibits NLRP3 inflammasome activation, blocking pyroptosis.
Experimental Workflow for Studying MCC950 in Endothelial Cell Pyroptosis
This diagram outlines the key steps for investigating the effect of MCC950 on endothelial cell pyroptosis.
Caption: Workflow for assessing MCC950's effect on endothelial pyroptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess endothelial cell pyroptosis and the inhibitory effect of MCC950. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these studies.
Induction of Pyroptosis in Endothelial Cells and MCC950 Treatment
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
MCC950 (sodium salt)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Seed endothelial cells in appropriate tissue culture plates and allow them to adhere and reach 80-90% confluency.
-
Priming (Signal 1): Replace the medium with fresh medium containing a priming agent. A common priming condition is 1 µg/mL of LPS for 4 hours.
-
MCC950 Pre-treatment: After priming, remove the medium and add fresh medium containing the desired concentration of MCC950 (e.g., 1 µM, 10 µM, or 100 µM). Incubate for 1-2 hours. Include a vehicle control (e.g., sterile water or DMSO, depending on the MCC950 solvent).
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. Common activators include ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Sample Collection: Following the activation step, carefully collect the cell culture supernatant for LDH and IL-1β assays. The remaining cells can be lysed for Western blotting and caspase-1 activity assays.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the supernatant, a hallmark of pyroptosis.
Procedure:
-
Supernatant Transfer: Carefully transfer 50 µL of the collected cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Assay Reagent: Prepare the LDH assay reagent according to the manufacturer's instructions (commercial kits are recommended for consistency).
-
Incubation: Add 50 µL of the assay reagent to each well containing the supernatant. Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) after subtracting the background (medium only).
Caspase-1 Activity Assay
This assay quantifies the activity of cleaved caspase-1, the key enzyme in the pyroptotic pathway.
Procedure (using a fluorescent probe-based assay):
-
Cell Lysis: After collecting the supernatant, wash the cells with cold PBS and lyse them using the lysis buffer provided in the assay kit.
-
Lysate Incubation: Incubate the cell lysates with a caspase-1-specific fluorescent substrate (e.g., a FLICA reagent) according to the manufacturer's protocol. This allows the active caspase-1 to cleave the substrate, generating a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescent plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the caspase-1 activity relative to a control group.
IL-1β ELISA
This assay measures the concentration of mature IL-1β released into the cell culture supernatant.
Procedure:
-
Standard Preparation: Prepare a standard curve using recombinant IL-1β according to the ELISA kit manufacturer's instructions.
-
Sample Incubation: Add 100 µL of the collected cell culture supernatants and standards to the wells of the IL-1β antibody-coated microplate. Incubate as per the kit's protocol.
-
Washing and Detection: Wash the plate and add the detection antibody, followed by the enzyme conjugate and substrate.
-
Measurement: Measure the absorbance at the specified wavelength.
-
Calculation: Determine the concentration of IL-1β in the samples by interpolating from the standard curve.
Gasdermin D (GSDMD) Cleavage Western Blot
This method detects the cleavage of full-length GSDMD into its active N-terminal fragment (GSDMD-N).
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the N-terminal fragment of GSDMD. Also, probe for full-length GSDMD and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of cleaved GSDMD to full-length GSDMD.
By following these detailed protocols and utilizing the provided data and visualizations, researchers can effectively employ MCC950 as a tool to investigate the intricate role of NLRP3-mediated pyroptosis in endothelial cells, paving the way for a deeper understanding of vascular inflammation and the development of targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MCC950 blocks enhanced interleukin-1β production in patients with NLRP3 low penetrance variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLPR3 inflammasome inhibition alleviates hypoxic endothelial cell death in vitro and protects blood–brain barrier integrity in murine stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Blockade of NLRP3 Inflammasome/IL-1β-Positive Loop Mitigates Endothelial Cell Senescence and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCC950 in Primary Microglia Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1] In primary microglia, the resident immune cells of the central nervous system, the NLRP3 inflammasome acts as a key signaling platform that, upon activation by various stimuli, drives neuroinflammation.[1][2] Activation of the NLRP3 inflammasome in microglia leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which play a central role in inflammatory responses and can contribute to neuronal damage.[2][3] MCC950 specifically targets and inhibits NLRP3, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.[4][5] These application notes provide detailed protocols for the use of MCC950 in primary microglia cultures to study and modulate neuroinflammatory pathways.
Mechanism of Action of MCC950 in Microglia
The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response.[6] Its activation in microglia typically requires two signals. The first, a "priming" signal, often initiated by ligands such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][6] The second signal, triggered by a variety of stimuli including ATP, nigericin, or amyloid-β, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[7] This assembly leads to the auto-activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[2] MCC950 exerts its inhibitory effect by directly interacting with the Walker B motif within the NACHT domain of NLRP3, which blocks its ATP hydrolysis activity and prevents the conformational changes necessary for inflammasome activation.[4][5]
Caption: Signaling pathway of NLRP3 inflammasome activation in microglia and the inhibitory action of MCC950.
Quantitative Data Summary
The following tables summarize typical concentrations and observed effects of MCC950 in primary microglia and related cell lines.
Table 1: MCC950 In Vitro Efficacy
| Cell Type | Stimulus | MCC950 Concentration | Observed Effect | Reference |
| Primary Mouse Microglia | LPS + ATP | 1 µM | Inhibition of IL-1β release | |
| Primary Mouse Microglia | CuCl₂ (10 µM) | 100 nM | Significant reduction in IL-1β and IL-18 secretion | |
| BV2 Microglial Cells | LPS (1 µg/mL) + ATP (1 mM) | 1 µM | Reduction in NLRP3 protein levels | [8] |
| BV2 Microglial Cells | LPS | Not specified | Inhibition of M1 polarization (reduced iNOS expression) | [9] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + Nigericin | IC₅₀ = 8.1 nM | Inhibition of IL-1β release | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IC₅₀ = 7.5 nM | Inhibition of IL-1β release | [2] |
Table 2: MCC950 In Vivo Efficacy
| Animal Model | MCC950 Dosage | Route of Administration | Observed Effect in the Brain | Reference |
| Cocaine-induced Neuroinflammation (Mice) | 50 mg/kg | Intraperitoneal (i.p.) | Suppressed cocaine-induced upregulation of mature IL-1β and CD11b in the striatum and cortex | |
| Spinal Cord Injury (Mice) | 10 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in IL-1β and IL-18 levels | [10] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Not specified | Not specified | Reduced microglia activation and inhibited polarization to M1 phenotype | [11] |
Experimental Protocols
Preparation of MCC950 Stock Solution
MCC950 is supplied as a crystalline solid and is soluble in organic solvents like DMSO.[1]
Materials:
-
MCC950 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of MCC950 by dissolving it in DMSO. A common stock concentration is 10-20 mM. For example, to make a 10 mM stock solution of MCC950 (FW: 404.5 g/mol ), dissolve 4.045 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (stable for ≥4 years).[1]
Note: For experiments, further dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Induction of NLRP3 Inflammasome Activation and MCC950 Treatment in Primary Microglia
This protocol describes the standard two-signal method to activate the NLRP3 inflammasome in primary microglia and assess the inhibitory effect of MCC950.
Caption: A typical experimental workflow for studying MCC950's effect on primary microglia.
Materials:
-
Primary microglia culture
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Adenosine 5'-triphosphate (ATP) or Nigericin
-
MCC950 stock solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Plating: Plate primary microglia in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and recover for at least 24 hours.
-
Priming (Signal 1): Prime the microglia with LPS (e.g., 100 ng/mL) in complete culture medium for 4 hours.[4][5] This step upregulates the expression of NLRP3 and pro-IL-1β.
-
MCC950 Treatment: Pre-incubate the LPS-primed cells with the desired concentration of MCC950 (e.g., 100 nM to 1 µM) for 30-60 minutes.[4][12] Include a vehicle control (DMSO equivalent).
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 1-5 mM) for 1 hour or Nigericin (e.g., 5 µM) for 1 hour.[4][7]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.
-
Assessment of MCC950 Efficacy
A. ELISA for IL-1β and IL-18
This method quantifies the amount of mature IL-1β and IL-18 secreted into the culture supernatant.
Protocol:
-
Use a commercial ELISA kit for mouse or human IL-1β or IL-18, following the manufacturer's instructions.[8][13][14]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine.[8]
-
Add the collected culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.[15]
-
Add streptavidin-horseradish peroxidase (HRP) and then a substrate solution (e.g., TMB) to develop a colorimetric reaction.[8][14]
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve. A significant decrease in IL-1β and IL-18 levels in MCC950-treated samples compared to the vehicle control indicates effective inhibition of the NLRP3 inflammasome.
B. Western Blot for NLRP3 and Caspase-1
This technique is used to assess the protein levels of NLRP3 and the cleavage of pro-caspase-1 to its active p20 subunit in the cell lysates.
Protocol:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3 and Caspase-1 (which detects both pro-caspase-1 and the cleaved p20 subunit) overnight at 4°C.[16] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. A reduction in the cleaved caspase-1 (p20) band in MCC950-treated samples indicates inflammasome inhibition.
C. Immunofluorescence for Microglial Activation
This method is used to visualize changes in microglial morphology and the expression of inflammasome components.
Protocol:
-
Culture and treat primary microglia on glass coverslips.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Permeabilize the cells with a solution containing a detergent (e.g., 0.3% Triton X-100 in PBS) for 10 minutes.[17]
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.[17]
-
Incubate with a primary antibody against a microglial marker like Iba1 to visualize cell morphology.[11][17][18] Co-stain with an antibody against NLRP3 if desired. Incubate overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.[17]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Activated microglia often exhibit a more amoeboid morphology with retracted processes, which may be attenuated by MCC950 treatment.[19]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β, IL-18, IL-6, and TNF-α Detection in Brains and Cell Culture Supernatants [bio-protocol.org]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes | PLOS One [journals.plos.org]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. biocare.net [biocare.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The NLRP3-Caspase 1 Inflammasome Negatively Regulates Autophagy via TLR4-TRIF in Prion Peptide-Infected Microglia [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. stemcell.com [stemcell.com]
- 16. Caspase-1 inhibition attenuates activation of BV2 microglia induced by LPS-treated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 18. jove.com [jove.com]
- 19. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MCC950 Administration for Cerebral Small Vessel Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral Small Vessel Disease (CSVD) is a significant cause of stroke and a primary contributor to vascular cognitive impairment and dementia.[1][2][3][4] The pathology of CSVD involves damage to the small arteries, arterioles, capillaries, and venules of the brain, leading to lesions such as lacunar infarcts and diffuse white matter damage (leukoaraiosis).[2] Growing evidence implicates sterile neuroinflammation as a key driver in the pathogenesis of CSVD. A central player in this inflammatory cascade is the NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome.[5] MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for investigating the role of neuroinflammation in CSVD and a potential therapeutic candidate.[6][7]
These application notes provide detailed protocols and guidance for the administration and evaluation of MCC950 in preclinical animal models of CSVD.
Mechanism of Action: MCC950
The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to cellular stressors and damage-associated molecular patterns (DAMPs).[7] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[7][8] This process also initiates pyroptosis, an inflammatory form of programmed cell death.[9] MCC950 directly targets the NLRP3 protein, preventing its ATP-hydrolysis and subsequent oligomerization, thereby blocking the assembly and activation of the entire inflammasome complex.[7] Its specificity for NLRP3 over other inflammasomes like AIM2 or NLRC4 makes it a precise tool for research.[7]
Caption: The NLRP3 inflammasome pathway is activated by two signals, leading to inflammation.
Quantitative Data from Preclinical Studies
The following table summarizes representative data on MCC950 administration in animal models relevant to CSVD research. The spontaneously hypertensive stroke-prone rat (SHR-SP) is a widely used model that mimics key features of human CSVD, including chronic hypertension and white matter damage.[2]
| Parameter | Study 1: CSVD Model (SHRSP)[5][10][11] | Study 2: Diabetic Stroke Model (Rat)[12] | Study 3: Aging & Anesthesia Model (Mouse)[9] |
| Animal Model | Spontaneously Hypertensive Stroke-Prone Rats | High-Fat Diet/STZ-induced Diabetic Rats (MCAO) | 15-month-old C57BL/6 Mice |
| MCC950 Dosage | 10 mg/kg/day | 3 mg/kg (single dose post-reperfusion) | 10 mg/kg (single dose pre-anesthesia) |
| Route of Admin. | Not specified, chronic administration | Intravenous or Intraperitoneal | Intraperitoneal (i.p.) |
| Treatment Duration | Chronic | Single dose | Single dose |
| Key Findings | Ameliorated cognitive decline, reduced white matter damage, decreased blood-brain barrier breakdown, and inhibited NLRP3 inflammasome activation. | Improved cognitive function and neurovascular unit indices after stroke. Prevented hypoxia-mediated decrease in BDNF. | Ameliorated isoflurane-induced cognitive impairment, suppressed pyroptosis, and reduced IL-1β and IL-18 in the hippocampus. |
| Primary Outcomes | Behavioral tests, histology, inflammasome-related protein levels (GSDMD, IL-1β, IL-18). | Cognitive tests, neuronal degeneration, BBB permeability, BDNF levels. | Behavioral tests, hippocampal levels of NLRP3, cleaved caspase-1, IL-1β, and IL-18. |
Experimental Protocols
This protocol provides a general method for preparing and administering MCC950 for in vivo studies.
Materials:
-
MCC950 (sodium salt or free base)
-
Sterile vehicle: Phosphate-Buffered Saline (PBS, pH 7.4) or 0.9% sterile saline.
-
Vortex mixer and/or sonicator
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge for i.p. injection)
Procedure:
-
Reconstitution: Dissolve MCC950 powder in the sterile vehicle to a desired stock concentration (e.g., 5 mg/mL).[13] Ensure the final solution is clear. Gentle warming or brief sonication can aid dissolution. Prepare fresh daily or store according to manufacturer's instructions.
-
Dosage Calculation: Calculate the injection volume based on the animal's most recent body weight and the target dose (e.g., 10 mg/kg).
-
Example for a 300g rat at 10 mg/kg dose: (10 mg/kg) * (0.3 kg) = 3 mg required.
-
Injection volume from a 5 mg/mL stock: (3 mg) / (5 mg/mL) = 0.6 mL.
-
-
Administration: Administer the calculated volume via the desired route. Intraperitoneal (i.p.) injection is common and effective for systemic delivery.[9][13][14] For chronic studies, subcutaneous osmotic minipumps or oral gavage may be considered.
-
Control Group: The vehicle control group should receive an equivalent volume of the vehicle (e.g., PBS) on the same schedule.
Caption: A typical experimental timeline for evaluating MCC950 in a chronic CSVD model.
White matter rarefaction is a hallmark of CSVD. Luxol Fast Blue (LFB) staining is a standard histological method to visualize myelin.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
LFB staining solution
-
Cresyl Violet counterstain
-
Ethanol series (100%, 95%, 70%)
-
Lithium carbonate solution (for differentiation)
-
Xylene and mounting medium
Procedure:
-
Deparaffinize and Rehydrate: Process slides through xylene and a descending series of ethanol to water.
-
LFB Staining: Incubate slides in LFB solution overnight at 56-60°C.
-
Differentiation: Rinse in 95% ethanol and water. Differentiate by briefly immersing in lithium carbonate solution followed by 70% ethanol. Repeat until gray matter is colorless and white matter is sharply defined in blue/green.
-
Counterstaining: Stain with Cresyl Violet to visualize cell nuclei.
-
Dehydrate and Mount: Dehydrate through an ascending ethanol series and xylene, then coverslip.
-
Analysis: Capture images of relevant white matter tracts (e.g., corpus callosum, internal capsule). Quantify white matter damage by measuring the area of pallor/rarefaction or by using a semi-quantitative scoring system.
Measuring mature IL-1β levels in brain tissue is a direct readout of inflammasome activation.
Materials:
-
Flash-frozen brain tissue (e.g., hippocampus, cortex)
-
Ice-cold lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
Species-specific IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize dissected brain tissue in lysis buffer on ice.
-
Centrifugation: Centrifuge the homogenate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA assay to ensure equal loading.
-
ELISA Procedure: Follow the manufacturer's protocol for the IL-1β ELISA kit. This typically involves adding standards and samples (diluted to fall within the standard curve) to the antibody-precoated plate.
-
Data Analysis: Read the absorbance on a microplate reader. Calculate IL-1β concentration based on the standard curve and normalize to the total protein concentration for each sample (e.g., pg of IL-1β per mg of total protein).
Therapeutic Rationale and Logical Relationships
MCC950 is hypothesized to mitigate CSVD pathology by interrupting the inflammatory cascade that links primary vascular insults to downstream neuronal damage and cognitive decline.
References
- 1. researchgate.net [researchgate.net]
- 2. Do in vivo experimental models reflect human cerebral small vessel disease? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebral Small Vessel Disease (CSVD) – Lessons From the Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCC950 suppresses NLRP3-dependent neuroinflammation and ameliorates cognitive decline in a rat model of cerebral small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Efficacy of MCC950 on Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. MCC950 has been shown to directly target the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade. These application notes provide detailed protocols for in vitro assays to test the efficacy of MCC950 on macrophages, a key cell type involved in NLRP3-mediated inflammation.
Mechanism of Action of MCC950
MCC950 specifically inhibits the NLRP3 inflammasome by targeting the Walker B motif within the NACHT domain of the NLRP3 protein. This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for its oligomerization and subsequent activation of the inflammasome complex.[1] Consequently, MCC950 blocks the downstream activation of caspase-1 and the release of mature IL-1β and IL-18.[1] It is important to note that MCC950 does not affect the priming step of NLRP3 inflammasome activation, such as the upregulation of NLRP3 and pro-IL-1β expression induced by stimuli like lipopolysaccharide (LPS).[2][3]
Signaling Pathway
The canonical NLRP3 inflammasome activation in macrophages is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like LPS, which leads to the upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and cytokine release.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950.
Experimental Protocols
The following protocols outline the in vitro assessment of MCC950 efficacy in macrophage cell lines (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs).
Experimental Workflow
Caption: General experimental workflow for testing MCC950 efficacy in vitro.
Macrophage Culture and Differentiation
-
For THP-1 cells:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well or 12-well plate and treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before the experiment.
-
-
For Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into BMDMs.
-
Change the medium every 2-3 days.
-
NLRP3 Inflammasome Activation and MCC950 Treatment
-
Priming: Prime the differentiated macrophages with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours.[4][5]
-
Inhibition: After the priming step, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of MCC950 (e.g., 0.1, 1, 10, 100, 1000 nM). Incubate for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.
-
Activation: Add an NLRP3 activator such as ATP (2.5-5 mM) or Nigericin (5-10 µM) to the wells and incubate for 1 hour.[5][6]
Measurement of Cytokine Secretion by ELISA
-
After the activation step, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 300 x g for 5 minutes to remove any cells or debris.
-
Measure the concentration of mature IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2][3][5] A general protocol is as follows:
-
Add 50 µL of standards or samples to each well of the antibody-coated plate in duplicate.[7]
-
Add 50 µL of Biotinylated Antibody Reagent to each well.[7]
-
Cover the plate and incubate at room temperature for 3 hours.[7]
-
Wash the plate three times.[7]
-
Add 100 µL of prepared Streptavidin-HRP Solution to each well.[7]
-
Cover the plate and incubate at room temperature for 30 minutes.[7]
-
Wash the plate three times.[7]
-
Add 100 µL of TMB Substrate to each well and develop the plate in the dark at room temperature for 30 minutes.[7]
-
Add 100 µL of Stop Solution to each well.[7]
-
Measure the absorbance on a plate reader at 450 nm, with a reference wavelength of 550 nm.[7]
-
Assessment of Pyroptosis by LDH Assay
Pyroptosis, or inflammatory cell death, can be quantified by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit.
-
Collect the cell culture supernatants after the treatment period.
-
Follow the manufacturer's protocol to measure the LDH activity in the supernatants.[2][3][8]
-
To determine the percentage of cytotoxicity, a maximum LDH release control should be prepared by lysing untreated cells with the lysis buffer provided in the kit.
-
Calculate the percentage of LDH release using the following formula: % Cytotoxicity = [(Sample Absorbance - Background Absorbance) / (Maximum Release Absorbance - Background Absorbance)] x 100
Detection of Caspase-1 Cleavage by Western Blot
The activation of caspase-1 involves its cleavage from the pro-caspase-1 zymogen into active p20 and p10 subunits.
-
After treatment, collect both the cell culture supernatants and the cell lysates.
-
For supernatants, precipitate the proteins using methods such as trichloroacetic acid (TCA) precipitation.[9]
-
For cell lysates, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from both supernatants and lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for caspase-1 (recognizing both the pro-form and the cleaved p20 or p10 subunit) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the band intensity of pro-caspase-1 in the cell lysate and an increase in the cleaved p20/p10 fragments in the supernatant are indicative of caspase-1 activation.
Data Presentation
The following tables summarize quantitative data on the efficacy of MCC950 in macrophage in vitro assays from various studies.
Table 1: IC50 Values of MCC950 in Macrophages
| Cell Type | Activation Stimulus | Assay Readout | IC50 | Reference |
| THP-1 derived macrophages | LPS + Nigericin | Cell Death | 0.2 µM | [10] |
| THP-1 derived macrophages | ox-LDL | IL-1β release | Not specified, significant inhibition at 10 µM | [3] |
| J774a macrophages | LPS + ATP | IL-1β release | Not specified, significant inhibition at 20 µM | [4][5] |
Table 2: Effect of MCC950 on Cytokine Release and Pyroptosis in Macrophages
| Cell Type | Treatment Conditions | Parameter Measured | MCC950 Concentration | % Inhibition / Effect | Reference |
| J774a macrophages | LPS (1 µg/mL) + ATP (2.5 mM) | IL-1β release | 20 µM | ~76% reduction | [4] |
| J774a macrophages | LPS (1 µg/mL) + ATP (2.5 mM) | Pyroptosis (F-actin levels) | 20 µM | ~76% rescue from cell death | [4] |
| THP-1 derived macrophages | ox-LDL (100 µg/mL) | IL-1β release | 10 µM | Significant reduction | [3] |
| THP-1 derived macrophages | ox-LDL (100 µg/mL) | IL-18 release | 10 µM | Significant reduction | [3] |
| THP-1 derived macrophages | ox-LDL (100 µg/mL) | LDH release | 10 µM | Significant reduction | [3] |
| THP-1 derived macrophages | ox-LDL (100 µg/mL) | Caspase-1 activity | 10 µM | ~53.5% reduction | [3] |
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to evaluate the in vitro efficacy of MCC950 on macrophages. By utilizing these standardized assays, scientists can reliably assess the inhibitory potential of MCC950 and other NLRP3 inflammasome inhibitors, contributing to the development of novel therapeutics for a wide range of inflammatory diseases. The key readouts for MCC950 efficacy are the inhibition of IL-1β and IL-18 secretion and the reduction of pyroptotic cell death. It is recommended to perform dose-response experiments to determine the IC50 of MCC950 in the specific macrophage system being used. Furthermore, including a non-NLRP3 inflammasome activator (e.g., for AIM2 or NLRC4) can confirm the specificity of MCC950's inhibitory action.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: MCC950 Treatment for Alzheimer's Disease Mouse Models
Introduction
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] In the context of Alzheimer's disease (AD), the NLRP3 inflammasome is a key component of the innate immune system that, when activated by stimuli such as amyloid-β (Aβ) aggregates, drives neuroinflammation, pyroptosis, and subsequent neuronal damage.[1][3] MCC950 offers a promising therapeutic strategy by directly targeting this pathway. It has been shown to cross the blood-brain barrier, reduce Aβ accumulation, inhibit microglial activation, and improve cognitive function in various AD mouse models.[2][4][5]
These application notes provide a comprehensive overview of MCC950 treatment regimens, summarizing key quantitative data and detailing essential experimental protocols for researchers in neurodegenerative disease and drug development.
Quantitative Data Summary
The following tables summarize the treatment regimens and effects of MCC950 as reported in various studies using mouse models of Alzheimer's disease and related neuroinflammatory conditions.
Table 1: MCC950 Treatment Regimens and Key Outcomes in AD Mouse Models
| Mouse Model | Dosage & Route | Treatment Duration | Key Outcomes | Reference |
| APP/PS1 | 10 mg/kg, Intraperitoneal (i.p.) | Daily | Reduced Aβ accumulation, improved cognitive function, inhibited inflammasome activation.[5][6] | Dempsey et al., 2017[5] |
| APP/PS1 | Not Specified | Not Specified | Ameliorated cognitive function, reduced Aβ load, stimulated Aβ phagocytosis by microglia.[4] | Heneka et al. |
| Aged Mice | 10 mg/kg, i.p. | Single dose (30 min prior to isoflurane) | Ameliorated cognitive impairment, suppressed hippocampal NLRP3 inflammasome activation and pyroptosis.[7] | Frontiers in Cellular Neuroscience, 2018[7] |
| db/db (Diabetic) | 10 mg/kg, i.p. | 12 weeks | Ameliorated cognitive dysfunction, reversed increased NLRP3, ASC, and IL-1β expression.[8] | Zhai et al., 2018[8] |
| A53T α-synuclein (M83) | Not Specified, Intragastric | 5 weeks | Improved cognitive dysfunction, inhibited NLRP3 expression, reduced α-synuclein accumulation.[9] | Biochem Biophys Res Commun, 2022[9] |
| PLB2TAU (FTD model) | 20 mg/kg | 12 weeks | Improved insulin sensitivity, reduced inflammation and phospho-tau levels. | Gordon et al. |
Table 2: Summary of MCC950 Effects on Biochemical Markers
| Marker | Mouse Model | Effect of MCC950 |
| NLRP3 Expression | Aged Mice, db/db Mice, M83 Mice | Significantly Decreased[7][8][9] |
| ASC (Apoptosis-associated speck-like protein) | Aged Mice, db/db Mice | Significantly Decreased[7][8] |
| Cleaved Caspase-1 | Aged Mice, APP/PS1 Mice | Significantly Decreased[5][7] |
| IL-1β (Interleukin-1 beta) | Aged Mice, db/db Mice, APP/PS1 Mice | Significantly Decreased[5][7][8] |
| IL-18 (Interleukin-18) | Aged Mice | Significantly Decreased[7] |
| GSDMD (Gasdermin D) | Aged Mice | Reduced Cleavage[4] |
| Amyloid-β (Aβ) Plaques | APP/PS1 Mice | Significantly Reduced[5][6] |
| α-synuclein | M83 Mice | Reduced Accumulation[9] |
Visualized Pathways and Workflows
NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition
References
- 1. Frontiers | NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 8. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCC950 ameliorates the dementia symptom at the early age of line M83 mouse and reduces hippocampal α-synuclein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCC950 Treatment in HUVECs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MCC950, a potent and selective inhibitor of the NLRP3 inflammasome, in Human Umbilical Vein Endothelial Cells (HUVECs). This document includes recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory diseases. In endothelial cells, the activation of the NLRP3 inflammasome can lead to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, contributing to vascular inflammation and dysfunction. MCC950 is a well-characterized small molecule inhibitor that specifically targets the NLRP3 inflammasome, making it a valuable tool for studying its role in endothelial biology and as a potential therapeutic agent.
Recommended Working Concentration
The optimal working concentration of MCC950 for HUVECs should be determined empirically for each specific experimental context. However, based on published studies, a general concentration range can be recommended. MCC950 has been shown to be non-toxic to human coronary artery endothelial cells (HCAECs) at concentrations up to 20 µM. In HUVECs, concentrations of 1 µM to 10 µM have been effectively used to inhibit the NLRP3 inflammasome without compromising cell viability[1].
Table 1: Summary of MCC950 Concentrations Used in Endothelial Cells
| Cell Type | Concentration | Application | Reference |
| HUVECs | 10 µM | Inhibition of H2O2-induced pyroptosis | [2] |
| HUVECs | 1 µM | Inhibition of oxLDL-induced inflammation | [1] |
| HCAECs | Up to 20 µM | Non-toxic concentration range in viability assays | [3] |
| General Cell Culture | 300 nM - 10 µM | Recommended range for in vitro assays | [4] |
Signaling Pathways
NLRP3 Inflammasome Activation and Inhibition by MCC950
The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, "activation," can be triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. MCC950 directly targets the NACHT domain of NLRP3, preventing its ATP hydrolysis activity and subsequent oligomerization, thereby blocking inflammasome assembly and activation[5].
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.
Experimental Protocols
HUVEC Culture
A standard protocol for culturing HUVECs is essential for obtaining reliable and reproducible results.
-
Preparation of Culture Flasks: Coat T-75 flasks with a suitable attachment factor, such as gelatin or fibronectin, according to the manufacturer's instructions.
-
Thawing Cryopreserved HUVECs:
-
Rapidly thaw the vial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed endothelial cell growth medium (EGM-2).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh EGM-2.
-
-
Seeding and Incubation:
-
Seed the cells into the prepared culture flasks at a density of 5,000-10,000 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE Express).
-
Neutralize the dissociation reagent and centrifuge as described above.
-
Resuspend the cells in fresh EGM-2 and re-plate at the desired density.
-
Experimental Workflow for MCC950 Treatment and NLRP3 Inflammasome Activation
This workflow outlines a typical experiment to assess the inhibitory effect of MCC950 on NLRP3 inflammasome activation in HUVECs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome inhibition with MCC950 improves diabetes-mediated cognitive impairment and vasoneuronal remodeling after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
Application Notes: MCC950 for Mitigation of Post-Cardiac Arrest Syndrome
Introduction
Cardiac arrest (CA) is a leading cause of mortality and long-term disability, primarily due to the systemic ischemia-reperfusion injury that constitutes post-cardiac arrest syndrome. A key driver of this pathology is a robust sterile inflammatory response. The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a multiprotein complex in the innate immune system, has been identified as a critical mediator of this inflammation. Upon activation by danger signals released during ischemia-reperfusion, the NLRP3 inflammasome triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, leading to myocardial dysfunction, neurological injury, and pyroptotic cell death.[1][2][3]
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[4][5][6] It directly targets the NLRP3 protein, preventing its conformational change and oligomerization, thereby blocking both canonical and non-canonical inflammasome activation and subsequent cytokine release.[4][7] This targeted mechanism makes MCC950 a promising therapeutic candidate to ameliorate the detrimental inflammatory cascade following cardiac arrest and resuscitation. Studies in preclinical models of cardiac arrest have demonstrated that administering MCC950 after the return of spontaneous circulation (ROSC) mitigates myocardial dysfunction, improves neurological outcomes, and increases survival.[8][9][10]
These application notes provide detailed protocols for utilizing MCC950 in established rodent models of cardiac arrest, summarize key quantitative outcomes, and illustrate the relevant biological pathways and experimental workflows.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a generalized experimental workflow for testing MCC950 in a cardiac arrest model.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cardiomyocyte Inflammasome Signaling in Cardiomyopathies and Atrial Fibrillation: Mechanisms and Potential Therapeutic Implications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. invivogen.com [invivogen.com]
- 5. Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - ProQuest [proquest.com]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective NLRP3-inflammasome inhibitor MCC950 Mitigates Post-resuscitation Myocardial Dysfunction and Improves Survival in a Rat Model of Cardiac Arrest and Resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Application Notes: MCC950 for Ex Vivo Research in Muckle-Wells Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction to Muckle-Wells Syndrome and the Role of the NLRP3 Inflammasome
Muckle-Wells syndrome (MWS) is a rare, inherited autoinflammatory condition classified as a cryopyrin-associated periodic syndrome (CAPS).[1][2][3] It is caused by gain-of-function mutations in the NLRP3 gene, which encodes the NLRP3 protein (also known as cryopyrin).[1][2][4] These mutations lead to the constitutive activation of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response.[4][5] The aberrant activation of the NLRP3 inflammasome in MWS patients results in excessive production and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β).[4][6][7] This IL-1β overproduction drives the clinical manifestations of MWS, which include recurrent fever, urticarial rash, joint pain, and an increased risk of long-term complications such as sensorineural hearing loss and amyloidosis.[3][4]
MCC950: A Potent and Specific Inhibitor of the NLRP3 Inflammasome
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[7][8] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[8] The mechanism of action of MCC950 involves direct binding to the NLRP3 protein, which prevents ATP hydrolysis and locks the inflammasome in an inactive conformation, thereby inhibiting the downstream cascade of caspase-1 activation and IL-1β secretion.[5] Due to its specificity, MCC950 represents a valuable tool for investigating the role of the NLRP3 inflammasome in various inflammatory diseases and as a potential therapeutic agent for NLRP3-driven disorders like MWS.[7][8]
Application of MCC950 in Ex Vivo Studies with Muckle-Wells Syndrome Patient Samples
Ex vivo studies using peripheral blood mononuclear cells (PBMCs) from MWS patients provide a powerful platform to assess the efficacy and mechanism of action of NLRP3 inhibitors in a patient-relevant setting. MCC950 has been demonstrated to be active in such ex vivo samples, effectively reducing the overproduction of IL-1β.[7][8] These studies are crucial for the pre-clinical evaluation of NLRP3-targeted therapies and for understanding the molecular pathophysiology of MWS.
Quantitative Data Summary
The following tables summarize the quantitative data from ex vivo studies of MCC950 on PBMCs from Muckle-Wells syndrome patients.
| Parameter | Value | Reference |
| Number of MWS Patients Studied | 12 | [6] |
| MCC950 IC₅₀ in MWS Patient PBMCs | 70.4 nM | [7] |
| MCC950 Concentration for Significant IL-1β Inhibition | 500 nM | [9] |
| MCC950 Effect on TNF-α Production in CAPS Patient PBMCs | No significant effect | [6] |
| MCC950 Effect on IL-6 Production in CAPS Patient PBMCs | No significant effect | [6] |
CAPS: Cryopyrin-Associated Periodic Syndromes (includes MWS)
Visualizing the NLRP3 Inflammasome Pathway and MCC950 Inhibition
References
- 1. MCC950 Alleviates Fat Embolism-Induced Acute Respiratory Distress Syndrome Through Dual Modulation of NLRP3 Inflammasome and ERK Pathways [mdpi.com]
- 2. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. researchgate.net [researchgate.net]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
long-term stability of MCC950 in solution at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of MCC950 in solution at -20°C. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for MCC950 in its solid form?
A1: MCC950 as a crystalline solid is stable for at least four years when stored at -20°C.[1][2]
Q2: How should I prepare and store MCC950 stock solutions?
A2: MCC950 is most commonly dissolved in organic solvents like DMSO, ethanol, or dimethylformamide (DMF).[1] For aqueous solutions, it is recommended to first dissolve MCC950 in DMSO and then dilute with the aqueous buffer of choice.[1] It is also available as a sodium salt which is soluble in water and DMSO.[3] To avoid degradation, it is advisable to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[3][4]
Q3: What is the long-term stability of MCC950 in a DMSO stock solution at -20°C?
A3: The stability of MCC950 in DMSO at -20°C varies slightly depending on the supplier's recommendation. Generally, it is considered stable for at least one month. Some suppliers indicate stability for up to 6 months.[3][4] For longer-term storage, -80°C is recommended, where it can be stable for up to a year.[5][6]
Q4: Can I store MCC950 in aqueous solutions?
A4: It is not recommended to store MCC950 in aqueous solutions for more than one day.[1] If your experiment requires an aqueous solution, it is best to prepare it fresh on the day of use from a DMSO stock.
MCC950 Solution Stability Data
| Supplier | Solvent | Storage Temperature (°C) | Recommended Storage Duration | Citation |
| InvivoGen | Reconstituted Product | -20 | Up to 6 months | [4] |
| Cell Signaling Technology | DMSO | -20 | Up to 1 month | [3] |
| Hello Bio | Solution | -20 | Up to 1 month | [7] |
| Selleck Chemicals | Solvent | -20 | 1 month | [6] |
| Selleck Chemicals | Solvent | -80 | 1 year | [6] |
| TargetMol | Solvent | -80 | 1 year | [5] |
| Cayman Chemical | Aqueous Solution | Not Recommended | Not more than one day | [1] |
| Merck Millipore | Reconstituted | -20 | Up to 3 months | [8] |
Troubleshooting Guide
This guide addresses potential issues related to MCC950 solution stability.
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of your MCC950 solution.
Caption: Troubleshooting inconsistent results with MCC950.
Issue 2: Precipitation observed in the MCC950 solution upon thawing.
Precipitation can occur if the compound is not fully dissolved or if the solvent has absorbed moisture.
Caption: Resolving MCC950 solution precipitation.
Experimental Protocols
Protocol for Assessing MCC950 Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of an MCC950 solution. Specific parameters may need to be optimized for your HPLC system and column.
-
Preparation of Standards:
-
Prepare a stock solution of freshly dissolved MCC950 in DMSO at a known concentration (e.g., 10 mM).
-
Create a series of calibration standards by diluting the stock solution in mobile phase to concentrations ranging from e.g., 1 µM to 100 µM.
-
-
Sample Preparation:
-
Thaw an aliquot of the MCC950 solution that has been stored at -20°C for the desired time point.
-
Dilute the sample with the mobile phase to fall within the range of the calibration curve.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of MCC950 (typically around its absorbance maximum).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of MCC950 in your stored sample using the calibration curve.
-
Calculate the percentage of MCC950 remaining compared to a freshly prepared sample to assess degradation.
-
The appearance of new peaks in the chromatogram may indicate the presence of degradation products.
-
Signaling Pathway
MCC950 is a specific inhibitor of the NLRP3 inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by MCC950.
Caption: MCC950 inhibits the NLRP3 inflammasome activation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MCC-950 (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MCC950 sodium salt | Inflammasome inhibitor | Hello Bio [hellobio.com]
- 8. merckmillipore.com [merckmillipore.com]
potential off-target effects of MCC950 inhibitor
Welcome to the technical support center for the MCC950 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using MCC950 and troubleshooting potential experimental issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary and specific target of MCC950?
A1: MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[1][2] It directly targets the NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Specifically, it interacts with the Walker B motif within the NLRP3 NACHT domain, which interferes with ATP hydrolysis and prevents the conformational change required for inflammasome oligomerization.[1][4]
Q2: Are there any known off-targets for MCC950?
A2: Yes, the primary identified off-target of MCC950 is Carbonic Anhydrase 2 (CA2).[5][6][7][8] MCC950 acts as a noncompetitive inhibitor of CA2.[5][6][7] Researchers should be aware of this interaction, especially when using MCC950 at higher concentrations.
Q3: Have any clinical trials with MCC950 been stopped, and why?
A3: Yes, clinical trials involving MCC950 (also known as CP-456,773) for rheumatoid arthritis were halted due to observations of elevated liver enzymes in participants, suggesting potential hepatotoxicity.[9][10] This highlights the importance of monitoring liver function in preclinical and clinical studies involving MCC950 and its derivatives.
Q4: Does MCC950 affect other inflammasomes?
A4: MCC950 is highly selective for the NLRP3 inflammasome and has been shown to have no inhibitory effect on other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][3][11]
Q5: What is the recommended in vitro concentration for MCC950?
A5: While MCC950 has a reported IC50 of approximately 7.5 nM for pyroptosis, it is often used in the micromolar range in vitro.[5][6] However, users should be cautious as higher concentrations increase the likelihood of off-target effects, such as the inhibition of Carbonic Anhydrase 2.[5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected changes in cellular pH or bicarbonate levels. | MCC950 is a known inhibitor of Carbonic Anhydrase 2 (CA2), an enzyme that regulates pH by catalyzing the conversion of carbon dioxide to bicarbonate.[5][6] | - Consider if CA2 inhibition could influence your experimental outcome. - If possible, measure intracellular or extracellular pH. - Use the lowest effective concentration of MCC950 to minimize CA2 inhibition. |
| Alterations in glucose metabolism or insulin sensitivity in vivo. | Some studies suggest MCC950 can influence glucose metabolism. For instance, it has been shown to improve insulin sensitivity in db/db mice.[12] However, in other models, it attenuated the benefits of TRX2 deletion on glucose metabolism.[13] | - Carefully monitor blood glucose levels and perform glucose and insulin tolerance tests if your research involves metabolic studies. - Be aware that the effects on glucose metabolism may be model-dependent. |
| Discrepancies between in vitro and in vivo results. | Off-target effects, such as liver toxicity observed in clinical trials, may contribute to different outcomes in whole organisms compared to cell culture.[9][10] MCC950's impact on systemic processes like glucose metabolism could also play a role.[12][13] | - When transitioning from in vitro to in vivo studies, consider potential systemic off-target effects. - Monitor animal health closely, including liver function tests. - Correlate in vivo findings with in vitro data from relevant cell types. |
| Reduced cell viability at high concentrations not attributable to pyroptosis inhibition. | High concentrations of MCC950 may lead to off-target toxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. - Ensure that the observed cell death is not due to off-target effects by including appropriate controls. |
| Variability in MCC950 effectiveness between different cell types. | The expression levels of NLRP3 and off-target proteins like CA2 can vary between cell types, leading to different responses to MCC950.[14] | - Confirm NLRP3 expression in your cell model. - Titrate the MCC950 concentration for each new cell line to establish the optimal dose. |
Data on MCC950 Off-Target Interactions
Table 1: Biochemical Data for MCC950 Off-Target Interaction with Carbonic Anhydrase 2 (CA2)
| Parameter | Value | Reference |
| Target | Carbonic Anhydrase 2 (CA2) | [5][6] |
| Inhibition Type | Noncompetitive | [5][6] |
| IC50 | 11 µM | [5][6] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that a compound binds to its target protein in a cellular environment.[15][16]
Objective: To determine if MCC950 engages with its intended target (NLRP3) or potential off-targets (e.g., CA2) within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of MCC950 or a vehicle control (e.g., DMSO) for a specified duration.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.
Protocol 2: Affinity-Based Chemical Proteomics for Off-Target Identification
This protocol is employed to identify the binding partners of a small molecule within the complex environment of a cell.[5][6]
Objective: To identify potential off-targets of MCC950.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe version of MCC950 that includes a photoaffinity label (e.g., a diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry). An example is the probe IMP2070.[5]
-
Live Cell Labeling: Treat live cells (e.g., macrophages) with the chemical probe.
-
Photocrosslinking: Irradiate the cells with UV light to activate the photoaffinity label, causing it to covalently bind to nearby proteins (i.e., the target and any off-targets).
-
Competition Experiment: In parallel, co-incubate cells with the probe and an excess of the parent compound (MCC950). This will compete for binding to the true targets and off-targets.
-
Lysis and Enrichment: Lyse the cells and use the tag on the probe to enrich for the covalently bound proteins (e.g., via click chemistry to a biotin azide followed by streptavidin pulldown).
-
Proteomic Analysis: Identify the enriched proteins using mass spectrometry. Proteins that are enriched with the probe alone but not in the competition experiment are considered potential binding partners of MCC950.
Visualized Signaling Pathways and Workflows
Caption: On-target signaling pathway of MCC950 inhibiting the NLRP3 inflammasome.
Caption: Off-target effect of MCC950 on the Carbonic Anhydrase 2 pathway.
Caption: Experimental workflow for identifying and validating MCC950 off-targets.
References
- 1. invivogen.com [invivogen.com]
- 2. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MCC950 in the treatment of NLRP3-mediated inflammatory diseases: Latest evidence and therapeutic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inflammasomelab.com [inflammasomelab.com]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A probe for NLRP3 inflammasome inhibitor MCC950 identifies CA2 as novel target | Imperial News | Imperial College London [imperial.ac.uk]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
why is MCC950 insoluble in moisture-absorbing DMSO
Welcome to the technical support center for MCC950. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MCC950 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my MCC950 not dissolving in DMSO, especially if the DMSO has been previously opened?
A1: MCC950 is known to be poorly soluble in DMSO that has absorbed moisture from the atmosphere.[1][2] DMSO is highly hygroscopic, meaning it readily attracts and absorbs water. When water is present in DMSO, it forms a highly structured eutectic mixture. This mixture has increased viscosity and a more ordered structure, which makes it more difficult to create a solvent cavity to accommodate the large, lipophilic MCC950 molecule, thereby reducing its solubility. For optimal results, it is crucial to use fresh, anhydrous DMSO.
Q2: What is the recommended solvent for preparing MCC950 stock solutions?
A2: Fresh, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of MCC950.[2] For aqueous buffers, it is advised to first dissolve MCC950 in DMSO and then dilute it with the aqueous buffer of choice.[3]
Q3: What is the mechanism of action of MCC950?
A3: MCC950 is a potent and specific inhibitor of the NLRP3 inflammasome.[4][5][6] It directly targets the Walker B motif within the NACHT domain of NLRP3, which is responsible for ATP hydrolysis.[5][6][7][8][9] By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent activation of the inflammasome complex.[5][10] This, in turn, blocks the release of pro-inflammatory cytokines IL-1β and IL-18.[4]
Q4: Is MCC950 specific to the NLRP3 inflammasome?
A4: Yes, MCC950 is highly specific for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[4][11]
Troubleshooting Guide
Issue: MCC950 precipitates out of solution during my experiment.
| Potential Cause | Troubleshooting Step |
| Moisture in DMSO | Use fresh, anhydrous DMSO to prepare your stock solution. Avoid using DMSO from a bottle that has been opened multiple times. |
| Low Temperature | Ensure that your working solutions are maintained at an appropriate temperature. Chilling the solution may decrease solubility. |
| Supersaturation | When diluting your DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation. |
| Incorrect Solvent | MCC950 is sparingly soluble in aqueous buffers alone. Always prepare a high-concentration stock in anhydrous DMSO first. |
Quantitative Data
Table 1: Solubility of MCC950 in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL (in fresh, anhydrous DMSO) | [2][3] |
| Ethanol | ~0.5 mg/mL | [3] |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Water | Insoluble | [2] |
Table 2: Chemical and Physical Properties of MCC950
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₅S | [3][4] |
| Molecular Weight | 404.5 g/mol | [3] |
| Purity | ≥98% | [3][4] |
| Form | Crystalline solid | [3] |
| Storage | -20°C | [3] |
| Stability | ≥4 years (as solid at -20°C) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MCC950 Stock Solution in DMSO
Materials:
-
MCC950 (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the MCC950 vial and anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of MCC950 for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, you will need 4.045 mg of MCC950).
-
Carefully weigh the MCC950 and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution until the MCC950 is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C. Reconstituted stock solutions are stable for up to 6 months at -20°C.[4]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM MCC950 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM MCC950 stock solution at room temperature.
-
Determine the final concentration of MCC950 required for your experiment (e.g., 1 µM).
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the calculated volume of the MCC950 stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Use the prepared working solution immediately for your experiment. It is not recommended to store aqueous solutions of MCC950 for more than one day.[3]
Visualizations
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.
Caption: Logical workflow for dissolving MCC950, highlighting the critical choice of solvent.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ziath.com [ziath.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition | Garvan Institute of Medical Research [publications.garvan.org.au]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MCC950 for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the pre-incubation time of MCC950, a potent and specific NLRP3 inflammasome inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is MCC950 and what is its mechanism of action?
A1: MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex in the innate immune system responsible for producing pro-inflammatory cytokines like IL-1β and IL-18 and inducing a form of inflammatory cell death called pyroptosis.[1][3] MCC950 works by directly binding to the NACHT domain of the NLRP3 protein, which prevents ATP hydrolysis. This action locks NLRP3 in an inactive conformation, thereby inhibiting the assembly and activation of the inflammasome complex.[1][3][4][5] Importantly, MCC950 specifically targets the NLRP3 inflammasome and does not affect other inflammasomes like AIM2, NLRC4, or NLRP1.[1]
Q2: Why is a pre-incubation step with MCC950 necessary before adding an NLRP3 activator?
A2: A pre-incubation step is crucial to allow MCC950 sufficient time to enter the cells and engage with its intracellular target, the NLRP3 protein, before the inflammasome is activated. The binding of MCC950 to NLRP3 is a reversible process.[4] Pre-incubation ensures that the inhibitor is present and bound to NLRP3 at the moment of activation by a secondary stimulus (like ATP or nigericin), leading to effective inhibition.
Q3: What is a typical pre-incubation time for MCC950?
A3: The optimal pre-incubation time can vary depending on the cell type and experimental conditions. However, published studies commonly report pre-incubation times ranging from 15 minutes to 1 hour. For instance, a 15-minute pre-incubation has been shown to be effective in THP-1 cells and primary human monocytes[6][7], while a 30-minute pre-incubation is frequently used for bone marrow-derived macrophages (BMDMs).[4] In some protocols using peripheral blood mononuclear cells (PBMCs), a 1-hour pre-incubation with MCC950 is applied after LPS priming and before the addition of the activator.[8]
Q4: Does the optimal pre-incubation time vary by cell type?
A4: Yes, the optimal time can differ between cell lines (e.g., THP-1, HEK293T) and primary cells (e.g., BMDMs, PBMCs). Primary cells may have different membrane transport kinetics or intracellular environments compared to immortalized cell lines. Therefore, it is highly recommended to perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the ideal pre-incubation time for your specific cell type and experimental setup.
Q5: Can MCC950 be added at the same time as the NLRP3 activator (Signal 2)?
A5: It is not recommended. The activation of the NLRP3 inflammasome by stimuli like ATP or nigericin is a very rapid process. Adding MCC950 simultaneously with the activator may not provide enough time for the inhibitor to enter the cell and bind to the NLRP3 protein, which could result in incomplete or inconsistent inhibition of IL-1β release.
Q6: How does MCC950 affect cell viability during incubation?
A6: At the nanomolar concentrations typically required for NLRP3 inhibition (IC50 is ~7.5-8.1 nM), MCC950 is generally considered non-toxic and does not impact cell viability.[2] Studies have shown no cytotoxic effects in various vascular cells or bone marrow-derived macrophages even after 24 hours of incubation with MCC950 at concentrations up to 1 µM.[9][10] However, as with any compound, it is good practice to perform a viability assay (e.g., LDH or AlamarBlue assay) if you plan to use very high concentrations or extended incubation periods beyond what is standard.[9][10]
Data Summary Tables
Table 1: Summary of MCC950 Pre-incubation Times from Published Literature
| Cell Type | Priming (Signal 1) | MCC950 Treatment | Activation (Signal 2) | Assay Readout | Reference |
| Mouse BMDMs | 100 ng/mL LPS (4h) | 0.01–10 µM (final 30 min of priming) | 5 µM Nigericin (1h) | IL-1β ELISA | [4] |
| Human PBMCs | 1 µg/mL LPS (4h) | 0.1–10 µM (30 min before & during LPS) | None (CAPS patient cells) | IL-1β ELISA, ASC Specking | [5] |
| Human PBMCs | 1 mg/mL LPS (3h) | 5–500 nM (1h) | 20 µM Nigericin (20 min) | IL-1β ELISA | [8] |
| THP-1 Cells & Human Monocytes | None (Unprimed) | 1 µM (15 min) | 10 µM Nigericin (45 min) | IL-18 ELISA, LDH Assay | [6][7] |
| Human Monocytes | None | 10 µM (30 min) | Transfected LPS | IL-1β ELISA | [11] |
Table 2: Recommended Starting Conditions for Optimizing Pre-incubation Time
| Cell Type | Recommended Pre-incubation Time Range | Key Considerations |
| Mouse/Human Macrophages (Primary) | 30 - 60 minutes | Primary cells may require slightly longer incubation. Test a range to find the optimal point. |
| THP-1 Monocytes/Macrophages | 15 - 45 minutes | These cells are robust and generally show rapid uptake. A 30-minute pre-incubation is a strong starting point. |
| Human PBMCs | 30 - 60 minutes | This is a mixed cell population; ensure consistent timing after the priming step. |
| Reconstituted Systems (e.g., HEK293T) | 30 minutes | For transfected systems, a 30-minute pre-incubation is typically sufficient to observe inhibition. |
Experimental Protocols & Visualizations
NLRP3 Inflammasome Activation and MCC950 Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first signal, typically from a pathogen-associated molecular pattern (PAMP) like LPS, primes the system by upregulating the expression of NLRP3 and pro-IL-1β.[1][3] The second signal, from a variety of stimuli including ATP or nigericin, triggers the assembly of the inflammasome complex. MCC950 acts by preventing this second step.[1][3][4][5]
Protocol: Optimizing MCC950 Pre-incubation Time in Macrophages
This protocol provides a general workflow for determining the optimal pre-incubation time for MCC950 in cultured macrophages, such as LPS-differentiated THP-1 cells or primary bone marrow-derived macrophages (BMDMs).
Materials:
-
Cultured macrophages in 96-well plates
-
MCC950 stock solution (e.g., 10 mM in DMSO)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate) or Nigericin
-
Opti-MEM or serum-free media
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding: Seed macrophages at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 3-4 hours at 37°C.
-
Pre-incubation with MCC950:
-
Prepare serial dilutions of MCC950 in serum-free media (e.g., Opti-MEM) at the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM).
-
Remove the LPS-containing medium.
-
Add the MCC950 dilutions to the wells. For a time-course experiment, add the inhibitor at different time points before the activation step (e.g., add to respective wells 120, 60, 30, and 15 minutes prior to Signal 2). Include a vehicle control (DMSO).
-
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5-10 µM), to all wells (except for negative controls).
-
Final Incubation: Incubate the plate for the required time for the activator to work (e.g., 45-60 minutes for ATP/Nigericin) at 37°C.
-
Sample Collection: Centrifuge the plate (e.g., 400 x g for 5 minutes) and carefully collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Measure cytotoxicity by quantifying LDH release in the supernatants.
-
Plot the IL-1β concentration against the MCC950 concentration for each pre-incubation time point to determine the IC50. The optimal pre-incubation time will be the shortest duration that yields the lowest and most consistent IC50 value.
-
Troubleshooting Guide
Issue 1: Incomplete or no inhibition of IL-1β secretion.
-
Possible Cause 1: Pre-incubation time is too short.
-
Solution: The inhibitor may not have had enough time to enter the cells and bind to NLRP3. Extend the pre-incubation time. Perform a time-course experiment as described in the protocol above to find the optimal duration.
-
-
Possible Cause 2: MCC950 was washed out.
-
Solution: MCC950 is a reversible inhibitor, and its potency markedly decreases if it is washed out before adding the activator.[4] Ensure that MCC950 remains in the well during the activation step.
-
-
Possible Cause 3: MCC950 concentration is too low.
-
Solution: While MCC950 is potent, the effective concentration can vary by cell type and the strength of the activating stimulus. Perform a dose-response curve (e.g., 1 nM to 10 µM) to confirm you are using an effective concentration.
-
-
Possible Cause 4: Inflammasome activation is not NLRP3-dependent.
-
Solution: Confirm that your stimulus specifically activates the NLRP3 inflammasome. MCC950 will not inhibit other inflammasomes like NLRC4 (activated by certain bacteria) or AIM2 (activated by cytosolic dsDNA).[1]
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent timing.
-
Solution: Use a multichannel pipette for adding MCC950 and the activator to ensure that all wells are treated for a consistent amount of time. Pay close attention to the timing of the pre-incubation and activation steps.
-
-
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure cells are evenly distributed in the wells. After seeding, check the plate under a microscope to confirm a uniform monolayer. Uneven cell numbers will lead to variable cytokine output.
-
-
Possible Cause 3: Edge effects.
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell health. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause 1: High concentration of MCC950 or solvent.
-
Solution: Although MCC950 is generally non-toxic, very high concentrations might be problematic.[10] Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls. Run a vehicle-only control to assess solvent toxicity.
-
-
Possible Cause 2: Synergistic toxicity with stimulus.
-
Solution: Some NLRP3 activators, like nigericin, are toxins and will induce cell death. The goal of MCC950 is to inhibit pyroptosis, a form of cell death. If you still observe high cell death, it may be due to other pathways. Compare the LDH release in wells treated with the activator alone versus those pre-treated with MCC950. MCC950 should reduce pyroptosis-mediated LDH release.[10]
-
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. MCC950 closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 9. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MCC950 Efficacy
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of effect with MCC950, a potent and specific inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any inhibition of IL-1β secretion after treating my cells with MCC950?
A1: This is a common issue that can stem from several factors related to your experimental setup, reagents, or cell system. A systematic approach is the best way to identify the problem. Key areas to investigate include:
-
Confirmation of an NLRP3-dependent pathway: MCC950 is highly specific to the NLRP3 inflammasome and will not inhibit IL-1β secretion mediated by other inflammasomes like AIM2, NLRC4, or NLRP1.[1][2]
-
Proper experimental protocol: The activation of the NLRP3 inflammasome typically requires two signals. The absence or weakness of either signal will result in low or no IL-1β secretion, making it impossible to measure inhibition.[3][4]
-
Cell type and integrity: The cells used must express all necessary components of the NLRP3 inflammasome (NLRP3, ASC, pro-caspase-1) and be healthy.[5]
-
MCC950 concentration and quality: The concentration of MCC950 may be too low, or the compound may have degraded.[1]
Q2: How can I confirm that the inflammasome activation in my experiment is NLRP3-dependent?
A2: To ensure you are studying an NLRP3-mediated response, you should run parallel control experiments:
-
Use non-NLRP3 stimuli: Activate the inflammasome with stimuli known to trigger other sensors. For example, use poly(dA:dT) to activate the AIM2 inflammasome or flagellin for the NLRC4 inflammasome. MCC950 should not inhibit IL-1β release in response to these stimuli.[1][2]
-
Use NLRP3-deficient cells: If available, use cells from NLRP3 knockout mice or a human cell line with NLRP3 knocked down (e.g., via siRNA or CRISPR). These cells should not release IL-1β in response to your stimuli, confirming the pathway's dependence on NLRP3.
-
Positive Controls: Use well-established NLRP3 activators like ATP, Nigericin, or MSU crystals as a positive control for your system.[1]
Q3: What are the optimal experimental conditions for using MCC950?
A3: Optimal conditions can vary by cell type, but general guidelines are as follows:
-
Two-Signal Activation: A priming signal (Signal 1) is crucial to upregulate the expression of pro-IL-1β and NLRP3.[4] Lipopolysaccharide (LPS) is commonly used for priming myeloid cells like macrophages.[6] This is followed by an activation signal (Signal 2), such as ATP or nigericin, which triggers the assembly of the inflammasome complex.[7]
-
MCC950 Treatment Timing: MCC950 is typically added to the cell culture before the activation signal (Signal 2). A pre-incubation period of 30-60 minutes is common.[8][9]
-
Concentration: MCC950 is potent, with IC50 values often in the nanomolar range. However, the effective concentration can vary. It is recommended to perform a dose-response curve, typically ranging from 1 nM to 10 µM, to determine the optimal concentration for your specific model.[1][2]
Q4: Could my choice of cell line be the reason for the lack of MCC950 effect?
A4: Yes, the cell type is critical.
-
Expression of Inflammasome Components: Myeloid cells, such as bone marrow-derived macrophages (BMDMs), primary human monocytes, and the human monocytic cell line THP-1 (differentiated into macrophages), are robust models as they express high levels of NLRP3 inflammasome components.[5][10]
-
Non-Myeloid Cells: Some non-immune cells, like retinal pigment epithelial (RPE) cells, have been reported to have very low or no expression of NLRP3, which would make them unsuitable for these experiments.[11] Always verify the expression of NLRP3, ASC, and pro-caspase-1 in your chosen cell line at the protein level.
Q5: How should I prepare, store, and handle MCC950?
A5: Proper handling is essential for maintaining the compound's activity.
-
Solubility: MCC950 is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: When diluting the stock for your experiment, ensure the final concentration of the DMSO vehicle in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle-only control, as DMSO can have off-target effects at higher concentrations.
-
Purity: Use high-purity MCC950 (≥98%).[1] Impurities can lead to inconsistent or misleading results.
Q6: I am using a very high concentration of MCC950 and seeing unexpected results. Are there any known off-target effects?
A6: While MCC950 is known for its high specificity for NLRP3, using it at high micromolar concentrations may lead to off-target effects.
-
Carbonic Anhydrase 2 (CA2): A recent study identified Carbonic Anhydrase 2 (CA2) as a potential off-target of MCC950, with an IC50 of 11 µM in a biochemical assay.[12][13] While most in vitro experiments use MCC950 in the nanomolar range where this is less of a concern, it is a crucial consideration if you are using concentrations in the mid-to-high micromolar range.[12]
-
TNF-α Production: MCC950 should not affect the priming step (Signal 1). Therefore, it should not inhibit the production of other NF-κB-dependent cytokines like TNF-α.[2] Measuring TNF-α can serve as a useful internal control to ensure that your experimental observations are specific to NLRP3 inflammasome inhibition and not due to general cytotoxicity or inhibition of the priming signal.
Quantitative Data: MCC950 Inhibitory Potency
The half-maximal inhibitory concentration (IC50) of MCC950 varies depending on the cell type and the stimuli used for activation. The table below summarizes reported IC50 values from various studies.
| Cell Type | Priming (Signal 1) | Activation (Signal 2) | MCC950 IC50 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | ATP | 7.5 nM |
| Human THP-1 Derived Macrophages | LPS | Nigericin | ~200 nM |
| Mouse Neonatal Microglia | LPS | ATP | 60 nM |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | Nigericin | ~627 nM |
| Human Monocyte Derived Macrophages (HMDMs) | LPS | ATP | Potent inhibition at nM concentrations |
Data compiled from references[2][8][10][12][14][15].
Detailed Experimental Protocols
This section provides a standard methodology for assessing MCC950 efficacy in LPS-primed, ATP-activated human THP-1 macrophages.
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
1. Materials and Reagents:
-
Human THP-1 monocytic cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
MCC950
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
2. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into macrophage-like cells, seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours.
-
After incubation, remove the PMA-containing medium, wash the adherent cells gently with warm PBS, and add fresh, serum-free RPMI-1640. Allow cells to rest for 24 hours before the experiment.
3. Inflammasome Priming (Signal 1):
-
Prime the differentiated THP-1 macrophages by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 3-4 hours at 37°C.
4. MCC950 Treatment:
-
Prepare serial dilutions of MCC950 in serum-free medium from your DMSO stock. Remember to prepare a vehicle control containing the same final concentration of DMSO.
-
After the LPS priming step, carefully remove the medium and replace it with the medium containing the desired concentrations of MCC950 or the DMSO vehicle control.
-
Pre-incubate the cells with MCC950 for 30-60 minutes at 37°C.
5. Inflammasome Activation (Signal 2):
-
Prepare a fresh, high-concentration solution of ATP in PBS (pH adjusted to ~7.4).
-
Add ATP directly to the wells to a final concentration of 5 mM.
-
Incubate for 45-60 minutes at 37°C.
6. Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants without disturbing the cell monolayer.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
Visual Guides: Pathways and Workflows
NLRP3 Inflammasome Activation Pathway This diagram illustrates the two-signal model for NLRP3 inflammasome activation and highlights the specific step inhibited by MCC950.
Caption: The NLRP3 inflammasome pathway and the inhibitory action of MCC950.
Standard Experimental Workflow This flowchart outlines the sequential steps of a typical in vitro experiment to test the efficacy of MCC950.
Caption: A standard workflow for an MCC950 inhibition experiment.
Troubleshooting Decision Tree This logical diagram guides the user through a step-by-step process to diagnose why MCC950 may not be working as expected.
Caption: A decision tree for troubleshooting the lack of MCC950 effect.
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 11. Issues with the Specificity of Immunological Reagents for NLRP3: Implications for Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MCC950 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the long-term use of MCC950 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MCC950?
A1: MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the Walker B motif within the NACHT domain of the NLRP3 protein, which blocks its ATPase activity.[3][4] This inhibition prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly, thereby blocking the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][4]
Q2: Is MCC950 generally considered cytotoxic in cell culture?
A2: Several studies have reported that MCC950 exhibits low cytotoxicity across various cell types at effective concentrations for NLRP3 inhibition. It has been shown to be non-toxic to vascular endothelial cells, macrophages, and smooth muscle cells even after three days of treatment.[5][6] Additionally, it has been reported as non-toxic to human kidney (HEK293) and liver (HepG2) cell lines.[5] In some instances, MCC950 has even been observed to enhance the survival of dental pulp stem cells (DPSCs) and mesenchymal stem cells (MSCs) under conditions of oxygen-glucose deprivation.[7]
Q3: What are the known off-target effects of MCC950?
A3: A potential off-target of MCC950 is Carbonic Anhydrase 2 (CA2), a widely expressed enzyme involved in pH and fluid balance.[8][9][10] MCC950 has been shown to be a noncompetitive inhibitor of CA2.[8][10] While the direct implications of this off-target effect on cell viability in long-term culture are not fully elucidated, it is a factor to consider, especially at higher concentrations.[10]
Q4: What is the recommended working concentration range for MCC950 in cell culture?
A4: The effective concentration of MCC950 for NLRP3 inhibition is typically in the nanomolar to low micromolar range. A general working concentration for cell culture assays is between 300 nM (121.34 ng/ml) and 10 μM (4.04 μg/ml).[2] However, the optimal concentration is cell-type and stimulus-dependent. It is always recommended to perform a dose-response experiment to determine the lowest effective concentration with minimal impact on cell viability for your specific experimental setup.
Q5: How stable is MCC950 in cell culture medium?
A5: MCC950 is generally stable in cell culture conditions. When reconstituted in DMSO and stored at -20°C, it is stable for up to 6 months.[2] For long-term experiments, it is good practice to refresh the medium containing MCC950 every 2-3 days to ensure consistent inhibitor concentration.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in cell viability or proliferation in long-term cultures. | MCC950 concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Start with a lower concentration range (e.g., 10-100 nM) and titrate up. |
| Off-target effects. | Consider the potential inhibition of Carbonic Anhydrase 2 (CA2), especially if using high concentrations of MCC950. If possible, test for CA2 activity or use a structurally different NLRP3 inhibitor as a control. | |
| Cell-type specific sensitivity. | Some cell types may be more sensitive to long-term treatment. Monitor cell morphology and viability regularly using methods like Trypan Blue exclusion or a live/dead cell staining assay. | |
| Degradation of MCC950 over time. | For experiments lasting several days or weeks, replenish the cell culture medium with fresh MCC950 every 2-3 days to maintain a consistent concentration. | |
| Inconsistent or reduced inhibition of NLRP3 inflammasome activation over time. | Reversible binding of MCC950. | MCC950 is a reversible inhibitor.[3] Ensure that the inhibitor is present in the culture medium throughout the experiment, especially before and during stimulation. |
| Instability of MCC950 in the specific culture medium. | While generally stable, interactions with components in complex media (e.g., high serum concentrations) could potentially affect MCC950 activity. If feasible, test the stability of MCC950 in your specific medium over time. | |
| Variability in results between experiments. | Inconsistent cell health or density. | Ensure that cells are healthy and seeded at a consistent density for all experiments. Stressed or overly confluent cells can respond differently to treatments. |
| Inconsistent priming and activation of the NLRP3 inflammasome. | Standardize the priming (e.g., LPS concentration and incubation time) and activation (e.g., ATP, nigericin concentration and timing) steps of your protocol. |
Quantitative Data Summary
Table 1: Reported IC50 Values for MCC950
| Cell Type | Assay | IC50 Value | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-1β release | 7.5 nM | [11] |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β release | 8.1 nM | [11] |
| THP-1 derived macrophages | Cell death (LPS + nigericin) | 0.2 µM | [8] |
Table 2: Cell Viability Data with MCC950 Treatment
| Cell Type | Treatment Duration | MCC950 Concentration | Effect on Viability | Reference |
| J774a murine macrophages | 3 days | Up to 20 µM | No significant toxicity | [5] |
| Human coronary artery endothelial cells | 3 days | Up to 20 µM | No significant toxicity | [5] |
| Smooth muscle cells (SMCs) | 3 days | Up to 20 µM | No significant toxicity | [5] |
| Pancreatic cancer cells (SW1990, PANC1, Panc10.05) | Not specified | Not specified | Reduced cell viability in the presence of LPS/ATP | [1] |
| Dental Pulp Stem Cells (DPSCs) | Not specified | Not specified | Enhanced survival under OGD stress | [7] |
| Mesenchymal Stem Cells (MSCs) | Not specified | Not specified | Enhanced survival under OGD stress | [7] |
| HEK293 | Not specified | > 62.5 µM | No significant toxicity | [11] |
| HepG2 | Not specified | Not specified | Non-toxic | [5] |
| Islets | 4 days | Not specified | Improved survival under cytokine stimulation | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of MCC950
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not lead to over-confluence during the planned experiment duration.
-
MCC950 Dilution Series: Prepare a serial dilution of MCC950 in your complete cell culture medium. A suggested starting range is from 1 nM to 20 µM. Include a vehicle control (DMSO) at the highest concentration used for MCC950.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of MCC950.
-
Incubation: Incubate the cells for the desired long-term duration (e.g., 24, 48, 72 hours, or longer), ensuring to replenish the medium with fresh MCC950 every 2-3 days.
-
Viability Assessment: At each time point, assess cell viability using a preferred method:
-
Metabolic Assays: MTT, MTS, or resazurin-based assays.
-
Cytotoxicity Assays: LDH release assay.
-
Imaging-based Assays: Live/dead cell staining with reagents like Calcein-AM and Propidium Iodide.
-
-
Data Analysis: Plot the cell viability against the MCC950 concentration to determine the highest concentration that does not significantly affect cell viability.
Protocol 2: Monitoring NLRP3 Inflammasome Inhibition in Long-Term Culture
-
Cell Culture and Treatment: Culture your cells with the pre-determined optimal, non-toxic concentration of MCC950 for the desired duration. Remember to replenish the medium with fresh inhibitor every 2-3 days.
-
NLRP3 Inflammasome Priming and Activation:
-
Priming: Prime the cells with a TLR agonist like LPS (e.g., 1 µg/mL for 4 hours).
-
Activation: Activate the NLRP3 inflammasome with a stimulus such as ATP (e.g., 5 mM for 45 minutes) or nigericin (e.g., 10 µM for 1 hour).
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokines.
-
Cell Lysate: Lyse the cells to analyze intracellular proteins.
-
-
Endpoint Analysis:
-
ELISA: Measure the concentration of IL-1β and IL-18 in the supernatant.
-
Western Blot: Analyze the cell lysates for cleaved caspase-1 (p20 subunit) and other relevant markers.
-
ASC Speck Formation: For imaging-based analysis, fix and stain cells to visualize the formation of ASC specks, a hallmark of inflammasome activation.
-
Visualizations
Caption: NLRP3 inflammasome pathway and the inhibitory action of MCC950.
Caption: A logical workflow for troubleshooting MCC950-related toxicity.
References
- 1. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of NLRP3 inflammasome by MCC950 improves the metabolic outcome of islet transplantation by suppressing IL-1β and islet cellular death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Off-Target Binding of MCC950 to Carbonic Anhydrase 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the off-target interaction between the NLRP3 inhibitor MCC950 and carbonic anhydrase 2 (CA2).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MCC950?
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NACHT domain of the NLRP3 protein, preventing ATP hydrolysis and subsequent inflammasome assembly and activation.[1][3]
Q2: Has MCC950 been shown to have off-target effects?
Yes, recent studies have identified carbonic anhydrase 2 (CA2) as a direct off-target of MCC950.[4][5][6][7][8]
Q3: How was carbonic anhydrase 2 identified as an off-target of MCC950?
The off-target interaction with CA2 was discovered using a combination of affinity-based chemical proteomics and cellular thermal proteome profiling.[4][5][8] A photoaffinity-based probe derived from MCC950, named IMP2070, was instrumental in these studies.[4][5][6]
Q4: What is the nature of the interaction between MCC950 and carbonic anhydrase 2?
Biochemical assays have confirmed that MCC950 acts as a noncompetitive inhibitor of CA2.[4][5][6][7][9]
Q5: What is the inhibitory potency of MCC950 against carbonic anhydrase 2?
The half-maximal inhibitory concentration (IC50) of MCC950 against the esterase activity of CA2 has been determined to be approximately 11 μM.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of MCC950 and its photoaffinity probe, IMP2070, with their respective targets.
Table 1: Inhibitory Potency of MCC950 and IMP2070
| Compound | Target | Assay | IC50 | Reference |
| MCC950 | NLRP3 Inflammasome (in THP1-derived macrophages) | IL-1β release | ~8 nM | [2] |
| MCC950 | NLRP3 Inflammasome (in THP1-derived macrophages) | Cell Death | 0.2 µM | [4][5] |
| IMP2070 | NLRP3 Inflammasome (in THP1-derived macrophages) | Cell Death | 2.7 µM | [4][5] |
| MCC950 | Carbonic Anhydrase 2 (CA2) | Esterase Activity | 11 µM | [4][9] |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments and troubleshooting advice for common issues.
Experimental Workflow for Off-Target Identification
The following diagram illustrates the general workflow used to identify CA2 as an off-target of MCC950.
Caption: Workflow for identifying and validating off-target binding of MCC950.
Thermal Shift Assay (TSA) for Target Engagement
Protocol:
-
Protein and Compound Preparation:
-
Prepare a stock solution of purified recombinant CA2 protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a serial dilution of MCC950 in the same buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the CA2 protein to a final concentration of 2-5 µM.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) at a 5X final concentration.
-
Add the MCC950 dilutions to the respective wells. Include a DMSO control.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Run the assay in a real-time PCR instrument.
-
Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
-
Measure fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to obtain melting curves.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A shift in Tm in the presence of MCC950 indicates direct binding.
-
Troubleshooting Guide for TSA:
| Issue | Possible Cause | Suggested Solution |
| High initial fluorescence | Protein is partially unfolded or aggregated. The dye is binding to exposed hydrophobic regions. | 1. Confirm protein purity and integrity via SDS-PAGE and size-exclusion chromatography.[10] 2. Optimize the protein concentration; too high a concentration can lead to aggregation.[11] 3. Screen different buffer conditions (pH, salt concentration) to improve protein stability.[10][12] |
| No clear melting transition | The protein is very stable or unstable under the assay conditions. The dye concentration is not optimal. | 1. For highly stable proteins, consider adding a denaturant to lower the Tm. 2. For unstable proteins, perform a buffer screen to find stabilizing conditions.[12] 3. Titrate the dye concentration to find the optimal signal-to-noise ratio.[11] |
| Irreproducible results | Pipetting errors. Inconsistent sample preparation. | 1. Ensure accurate and consistent pipetting. 2. Prepare a master mix of protein and dye to add to the compound dilutions. |
| No shift in Tm with compound | No direct binding. The compound is insoluble. The protein is inactive. | 1. Confirm the solubility of MCC950 in the assay buffer. 2. Verify the activity of the CA2 protein using an enzymatic assay. 3. Consider that the binding may not induce a significant change in thermal stability. Use an orthogonal method for confirmation. |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.
-
Immobilize recombinant CA2 onto the chip surface via amine coupling to a target density (e.g., 2000-5000 RU).
-
Deactivate any remaining active sites with ethanolamine.
-
-
Analyte Injection and Data Collection:
-
Prepare a serial dilution of MCC950 (analyte) in a running buffer (e.g., HBS-EP+).
-
Inject the MCC950 dilutions over the immobilized CA2 surface at a constant flow rate.
-
Include a reference flow cell (deactivated or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
After each injection, regenerate the sensor surface using a mild acidic or basic solution to remove the bound analyte.[13][14]
-
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Troubleshooting Guide for SPR:
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding | Analyte is binding to the chip surface or the reference protein. | 1. Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer.[15] 2. Use a different blocking agent after immobilization.[15] 3. Test different types of sensor chips.[15] |
| Baseline drift | Incomplete surface regeneration. Buffer mismatch. | 1. Optimize the regeneration solution to ensure complete removal of the analyte without damaging the ligand.[13][15] 2. Ensure the analyte is dissolved in the same running buffer to avoid buffer mismatch effects.[13][14] |
| Low signal or no binding | Inactive immobilized ligand. Low analyte concentration. | 1. Confirm the activity of the immobilized CA2. 2. Increase the concentration of MCC950.[16] 3. Optimize the immobilization level of the ligand.[16] |
| Poor data fitting | Mass transport limitation. Complex binding kinetics. | 1. Increase the flow rate during analyte injection to minimize mass transport effects.[15] 2. Try fitting the data to more complex models (e.g., two-state binding). |
Signaling Pathway Diagram
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the primary target of MCC950.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A probe for NLRP3 inflammasome inhibitor MCC950 identifies CA2 as novel target | Imperial News | Imperial College London [imperial.ac.uk]
- 7. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting - Thermott [thermott.com]
- 12. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 16. knowledge.kactusbio.com [knowledge.kactusbio.com]
MCC950 Technical Support Center: Troubleshooting Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and resolving MCC950 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is MCC950 and why is its precipitation in cell culture a problem?
MCC950 is a potent, specific, and cell-permeable small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3][4] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Precipitation of MCC950 in cell culture media is a significant issue because it lowers the bioavailable concentration of the inhibitor, leading to inconsistent and unreliable experimental results. Furthermore, the solid precipitates can be cytotoxic to cells, compromising the integrity of the experiment.
Q2: What are the primary causes of MCC950 precipitation?
The most common reasons for MCC950 precipitation are related to its solubility characteristics. The free acid form of MCC950 is sparingly soluble in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[5] Key contributing factors include:
-
High Working Concentration: Exceeding the solubility limit of MCC950 in the final culture medium.
-
Improper Stock Solution Preparation: Using an incorrect solvent or improper technique to dissolve the compound.
-
Low-Quality Reagents: Using solvents that are not anhydrous or of high purity.
-
Incorrect Storage: Storing aqueous dilutions for extended periods or repeatedly freeze-thawing stock solutions can lead to compound degradation and precipitation.[5][6]
-
Media Components: Interactions with components in complex media, especially in serum-free conditions, can sometimes reduce solubility.
Troubleshooting Guide
Follow these steps to diagnose and solve MCC950 precipitation issues.
Step 1: Verify Stock Solution Preparation and Storage
The quality of the stock solution is the most critical factor. MCC950 should be prepared as a concentrated stock in an appropriate organic solvent.
Experimental Protocol: Preparation of a 10 mM MCC950 Stock Solution in DMSO
-
Weighing: Accurately weigh 5 mg of MCC950 powder (FW: 404.48 g/mol ).
-
Solvent Addition: Add 1.236 mL of high-purity, anhydrous dimethyl sulfoxide (DMSO) to the powder.
-
Dissolution: Vortex the solution thoroughly until all of the MCC950 is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.[7]
-
Storage: Aliquot the 10 mM stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Freezing: Store the aliquots at -20°C or -80°C. The stock solution in DMSO is stable for at least one month at -20°C.[1][6] Avoid repeated freeze-thaw cycles.[6][8]
Step 2: Optimize Dilution into Cell Culture Media
The method used to dilute the DMSO stock into your aqueous cell culture medium is crucial for preventing precipitation.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media for the dilution.
-
Dilute Quickly: Add the MCC950 DMSO stock directly to the pre-warmed media and immediately mix well by pipetting or gentle vortexing. This rapid dispersal prevents the formation of localized high concentrations that can precipitate.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic to your cells, typically ≤ 0.1%.
Step 3: Determine the Optimal Working Concentration
If precipitation still occurs, you may be exceeding the solubility limit of MCC950 in your specific media.
-
Perform a Solubility Test: Prepare serial dilutions of MCC950 in your cell culture medium (e.g., from 100 µM down to 1 µM). Incubate at 37°C in a CO2 incubator for a few hours and inspect for precipitate formation, both visually and under a microscope.
-
Titrate the Concentration: Run a dose-response experiment to find the lowest effective concentration that inhibits NLRP3 activation without causing precipitation. Typical working concentrations range from 300 nM to 10 µM.[1]
The workflow below provides a logical sequence for troubleshooting.
References
- 1. invivogen.com [invivogen.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. MCC-950 (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 7. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 8. interleukin-ii.com [interleukin-ii.com]
Technical Support Center: MCC950 Dosing for Mouse Strains
Welcome to the technical support center for MCC950. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the NLRP3 inflammasome inhibitor MCC950 in various mouse models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of MCC950 for my mouse strain?
A1: The optimal dose of MCC950 can vary depending on the mouse strain, the disease model, and the route of administration. Based on published studies, a common starting dose for intraperitoneal (i.p.) injection in C57BL/6 mice is 10 mg/kg.[1][2] For oral administration, doses can range from 20 mg/kg to 50 mg/kg.[3][4] However, it is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions. Direct comparative studies on MCC950 dosage across different mouse strains are limited, making empirical dose determination essential.
Q2: How does the efficacy of MCC950 vary between different mouse strains, such as C57BL/6 and BALB/c?
A2: There is a lack of direct, head-to-head studies comparing the efficacy and pharmacokinetics of MCC950 in different mouse strains like C57BL/6 and BALB/c. These strains are known to have different immune responses, with C57BL/6 mice exhibiting a Th1-biased immune response and BALB/c mice showing a Th2-bias.[5] This immunological difference could potentially influence the efficacy of an immunomodulatory drug like MCC950. Therefore, the optimal dose and expected therapeutic effect may differ between these strains.
Q3: What is the most common route of administration for MCC950 in mice?
A3: Intraperitoneal (i.p.) injection is a frequently used and effective route of administration for MCC950 in mice.[1][2] Oral gavage and administration in drinking water are also common for systemic effects.[3][4] The choice of administration route should be guided by the experimental design, the target tissue, and the required dosing regimen.
Q4: Are there any known side effects of MCC950 in mice?
A4: The available literature suggests that MCC950 is generally well-tolerated in mice at therapeutic doses. However, as with any experimental compound, it is important to monitor the animals for any signs of toxicity or adverse effects, such as changes in weight, behavior, or activity levels.
Troubleshooting Guides
Issue 1: Suboptimal or no therapeutic effect observed after MCC950 administration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low for the specific mouse strain or disease model. Perform a dose-response study, starting with a range of doses (e.g., 5, 10, 20, 50 mg/kg) to determine the optimal concentration. |
| Ineffective Route of Administration | The chosen route of administration may not be optimal for reaching the target tissue. Consider alternative routes (e.g., oral gavage instead of i.p. injection) based on the pathophysiology of your model. |
| Strain-Specific Differences in Metabolism | Different mouse strains can have variations in drug metabolism, affecting the bioavailability and efficacy of MCC950. If possible, perform pharmacokinetic studies to assess the drug's half-life and exposure in your chosen strain. |
| Timing of Administration | The timing of MCC950 administration relative to the disease induction or progression may be critical. Adjust the treatment schedule to coincide with the peak of inflammasome activation in your model. |
Issue 2: Variability in experimental results between individual mice.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for each animal. For i.p. injections, proper technique is crucial to avoid injection into the gut or other organs. For oral administration, ensure complete ingestion of the dose. |
| Biological Variability | Account for inherent biological variability within a mouse cohort. Increase the sample size (n-number) per group to enhance statistical power and ensure the reproducibility of your findings. |
| Underlying Health Status of Mice | Ensure all mice are healthy and free from underlying infections or conditions that could influence the inflammatory response and the effect of MCC950. |
Quantitative Data Summary
The following tables summarize MCC950 dosages used in various studies across different mouse strains and administration routes. Note that these are examples, and the optimal dose for your experiment should be empirically determined.
Table 1: MCC950 Dosage by Intraperitoneal (i.p.) Injection
| Mouse Strain | Disease Model | Dose (mg/kg) | Reference |
| C57BL/6 | Sepsis (LPS-induced) | 10 | [2] |
| C57BL/6 | Isoflurane-induced cognitive impairment | 10 | [1] |
| C57BL/6 | Spinal Cord Injury | 10 and 50 | [6] |
| db/db | Diabetic Encephalopathy | 10 | |
| C57BL/6 | Influenza A Virus Infection | 5 | [7] |
Table 2: MCC950 Dosage by Oral Administration
| Mouse Strain | Disease Model | Dose (mg/kg) | Administration Method | Reference |
| RR-EAE | Experimental Autoimmune Encephalomyelitis | 20 and 50 | Oral bolus | [3] |
| Ob/Ob | Wound Healing | ~20 | In drinking water | [4] |
| Winnie | Spontaneous Colitis | 40 | Oral gavage | [8] |
| C57BL/6 | Pharmacokinetic study | 3 | Oral gavage | [9] |
Detailed Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of MCC950 in C57BL/6 Mice
Objective: To inhibit NLRP3 inflammasome activation in a model of sepsis.
Materials:
-
MCC950
-
Sterile Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) (if needed for solubilization)
-
C57BL/6 mice
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of MCC950 Solution:
-
Dissolve MCC950 in a vehicle solution. A common vehicle is sterile PBS. If MCC950 solubility is an issue, it can first be dissolved in a small amount of DMSO and then brought to the final volume with PBS. Ensure the final DMSO concentration is low (typically <5%) and that a vehicle control group receiving the same concentration of DMSO is included in the experiment.
-
For a 10 mg/kg dose in a 25g mouse, you would inject 0.25 mg of MCC950. If your stock solution is 1 mg/mL, you would inject 250 µL.
-
-
Animal Handling:
-
Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
-
Injection:
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
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Aspirate briefly to ensure no fluid or blood is drawn back, confirming you are not in a blood vessel or organ.
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Slowly inject the MCC950 solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Oral Gavage Administration of MCC950 in Winnie Mice
Objective: To treat spontaneous colitis.
Materials:
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MCC950
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Winnie mice
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Oral gavage needles (flexible or rigid, appropriate size for mice)
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Syringes
Procedure:
-
Preparation of MCC950 Suspension:
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Suspend MCC950 in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Handling:
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Securely restrain the mouse to prevent movement.
-
-
Gavage:
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Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
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Allow the mouse to swallow the needle. Do not force it.
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Once the needle is in the correct position (a slight resistance may be felt as it passes the pharynx), slowly administer the MCC950 suspension.
-
-
Post-gavage Monitoring:
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Carefully remove the gavage needle and return the mouse to its cage.
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Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of MCC950.
Caption: General experimental workflow for in vivo testing of MCC950 in mice.
References
- 1. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 2. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Small Molecule NLRP3 Inflammasome Inhibitor MCC950 Does Not Alter Wound Healing in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolism of MCC950 in Human Liver Microsomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of MCC950 in human liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the major metabolite of MCC950 observed in human liver microsomes?
A1: The major metabolite of MCC950 formed in human liver microsomes is a hydroxylated product.[1][2][3] Specifically, hydroxylation occurs on the 1,2,3,5,6,7-hexahydro-s-indacene moiety of the MCC950 molecule.[1][2][3] The precise chemical name of this major metabolite is R-(+)- N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide.[1][3]
Q2: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of MCC950 in human liver microsomes?
A2: The formation of the major metabolite of MCC950 is catalyzed by several CYP isoforms. The primary enzymes involved are CYP2A6 and CYP2C9.[1] Other isoforms, including CYP1A2, CYP2B6, CYP2C18, CYP2C19, CYP2J2, and CYP3A4, also contribute to its formation, but to a lesser extent.[1][3]
Q3: How does the potency of the major metabolite of MCC950 compare to the parent compound?
A3: The major hydroxylated metabolite of MCC950 is significantly less potent as an inhibitor of the NLRP3 inflammasome compared to MCC950 itself.[1][3] The identified major metabolite is approximately 170-fold less active than MCC950.[1][3]
Q4: What is the published IC50 value for MCC950 and its major metabolite?
A4: In assays measuring the inhibition of NLRP3-induced production of IL-1β from human monocyte-derived macrophages, the IC50 of MCC950 is 7.5 nM.[1] The major metabolite has an IC50 of 1238 nM.[1]
Troubleshooting Guide
Issue 1: I am not observing any metabolism of MCC950 in my human liver microsome incubation.
-
Possible Cause 1: Inactive Cofactors. The metabolism of MCC950 by CYP enzymes is dependent on the presence of NADPH.[1] Ensure that your NADPH regenerating system or your stock solution of NADPH is fresh and active.
-
Possible Cause 2: Poor Quality Microsomes. The metabolic activity of human liver microsomes can vary between batches and donors. Verify the activity of your microsomes using a known substrate for the major CYP enzymes involved in MCC950 metabolism (e.g., a probe substrate for CYP2C9).
-
Possible Cause 3: Inappropriate Incubation Time. While a 120-minute incubation has been shown to produce the major metabolite, shorter incubation times may not yield detectable levels.[1] Consider extending the incubation time.
-
Possible Cause 4: Incorrect Quenching Procedure. The reaction should be stopped effectively to prevent further metabolism. Using ice-cold acetonitrile is a documented method to quench the reaction.[1]
Issue 2: My mass spectrometry data shows a mass corresponding to a hydroxylated metabolite, but I am unsure of the exact location of the hydroxylation.
-
Possible Cause: Presence of Regioisomers. Hydroxylation can potentially occur at different positions on the MCC950 molecule. The primary reported metabolite is hydroxylated on the 1,2,3,5,6,7-hexahydro-s-indacene moiety.[1][2][3] To confirm the exact structure, coelution with synthesized standards of the possible regioisomers using HPLC-MS/MS is the definitive method.[1]
Issue 3: I have identified the hydroxylated metabolite but need to determine its stereochemistry.
-
Possible Cause: Formation of Enantiomers. The hydroxylation of MCC950 can result in the formation of enantiomers. The biologically produced major metabolite has been identified as the R-(+) enantiomer.[1][3] To confirm the stereochemistry, analysis using a chiral column with HPLC-MS/MS and coelution with synthesized enantiomeric standards is required.[1]
Quantitative Data Summary
Table 1: P450 Isoforms Catalyzing the Formation of the Major Metabolite of MCC950
| P450 Isoform | Major Metabolite Formation (%) at 2 hours |
| 1A2 | 0.6 |
| 2A6 | 2.5 |
| 2B6 | 0.1 |
| 2C9 | 4.9 |
| 2C18 | 1.3 |
| 2C19 | 1.1 |
| 2J2 | 1.1 |
| 3A4 | 1.3 |
| Data from Salla, M., et al. (2016).[1] |
Table 2: NLRP3 Inflammasome Inhibition Activity (IL-1β IC50)
| Compound | IL-1β IC50 (nM) |
| MCC950 | 7.5 |
| Major Metabolite (2a) | 1238 |
| Data from Salla, M., et al. (2016).[1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of MCC950 in Human Liver Microsomes for Metabolite Identification
-
Incubation Preparation:
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Prepare a reaction mixture containing human liver microsomes and MCC950 in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
-
Initiation of Reaction:
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Initiate the metabolic reaction by adding the cofactor NADPH.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 120 minutes.[1]
-
-
Quenching:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile (CH3CN).[1]
-
-
Sample Preparation:
-
Vortex the quenched mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
-
Analysis:
Protocol 2: Identification of CYP450 Isoforms Involved in MCC950 Metabolism
-
Incubation with Recombinant P450s:
-
Reaction Conditions:
-
Follow a similar incubation and quenching procedure as described in Protocol 1.
-
-
Analysis:
-
Analyze the formation of the major metabolite in each individual CYP isoform incubation using HPLC-MS/MS.
-
The relative percentage of metabolite formation will indicate which isoforms are primarily responsible for the metabolism of MCC950.[1]
-
Visualizations
References
MCC950 Technical Support Center: Ensuring Potency After Freeze-Thaw Cycles
Welcome to the technical support center for MCC950, a potent and specific inhibitor of the NLRP3 inflammasome. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability and potency of MCC950, particularly after freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for MCC950?
A1: Lyophilized MCC950 should be stored at -20°C and desiccated. In this form, it is stable for at least four years.[1][2] Once reconstituted, the solution should also be stored at -20°C.[1][3]
Q2: How should I reconstitute MCC950?
A2: MCC950 is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[2] For a stock solution, you can dissolve MCC950 in DMSO.[1][2] For in vitro cellular assays, a working concentration of 300 nM to 10 μM is typically used.[3]
Q3: Is it acceptable to subject my reconstituted MCC950 to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][4] Multiple manufacturers and suppliers advise against this practice to prevent loss of potency.[1][4] The best practice is to aliquot the reconstituted stock solution into single-use volumes before freezing.
Q4: Why are freeze-thaw cycles detrimental to MCC950 potency?
A4: While small molecules are generally more stable than proteins to freeze-thaw cycles, repeated cycling can introduce issues such as moisture accumulation, which can affect the concentration and stability of the compound in solution.[5] For sensitive compounds, this can lead to a degradation of the molecule and a subsequent loss of inhibitory activity.
Q5: How long is the reconstituted MCC950 solution stable at -20°C?
A5: When stored at -20°C, a reconstituted solution of MCC950 in DMSO is stable for up to 6 months.[3] However, for optimal performance, it is advisable to use it within one month.[1]
Troubleshooting Guide
Issue: I am observing reduced or no inhibition of the NLRP3 inflammasome in my experiments.
This could be due to a variety of factors. Follow this troubleshooting guide to identify the potential cause.
Logical Troubleshooting Flow
Caption: Troubleshooting Decision Tree for MCC950 Activity Issues.
Experimental Protocols
To ensure the potency of your MCC950, especially if you suspect degradation due to handling, you can perform a functional assay to determine its inhibitory concentration 50 (IC50).
Protocol: In Vitro Assay for MCC950 Potency Assessment
This protocol is designed to assess the potency of MCC950 by measuring the inhibition of IL-1β release from LPS-primed mouse bone marrow-derived macrophages (BMDMs) stimulated with a NLRP3 activator.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate) or Nigericin
-
MCC950 (test sample and a fresh, validated control if available)
-
Cell culture medium (e.g., DMEM)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
MCC950 Treatment: Prepare serial dilutions of your MCC950 test sample and a control sample (if available) in cell culture medium. After the 4-hour LPS priming, replace the medium with the medium containing the different concentrations of MCC950. Incubate for 30-60 minutes.
-
NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding a known activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5 µM), for 1 hour.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatants.
-
IL-1β Measurement: Quantify the amount of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the logarithm of the MCC950 concentration. Perform a non-linear regression analysis to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for MCC950 Potency Assessment.
Data Presentation
The following table provides a hypothetical example of how to present the results from the potency assessment experiment. A significant increase in the IC50 value after freeze-thaw cycles would indicate a loss of potency.
| MCC950 Sample | Number of Freeze-Thaw Cycles | IC50 (nM) for IL-1β Inhibition |
| Freshly Prepared Stock | 0 | 8.2 |
| Aliquot from Stock (1st use) | 1 | 8.5 |
| Stock after 3 Freeze-Thaws | 3 | 25.7 |
| Stock after 5 Freeze-Thaws | 5 | 78.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
NLRP3 Inflammasome Signaling Pathway
MCC950 specifically targets the NLRP3 inflammasome.[3][6] It acts by directly binding to the Walker B motif within the NLRP3 NACHT domain, which prevents ATP hydrolysis and subsequent NLRP3 oligomerization and inflammasome assembly.[7]
Caption: The NLRP3 Inflammasome Pathway and the inhibitory action of MCC950.
References
- 1. MCC-950 (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inflammasomelab.com [inflammasomelab.com]
Navigating MCC950 In Vivo Experiments: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in in vivo experiments utilizing the NLRP3 inhibitor, MCC950. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with MCC950.
Q1: We are observing inconsistent or no reduction in IL-1β levels after MCC950 administration. What are the potential causes?
A1: Variability in IL-1β reduction can stem from several factors:
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Timing of Administration: MCC950 is a prophylactic inhibitor and is most effective when administered before the inflammatory stimulus. Pre-treatment protocols are crucial for optimal efficacy. For instance, in a mouse model of spinal cord injury, MCC950 was administered prior to the injury.
-
Dosage and Route of Administration: The dose and administration route significantly impact bioavailability and efficacy. Oral gavage and intraperitoneal (i.p.) injection are common, but their pharmacokinetic profiles differ. Ensure the dosage is appropriate for your animal model and disease state. Published studies have used doses ranging from 10 mg/kg to 200 mg/kg.[1][2]
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Animal Model and Disease Complexity: The underlying pathology of the chosen animal model can influence the drug's effectiveness. The contribution of the NLRP3 inflammasome to the disease process can vary, and in some models, other inflammatory pathways may play a more dominant role.
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MCC950 Stability and Formulation: Ensure the MCC950 compound is of high purity and has been stored correctly. The vehicle used for dissolution (e.g., PBS, DMSO) should be appropriate and consistent across experiments.
Q2: We are seeing significant animal-to-animal variability in our experimental outcomes. How can we minimize this?
A2: Minimizing inter-animal variability is critical for robust data. Consider the following:
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Standardize Animal Husbandry: Maintain consistent housing conditions, diet, and light-dark cycles, as these can influence inflammatory responses.
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Age and Sex Matching: Use animals of the same age and sex to reduce biological variability.
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Acclimatization: Allow sufficient time for animals to acclimatize to the facility and handling procedures before starting the experiment to minimize stress-induced responses.
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect statistically significant differences, accounting for expected variability. Some studies have used sample sizes ranging from 3 to 18 animals per group.[3]
Q3: Does MCC950 affect the expression of NLRP3 itself or other cytokines like TNF-α?
A3: MCC950 is a specific inhibitor of NLRP3 inflammasome activation and does not typically affect the expression of the NLRP3 protein itself.[3] Its primary mechanism is to block the ATP-hydrolysis motif within the NLRP3 NACHT domain, preventing inflammasome assembly.[4][5] Consequently, it specifically inhibits the maturation and release of IL-1β and IL-18.[3][6] Studies have shown that MCC950 does not significantly affect the levels of TNF-α, which is regulated by different signaling pathways (e.g., TLR signaling).[3][7]
Q4: Are there known off-target effects of MCC950 that could be influencing our results?
A4: While MCC950 is considered a highly selective NLRP3 inhibitor, at least one study has identified Carbonic Anhydrase 2 (CA2) as a potential off-target.[8][9] The IC50 for CA2 inhibition was in the micromolar range, whereas NLRP3 inhibition occurs at nanomolar concentrations.[7][9] It is crucial to use the lowest effective concentration of MCC950 to minimize the risk of off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies to aid in experimental design.
| Parameter | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| Efficacy | Mouse (Experimental Autoimmune Encephalomyelitis) | 10 mg/kg | i.p. | Attenuated disease severity | [7] |
| Mouse (Spinal Cord Injury) | 10 mg/kg | i.p. | Improved neurological outcomes | [10] | |
| Mouse (Diabetic Encephalopathy) | 10 mg/kg | i.p. | Ameliorated cognitive impairment | [1] | |
| Mouse (Vincristine-Induced Neuropathy) | 15 mg/kg | i.p. | Prevented mechanical allodynia | [11] | |
| Pharmacokinetics | Mouse (C57BL/6) | 20 mg/kg | p.o. | Bioavailability: 68%, Half-life: ~3 hours | [2] |
| Mouse (C57BL/6) | 3 mg/kg | i.v. | - | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving MCC950.
In Vivo Administration of MCC950 in a Mouse Model of Systemic Inflammation
-
Preparation of MCC950 Solution:
-
Dissolve MCC950 in a vehicle appropriate for the route of administration (e.g., sterile phosphate-buffered saline (PBS) for intraperitoneal injection). A common concentration is 1-5 mg/mL.
-
Ensure complete dissolution. Gentle warming or sonication may be required. Prepare the solution fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Use age- and sex-matched mice (e.g., C57BL/6, 8-12 weeks old).
-
Administer MCC950 (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes prior to the inflammatory challenge.
-
-
Induction of Inflammation:
-
Induce systemic inflammation by i.p. injection of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg).
-
-
Sample Collection and Analysis:
-
Collect blood samples via cardiac puncture or tail vein bleeding at a specified time point post-LPS injection (e.g., 2-6 hours).
-
Isolate serum and measure IL-1β levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Harvest tissues of interest (e.g., spleen, liver) for further analysis (e.g., Western blot for cleaved caspase-1, histology).
-
Visualizations
Signaling Pathway
References
- 1. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunopathol.com [immunopathol.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. inflammasomelab.com [inflammasomelab.com]
- 6. invivogen.com [invivogen.com]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 11. Inhibition of the NLRP3 inflammasome using MCC950 reduces vincristine‐induced adverse effects in an acute lymphoblastic leukemia patient‐derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MCC950 and TNF-α Production
This technical support guide provides troubleshooting information and frequently asked questions regarding the use of MCC950 and its effect on Tumor Necrosis Factor-alpha (TNF-α) production.
Frequently Asked Questions (FAQs)
Q1: Why doesn't MCC950 inhibit TNF-α production in my in vitro experiments?
A1: MCC950 is a potent and highly specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is the direct targeting of the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent activation of Caspase-1. Activated Caspase-1 is responsible for the maturation and secretion of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
The production of TNF-α, however, is regulated by a distinct signaling pathway. In most experimental setups, TNF-α production is induced by stimuli such as lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4). This activation triggers a signaling cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][3][4][5][6] These transcription factors then drive the expression of the TNF-α gene.
Because MCC950 specifically targets NLRP3, it does not interfere with the TLR4-NF-κB/MAPK signaling pathway responsible for TNF-α production.[7][8] Therefore, in in vitro experiments using isolated cells like macrophages, MCC950 will inhibit IL-1β production without affecting TNF-α secretion.[7]
Q2: I observed a decrease in TNF-α levels in my in vivo animal model after MCC950 treatment. Why is this different from the in vitro results?
A2: This is an excellent and important observation. While in vitro studies on specific cell types demonstrate that MCC950 does not directly inhibit TNF-α production, the in vivo environment is much more complex. The reduction of TNF-α in animal models treated with MCC950 is likely an indirect effect of inhibiting the NLRP3 inflammasome.[7][9][10]
Here's a possible explanation:
-
Reduction of Overall Inflammatory Cascade: The potent inhibition of the NLRP3 inflammasome by MCC950 leads to a significant decrease in the pro-inflammatory cytokines IL-1β and IL-18. IL-1β itself can amplify inflammatory responses by inducing the production of other inflammatory mediators, including TNF-α, from various cell types within the tissue. By blocking IL-1β production, MCC950 dampens this amplification loop, leading to a downstream reduction in TNF-α levels in the complex in vivo environment.
-
Reduced Immune Cell Infiltration: The inflammatory environment created by NLRP3 activation promotes the recruitment of immune cells to the site of inflammation. By inhibiting the NLRP3 inflammasome, MCC950 can reduce the infiltration of inflammatory cells that are a major source of TNF-α. A reduction in the number of TNF-α-producing cells at the inflammatory site would result in lower overall TNF-α levels.[9]
Therefore, the in vivo reduction of TNF-α by MCC950 is likely a consequence of its potent anti-inflammatory effects through NLRP3 inhibition, rather than a direct inhibition of TNF-α production pathways.
Q3: Can MCC950 affect the "priming" step of the NLRP3 inflammasome, which involves NF-κB?
A3: Generally, MCC950 is not considered to affect the priming step of NLRP3 inflammasome activation. The priming signal, often provided by LPS, activates the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][8] MCC950 acts on the second step, the activation and assembly of the NLRP3 inflammasome complex. However, one study has suggested that MCC950 could indirectly affect the priming step by interacting with and repressing NF-κB/p65.[11] It is important to note that the bulk of the evidence points to MCC950's primary action being on the NLRP3 activation step.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibition of TNF-α observed with MCC950 treatment in macrophage culture. | This is the expected outcome. MCC950 is a specific NLRP3 inhibitor and does not target the TNF-α production pathway. | - Confirm that your experimental system is working by measuring a positive control for TNF-α induction (e.g., LPS).- To verify MCC950's activity, measure the inhibition of IL-1β in parallel. You should see a potent inhibition of IL-1β with MCC950 treatment. |
| Unexpected reduction in TNF-α in an in vivo study. | This is likely an indirect, downstream effect of NLRP3 inhibition and the overall reduction in inflammation. | - Measure IL-1β levels in your in vivo model to confirm potent target engagement by MCC950.- Analyze the cellular infiltrate at the site of inflammation. A reduction in inflammatory immune cells could explain the decrease in TNF-α.- Consider the complex interplay of cytokines in your specific disease model. |
| Variability in the magnitude of TNF-α reduction in vivo. | The extent of indirect TNF-α reduction can depend on the animal model, the specific tissue being analyzed, and the timing of the measurements. | - Standardize your experimental conditions, including the dose and timing of MCC950 administration.- Analyze multiple time points to understand the kinetics of the inflammatory response.- Characterize the specific inflammatory milieu in your model to better understand the contribution of the NLRP3/IL-1β axis to the overall inflammation. |
Data Presentation
Table 1: Specificity of MCC950 for NLRP3 Inflammasome-Mediated Cytokine Release
| Cytokine | Typical Inducing Stimuli | Effect of MCC950 | IC₅₀ (nM) |
| IL-1β | LPS + ATP/Nigericin | Potent Inhibition | ~10-100 |
| IL-18 | LPS + ATP/Nigericin | Potent Inhibition | ~10-100 |
| TNF-α | LPS | No Inhibition | Not Applicable |
| IL-6 | LPS | No Inhibition | Not Applicable |
IC₅₀ values are approximate and can vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol: Measuring the Effect of MCC950 on IL-1β and TNF-α Production in Mouse Bone Marrow-Derived Macrophages (BMDMs)
1. Materials:
-
Bone marrow cells isolated from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
ATP
-
MCC950
-
ELISA kits for mouse IL-1β and TNF-α
-
96-well cell culture plates
2. Differentiation of BMDMs:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
Replace the medium on day 3 and day 6 of differentiation.
3. Experimental Procedure:
-
Seed the differentiated BMDMs into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes.
-
NLRP3 Activation: Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of IL-1β and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
4. Expected Results:
-
LPS priming followed by ATP stimulation should lead to a robust release of both IL-1β and TNF-α in the vehicle-treated group.
-
MCC950 should cause a dose-dependent inhibition of IL-1β release.
-
MCC950 should not have a significant effect on the levels of TNF-α released into the supernatant.
Visualizations
Figure 1. Distinct signaling pathways for TNF-α and IL-1β production.
Figure 2. Experimental workflow for testing MCC950 specificity.
References
- 1. invivogen.com [invivogen.com]
- 2. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunopathol.com [immunopathol.com]
- 9. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic adenocarcinoma inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MCC950: A Potent and Selective Inhibitor of the NLRP3 Inflammasome
A comprehensive guide comparing the specificity of MCC950 for the NLRP3 inflammasome versus AIM2, NLRC4, and NLRP1 for researchers, scientists, and drug development professionals.
MCC950 is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of a wide range of inflammatory diseases.[1][2][3][4][5][6][7][8][9] This guide provides a detailed comparison of the specificity of MCC950 for the NLRP3 inflammasome over other significant inflammasome complexes, namely AIM2, NLRC4, and NLRP1, supported by experimental data and methodologies.
Data Presentation: Comparative Inhibitory Activity of MCC950
The following table summarizes the quantitative data on the inhibitory activity of MCC950 against various inflammasomes. The data highlights the potent and specific action of MCC950 on the NLRP3 inflammasome, with no significant inhibition observed for AIM2, NLRC4, and NLRP1 inflammasomes.
| Inflammasome | Cell Type | Activator(s) | MCC950 IC50 | Reference |
| NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | ~7.5 nM | [10] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | ~8.1 nM | ||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | Potent inhibition at nanomolar concentrations | [6] | |
| AIM2 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Poly(dA:dT) | No significant inhibition | [1][4][5] |
| NLRC4 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | S. typhimurium | No significant inhibition | [1][4][5][8] |
| NLRP1 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Anthrax Lethal Toxin | No significant inhibition | [1][4][5] |
Note: While specific IC50 values for AIM2, NLRC4, and NLRP1 are not consistently reported in the literature, multiple studies have qualitatively confirmed the high selectivity of MCC950 for NLRP3, with no significant inhibition of these other inflammasomes even at micromolar concentrations.[1][4][5] Some anecdotal reports suggest potential off-target effects at very high concentrations (0.1-10µM) under specific experimental conditions.[11]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the activation pathways of the NLRP3, AIM2, NLRC4, and NLRP1 inflammasomes.
Caption: NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition.
Caption: AIM2 Inflammasome Activation Pathway.
Caption: NLRC4 Inflammasome Activation Pathway.
Caption: NLRP1 Inflammasome Activation Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to assess inflammasome activation and the specificity of MCC950.
In Vitro Inflammasome Activation and Inhibition Assay
This protocol describes the general workflow for activating different inflammasomes in macrophages and assessing the inhibitory effect of MCC950.
1. Cell Culture and Priming:
-
Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for BMDMs) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Priming (for NLRP3): For NLRP3 activation, cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS) (1 µg/mL), for 3-4 hours.[1][6] This step upregulates the expression of NLRP3 and pro-IL-1β.[1][6] For AIM2, NLRC4, and NLRP1, priming is often not required but can be used to enhance the IL-1β signal.
2. MCC950 Treatment:
-
Following the priming step (if applicable), the culture medium is replaced with fresh medium containing various concentrations of MCC950 or vehicle control (e.g., DMSO).
-
Cells are pre-incubated with MCC950 for 30-60 minutes before the addition of the inflammasome activator.
3. Inflammasome Activation:
-
NLRP3: After MCC950 pre-treatment, cells are stimulated with a second signal activator such as ATP (2.5-5 mM) for 30-60 minutes or nigericin (5-10 µM) for 1-2 hours.[1][6]
-
AIM2: Cells are transfected with poly(dA:dT) (1-2 µg/mL) using a transfection reagent like Lipofectamine 2000.
-
NLRC4: Cells are infected with Salmonella typhimurium (multiplicity of infection, MOI, of 5-10) for 1-2 hours.
-
NLRP1: Cells are treated with anthrax lethal toxin (a combination of protective antigen and lethal factor).
4. Measurement of Inflammasome Activation:
-
IL-1β and TNF-α ELISA: After the stimulation period, the cell culture supernatants are collected. The concentration of secreted IL-1β and TNF-α (as a control for general inflammation and cytotoxicity) is quantified using commercially available ELISA kits. A significant reduction in IL-1β levels in MCC950-treated cells compared to the vehicle control indicates inhibition of the specific inflammasome.[6][12]
-
Caspase-1 Activity Assay: Cell lysates can be assayed for caspase-1 activity using a fluorometric or colorimetric substrate.
-
ASC Speck Visualization: Apoptosis-associated speck-like protein containing a CARD (ASC) forms large oligomeric structures called "specks" upon inflammasome activation. These can be visualized by immunofluorescence microscopy in cells expressing fluorescently tagged ASC. Inhibition of speck formation by MCC950 is a direct measure of its effect on inflammasome assembly.
-
Lactate Dehydrogenase (LDH) Assay: Pyroptosis, a form of inflammatory cell death downstream of inflammasome activation, leads to the release of LDH into the supernatant. LDH levels can be measured using a colorimetric assay as an indicator of cell death.
The experimental workflow is visually summarized in the diagram below.
Caption: Experimental Workflow for Assessing MCC950 Specificity.
References
- 1. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCC950 blocks enhanced interleukin-1β production in patients with NLRP3 low penetrance variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New inflammasome inhibitor published in Nature Medicine - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
MCC950: A Potent and Specific Inhibitor of Caspase-1 Activation via the NLRP3 Inflammasome
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of novel therapeutic compounds is paramount. MCC950 has emerged as a highly specific and potent small-molecule inhibitor of the NLRP3 inflammasome, a key signaling platform that drives caspase-1 activation and subsequent pro-inflammatory cytokine release. This guide provides a comprehensive comparison of MCC950's performance against other inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of NLRP3 Inflammasome and Caspase-1 Inhibitors
MCC950 demonstrates nanomolar potency in inhibiting the NLRP3 inflammasome, leading to a significant reduction in caspase-1 activation and IL-1β secretion.[1][2] Its high specificity for NLRP3 sets it apart from other broader-spectrum anti-inflammatory agents.[3][4] The following table summarizes the inhibitory concentrations (IC50) of MCC950 and other relevant inhibitors, providing a quantitative benchmark for their efficacy.
| Inhibitor | Target | Cell Type | Assay | IC50 | Reference |
| MCC950 | NLRP3 Inflammasome | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~7.5 nM | [1][2] |
| MCC950 | NLRP3 Inflammasome | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | ~8.1 nM | [1] |
| MCC950 | NLRP3 Inflammasome | Human Peripheral Blood Mononuclear Cells (PBMCs) from Muckle-Wells Syndrome Patients | IL-1β Release | ~70.4 nM | |
| MCC950 | NLRP3 Inflammasome | THP-1 Macrophages | Pyroptosis | 0.2 µM | [5] |
| Glyburide | NLRP3 Inflammasome (indirectly) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | Micromolar concentrations | [1][4] |
| CY-09 | NLRP3 Inflammasome | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 6 µM | [6] |
| Belnacasan (VX-765) | Caspase-1 | Purified enzyme | Caspase-1 Activity | 0.2 nM (for active form VRT-043198) | [7] |
| Ac-YVAD-CMK | Caspase-1 | N/A | Caspase-1 Activity | N/A (Used as a specific inhibitor for experimental validation) | [8] |
Signaling Pathways and Experimental Workflows
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general workflow for inhibitor screening.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: MCC950 Sodium Versus Genetic Knockout for NLRP3 Inflammasome Inhibition
For researchers, scientists, and drug development professionals investigating the role of the NLRP3 inflammasome in disease, the choice between pharmacological inhibition with MCC950 sodium and genetic ablation via knockout models is a critical experimental design decision. Both approaches offer powerful means to dissect the function of this key innate immune sensor, yet they possess distinct characteristics, advantages, and limitations. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogenic and sterile danger signals.[1][2] Its activation leads to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[3] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target.
Mechanism of Action: A Tale of Two Interventions
This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4][5] It directly targets the NLRP3 protein, specifically the Walker B motif within the NACHT domain, thereby preventing ATP hydrolysis.[4][6] This action locks NLRP3 in an inactive conformation, inhibiting its oligomerization and the subsequent assembly of the inflammasome complex.[4] A key feature of MCC950 is its specificity for NLRP3, showing no significant activity against other inflammasomes like AIM2, NLRC4, or NLRP1.[7] This pharmacological precision allows for the acute and reversible inhibition of NLRP3 activity.[8]
Genetic knockout of NLRP3 (NLRP3-/-) , typically in mouse models, involves the permanent deletion of the Nlrp3 gene.[9] This results in the complete absence of the NLRP3 protein, thereby preventing the formation of the NLRP3 inflammasome and all downstream signaling. This approach provides a definitive, long-term ablation of NLRP3 function, which is invaluable for studying the protein's role throughout development and in chronic disease models.
Comparative Performance: Insights from Experimental Data
The following tables summarize quantitative data from studies directly comparing the effects of MCC950 treatment with NLRP3 genetic knockout in various experimental models.
| Experimental Model | Readout | Wild-Type (Control) | MCC950 Treated | NLRP3 Knockout (-/-) | Key Findings & Reference |
| Experimental Apical Periodontitis (Mouse) | Periapical Lesion Size (mm²) at 14 days | 0.25 ± 0.04 | 0.23 ± 0.05 | 0.18 ± 0.03 | NLRP3 knockout significantly reduced lesion size compared to wild-type, while MCC950 showed no significant effect on lesion size at this timepoint.[10] |
| IL-1β Expression (Stained Area %) at 14 days | 1.5 ± 0.3 | 0.8 ± 0.2 | Not reported for 14 days | MCC950 significantly reduced IL-1β expression.[10] | |
| IL-18 Expression (Stained Area %) at 14 days | 1.2 ± 0.2 | 0.6 ± 0.1 | 1.8 ± 0.3** | MCC950 reduced IL-18 expression, whereas NLRP3 knockout unexpectedly showed higher expression at this timepoint compared to wild-type.[10] | |
| Caspase-1 Expression (Stained Area %) at 14 days | 1.4 ± 0.3 | 0.5 ± 0.1 | 0.9 ± 0.2* | Both MCC950 and NLRP3 knockout significantly reduced caspase-1 expression.[10] | |
| Nonalcoholic Steatohepatitis (NASH) (Mouse) | Hepatic Fibrosis (Sirius Red Staining) | Present | No significant difference | No significant difference | Neither pharmacological inhibition with MCC950 nor genetic deletion of NLRP3 ameliorated hepatic fibrosis in this NASH model.[11][12] |
| Plasma AST, ALT, ALP | Elevated | No significant difference | No significant difference | Liver enzymes remained elevated in both intervention groups.[11] |
*p < 0.05 compared to Wild-Type (Control) **p < 0.05 compared to MCC950 Treated
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition
Objective: To assess the inhibitory effect of MCC950 on NLRP3 inflammasome activation in macrophages.
Cell Culture:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and NLRP3-/- mice are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium.
-
Human peripheral blood mononuclear cells (PBMCs) can also be used.[3][7]
Priming (Signal 1):
-
Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[7][13]
Inhibition and Activation (Signal 2):
-
Following priming, cells are pre-treated with various concentrations of MCC950 (e.g., 1 nM - 10 µM) or vehicle (DMSO) for 30-60 minutes.[7]
-
The NLRP3 inflammasome is then activated with a specific stimulus, such as:
Readouts:
-
IL-1β and IL-18 Measurement: Supernatants are collected, and cytokine levels are quantified by ELISA.[14]
-
Caspase-1 Activation: Active caspase-1 (p20 subunit) in the supernatant and cell lysates is detected by Western blot.[15]
-
Pyroptosis Assessment: Cell death can be measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant.[15]
In Vivo Animal Models
Objective: To compare the therapeutic efficacy of MCC950 with NLRP3 knockout in a disease model.
Animal Models:
-
NLRP3 Knockout Mice: C57BL/6J background mice with a targeted deletion of the Nlrp3 gene are commonly used.[9][16]
-
Wild-Type Controls: Age- and sex-matched C57BL/6J mice are used as controls.
MCC950 Administration:
-
MCC950 can be administered via various routes, including intraperitoneal (i.p.) injection or oral gavage.[12][17] A typical dose for i.p. injection is 10-50 mg/kg.
-
For chronic studies, MCC950 can be delivered in the drinking water.[11]
Disease Induction:
-
The specific method of disease induction will depend on the model being studied (e.g., spinal cord injury, experimental autoimmune encephalomyelitis, NASH).[7][11][17]
Outcome Measures:
-
Histology: Tissue sections are stained to assess inflammation, tissue damage, and fibrosis.
-
Cytokine Analysis: Serum or tissue homogenates are analyzed for IL-1β and IL-18 levels by ELISA.
-
Functional Readouts: Behavioral tests or other functional assessments relevant to the disease model are performed.
Visualizing the Pathways and Processes
NLRP3 Inflammasome Signaling Pathway and Intervention Points.
In Vitro Experimental Workflow for Comparing MCC950 and NLRP3 Knockout.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or an NLRP3 knockout model depends on the specific research question.
This compound is advantageous for:
-
Acute and reversible inhibition: Ideal for studying the temporal role of NLRP3 activation.[8]
-
Translational relevance: As a pharmacological agent, it provides a more direct path toward therapeutic development.
-
Dose-dependent studies: Allows for the investigation of partial versus complete inhibition.
-
Use in human cells: Can be readily applied to in vitro studies using human-derived cells.[8]
Genetic knockout of NLRP3 is the preferred choice for:
-
Definitive ablation: Provides an unambiguous "loss-of-function" model.
-
Chronic disease models: Essential for understanding the long-term consequences of NLRP3 deficiency.
-
Avoiding off-target effects: While MCC950 is highly selective, genetic knockout eliminates the possibility of unknown off-target interactions of a small molecule, although potential off-target effects of MCC950 have been investigated.[18]
-
Studying developmental roles: Allows for the investigation of NLRP3's function from embryogenesis onward.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interleukin-ii.com [interleukin-ii.com]
- 9. cyagen.com [cyagen.com]
- 10. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic deletion or pharmacologic inhibition of the Nlrp3 inflammasome did not ameliorate experimental NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Loss of Nlrp3 Does Not Protect Mice from Western Diet-Induced Adipose Tissue Inflammation and Glucose Intolerance | PLOS One [journals.plos.org]
- 17. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 18. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MCC950 Activity Using IL-1β ELISA: A Comparative Guide
Introduction
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[2] Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[3][4] Consequently, measuring the levels of secreted IL-1β is a direct and reliable method for assessing the activity of the NLRP3 inflammasome and the efficacy of its inhibitors.
This guide provides a comparative overview of the cross-validation of MCC950's inhibitory activity using the IL-1β Enzyme-Linked Immunosorbent Assay (ELISA). It includes detailed experimental protocols, comparative data with alternative inhibitors, and visual diagrams of the signaling pathway and experimental workflow.
The NLRP3 Inflammasome Signaling Pathway and MCC950's Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[4][5] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.[3]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and microbial toxins, can trigger the second signal.[2][4] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6] This assembly facilitates the auto-cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[3][4]
MCC950 exerts its inhibitory effect by directly targeting the NACHT domain of the NLRP3 protein.[1] This interaction prevents the ATP hydrolysis required for the conformational changes and subsequent oligomerization of the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome.[1]
NLRP3 Inflammasome Pathway and MCC950 Inhibition.
Experimental Protocol: Validation of MCC950 Activity via IL-1β ELISA
This section outlines a standard protocol for quantifying the inhibitory effect of MCC950 on NLRP3 inflammasome activation in vitro.
Materials
-
Cell line: Mouse bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or THP-1 monocytes.
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS).
-
MCC950.
-
NLRP3 activator: ATP or Nigericin.
-
IL-1β ELISA kit (species-specific).
-
96-well cell culture plates.
-
Plate reader.
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^5 cells/well for BMDMs) and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[7]
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of MCC950 or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator, such as ATP (e.g., 2.5 mM) or Nigericin, to the wells and incubate for an appropriate time (e.g., 30-60 minutes for ATP).[7]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant, which contains the secreted cytokines.
-
IL-1β ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for IL-1β.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a measurable color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a plate reader.
-
-
Data Analysis: Construct a standard curve using the absorbance values of the known concentrations of the IL-1β standard. Use this curve to determine the concentration of IL-1β in the experimental samples. Calculate the half-maximal inhibitory concentration (IC50) of MCC950 by plotting the percentage of IL-1β inhibition against the log concentration of MCC950.
Workflow for IL-1β ELISA-based MCC950 activity assay.
Comparative Performance of MCC950 and Alternatives
The inhibitory potency of MCC950 has been benchmarked against other known NLRP3 inflammasome inhibitors. The IC50 values, which represent the concentration of an inhibitor required to reduce the IL-1β response by 50%, are a key metric for comparison.
| Inhibitor | IC50 | Cell Type | Activator | Reference |
| MCC950 | 8 nM | THP-1 | Not Specified | [8] |
| MCC950 | 70.4 nM | MWS Patient PBMCs | LPS | [9] |
| MCC950 | 36 nM | PBMC | Not Specified | [10] |
| OLT1177 (Dapansutrile) | 1 nM | J774 macrophages | Not Specified | [10] |
| INF39 | 10 µM | Not Specified | Not Specified | [10] |
| Oridonin | 0.75 µM | Not Specified | Not Specified | [11] |
| Celastrol | 25-50 nM | Not Specified | ATP and LPS | [11] |
| Tranilast | 10-15 µM | Not Specified | Not Specified | [10] |
MWS: Muckle-Wells Syndrome; PBMC: Peripheral Blood Mononuclear Cell
Cross-Validation Data for MCC950
The inhibitory effect of MCC950 on IL-1β production has been consistently demonstrated across various experimental models.
| Experimental Model | Treatment | Effect on IL-1β | Reference |
| Mouse BMDMs | MCC950 (1-1,000 nM) | Dose-dependent inhibition of IL-1β release stimulated by LPS and ATP. | [12] |
| Human Monocytes | MCC950 (10 µM) | Almost completely abolished IL-1β secretion induced by transfected LPS. | [13] |
| Spinal Cord Injury (Mice) | MCC950 (10 mg/kg and 50 mg/kg) | Significantly reduced serum IL-1β levels in a dose-dependent manner. | [14] |
| Islet Transplantation (Mice) | MCC950 | Reduced the number of IL-1β-positive cells in and around transplanted islets. | [15] |
| PBMCs from CAPS Patients | MCC950 | Inhibited the production of mature IL-1β in response to LPS. | [9] |
| PBMCs from patients with NLRP3 low penetrance variants | MCC950 | Blocked the enhanced IL-1β release following inflammasome activation. | [16] |
BMDMs: Bone Marrow-Derived Macrophages; CAPS: Cryopyrin-Associated Periodic Syndromes
A systematic review and meta-analysis of animal studies further confirmed that MCC950 administration causes a significant reduction in IL-1β concentration.[17]
Conclusion
The IL-1β ELISA is a robust and widely accepted method for validating the inhibitory activity of MCC950 on the NLRP3 inflammasome. The data consistently demonstrates that MCC950 potently and specifically blocks IL-1β secretion across a variety of cell types and disease models.[9][12][14][15][16] When compared to other NLRP3 inhibitors, MCC950 exhibits high potency, often in the nanomolar range.[8][10] The extensive cross-validation of MCC950's effect on IL-1β production underscores its utility as a valuable tool for research and its potential as a therapeutic agent for NLRP3-driven inflammatory diseases.[12]
References
- 1. invivogen.com [invivogen.com]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NLRP3 inflammasome by MCC950 improves the metabolic outcome of islet transplantation by suppressing IL-1β and islet cellular death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MCC950 blocks enhanced interleukin-1β production in patients with NLRP3 low penetrance variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. immunopathol.com [immunopathol.com]
Validating the Neuroprotective Effects of MCC950 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a promising therapeutic candidate for a range of neuroinflammatory and neurodegenerative diseases. Its neuroprotective effects have been validated in numerous preclinical in vivo studies, demonstrating its potential to mitigate neuronal damage, reduce neuroinflammation, and improve functional outcomes. This guide provides an objective comparison of MCC950's performance with other alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in their investigations.
MCC950: Mechanism of Action and In Vivo Efficacy
MCC950 specifically targets the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, leading to pyroptotic cell death.[1] MCC950 directly binds to the Walker B motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing the conformational changes required for inflammasome assembly and activation.[1][2] This targeted inhibition of the NLRP3 signaling cascade has shown significant neuroprotective effects across various animal models of neurological disorders.
Summary of In Vivo Neuroprotective Effects of MCC950
| Disease Model | Animal Model | MCC950 Dosage & Route | Key Findings | Reference |
| Alzheimer's Disease | APP/PS1 mice | 10 mg/kg, i.p. | Reduced Aβ accumulation, improved cognitive function. | [2] |
| Traumatic Brain Injury | C57BL/6 mice | 50 mg/kg, i.p. | Improved neurological function, reduced cerebral edema, decreased neuronal apoptosis. | [3] |
| Multiple Sclerosis (EAE) | C57BL/6 mice | Not specified | Ameliorated neuronal damage, demyelination, and oligodendrocyte loss. | [4] |
| Spinal Cord Injury | C57BL/6 mice | 10 or 50 mg/kg, i.p. | Improved grip strength and hind limb movement, reduced spinal cord edema and neuronal injury. | [5] |
| Isoflurane-Induced Cognitive Impairment | Aged mice | 10 mg/kg, i.p. | Ameliorated cognitive impairment, protected against hippocampal neuronal damage. | [6] |
| Stroke (MCAO) | Diabetic rats | Not specified | Ameliorated diabetes-mediated cognitive deficits, reduced neurodegeneration. | [7] |
| Cardiac Arrest and Resuscitation | Mice | Not specified | Improved functional recovery and survival rate. | [8] |
Comparison with Alternative NLRP3 Inflammasome Inhibitors
While MCC950 is the most extensively studied NLRP3 inhibitor in the context of neuroprotection, other compounds have also shown promise.
| Inhibitor | Mechanism of Action | In Vivo Neuroprotective Evidence | Reference |
| MCC950 (CP-456,773/CRID3) | Directly binds to the NLRP3 NACHT domain, inhibiting ATP hydrolysis and ASC oligomerization.[1][9] | Extensive evidence in models of Alzheimer's disease, TBI, stroke, spinal cord injury, and more.[2][3][5][7] | [1][9] |
| CY-09 | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity.[10] | Shown to be effective in models of type 2 diabetes and cryopyrin-associated periodic syndromes (CAPS).[10] Neuroprotective effects are less documented compared to MCC950. | [10] |
| CP-456,773 (CRID3) | An earlier diarylsulfonylurea compound that inhibits IL-1β release.[9] | Showed efficacy in murine models of dermal and pulmonary inflammation.[9] It is considered a precursor to MCC950. | [9] |
| Edaravone | Suppresses IL-1β, caspase-1, and NF-κB-dependent NLRP3 inflammation signaling in microglia.[9] | Demonstrated neuroprotection in a rat model of intracerebral hemorrhage (ICH).[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key in vivo experiments.
Animal Model of Traumatic Brain Injury (TBI)
-
Animal Model: Young adult C57BL/6 mice.
-
Injury Induction: Unilateral cortical impact injury is induced.
-
Drug Administration: MCC950 (50 mg/kg) or saline is administered intraperitoneally at 1 and 3 hours post-TBI.
-
Outcome Measures:
-
Neurological Function: Assessed at 24 or 72 hours post-TBI.
-
Histological Analysis: Brains are collected at 24 or 72 hours post-TBI to identify markers of NLRP3 inflammasome activation and proapoptotic activity in the pericontusional areas.[3]
-
Animal Model of Spinal Cord Injury (SCI)
-
Animal Model: Mice.
-
Drug Administration: MCC950 is administered intraperitoneally.
-
Outcome Measures:
-
Functional Recovery: Grip strength and hind limb movements are assessed.
-
Pathological Assessment: Spinal cord edema and histological injury are evaluated.
-
Molecular Analysis: The assembly of the NLRP3 inflammasome (NLRP3-ASC and NLRP3-Caspase-1 complexes) and the release of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-18) are measured.[5]
-
Isoflurane-Induced Cognitive Impairment Model
-
Animal Model: Aged mice.
-
Experimental Groups:
-
Control
-
Control + MCC950
-
Isoflurane
-
Isoflurane + MCC950
-
-
Drug Administration: MCC950 (10 mg/kg) or phosphate-buffered saline (PBS) is administered intraperitoneally 30 minutes before isoflurane inhalation.
-
Outcome Measures:
-
Cognitive Function: Assessed through behavioral tests.
-
Molecular Analysis: Hippocampal levels of NLRP3, cleaved caspase-1, IL-1β, and IL-18 are measured.
-
Histological Analysis: Neuronal damage in the hippocampal CA1 region is assessed using HE staining.[6]
-
Visualizing the Pathways and Processes
NLRP3 Inflammasome Signaling Pathway
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of MCC950.
General Experimental Workflow for In Vivo Neuroprotection Studies
Caption: A generalized workflow for in vivo studies validating neuroprotective agents.
References
- 1. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 7. NLRP3 inflammasome inhibition with MCC950 improves diabetes-mediated cognitive impairment and vasoneuronal remodeling after ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation | springermedizin.de [springermedizin.de]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
MCC950: A Specific NLRP3 Inflammasome Inhibitor with No Effect on TLR Signaling Pathways
A Comparative Guide for Researchers
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1] This guide provides a comprehensive comparison, supported by experimental data, confirming that MCC950's inhibitory action is specific to the NLRP3 inflammasome and does not interfere with Toll-like receptor (TLR) signaling pathways, which are responsible for the initial "priming" of the inflammasome.
Data Summary: MCC950's Specificity in Vitro
The following tables summarize quantitative data from studies investigating the effect of MCC950 on cytokine production in immune cells stimulated with various TLR ligands and NLRP3 activators. The data consistently demonstrates that while MCC950 potently inhibits IL-1β production (a hallmark of NLRP3 inflammasome activation), it does not affect the production of TNF-α, a cytokine primarily regulated by TLR-mediated NF-κB signaling.
| Cell Type | Priming Signal (TLR Ligand) | Activation Signal (NLRP3 Activator) | MCC950 Concentration | Effect on IL-1β Secretion | Effect on TNF-α Secretion | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Nigericin, ATP, SiO₂ | Dose-dependent | Inhibition | No effect | [2] |
| J774a Murine Macrophages | Lipopolysaccharide (LPS) | ATP | 20 µM | Significant reduction | No effect | [3] |
| Human THP-1 derived Macrophages | Lipopolysaccharide (LPS) | ATP | Not specified | Inhibition | Negligible effect | [3] |
| db/db Mice Hippocampus (in vivo) | Endogenous signals | Not applicable | 10 mg/kg | Significant reduction | No significant inhibition | [4] |
Table 1: Comparative Effect of MCC950 on IL-1β and TNF-α Secretion. This table highlights the selective inhibition of IL-1β over TNF-α, indicating that the signaling pathway leading to TNF-α production (TLR signaling) is unaffected by MCC950.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that confirm the lack of MCC950's effect on TLR signaling.
In Vitro Inflammasome Activation in Macrophages
This protocol is a standard method to assess the specific inhibition of the NLRP3 inflammasome.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Priming: Cells are pre-treated with a TLR ligand, such as LPS (1 µg/mL), for a specified period (e.g., 4 hours) to induce the expression of NLRP3 and pro-IL-1β. This step activates the TLR4 signaling pathway.
-
Inhibitor Treatment: Cells are treated with varying concentrations of MCC950 or a vehicle control (e.g., DMSO) for a defined duration (e.g., 30 minutes) prior to NLRP3 activation.
-
Activation: The NLRP3 inflammasome is activated with a specific stimulus, such as ATP (2.5 mM) or nigericin.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of secreted IL-1β and TNF-α are quantified using ELISA.
-
Western Blot Analysis: Cell lysates and supernatants can be analyzed by Western blot to assess the cleavage of pro-caspase-1 to its active p20 subunit and the processing of pro-IL-1β into mature IL-1β.[2][5]
TLR Ligand-Induced Cytokine Production
This protocol directly assesses the impact of MCC950 on TLR signaling pathways independent of NLRP3 activation.
-
Cell Culture: BMDMs or other relevant immune cells are cultured as described above.
-
Inhibitor Treatment: Cells are pre-treated with MCC950 or a vehicle control.
-
TLR Stimulation: Cells are stimulated with various TLR ligands, such as LPS (for TLR4) or Poly(A:U) (for TLR3), for a specified duration.
-
Cytokine Measurement: The concentration of TNF-α in the supernatant is measured by ELISA. The absence of an effect on TNF-α production indicates that the upstream TLR signaling cascade is not inhibited by MCC950.[2]
Visualizing the Specificity of MCC950
The following diagrams illustrate the relevant signaling pathways and the experimental workflow, highlighting the specific point of action for MCC950.
Caption: MCC950 specifically inhibits NLRP3, blocking IL-1β maturation, without affecting TLR-mediated TNF-α production.
Caption: Experimental workflow to confirm the specific inhibitory effect of MCC950 on the NLRP3 inflammasome.
Conclusion
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental NLRP3 inflammasome inhibitor, MCC950, with currently approved biological therapies for the treatment of Cryopyrin-Associated Periodic Syndromes (CAPS). CAPS are a group of rare autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene, leading to excessive production of interleukin-1β (IL-1β) and severe systemic inflammation. This document summarizes experimental data on the efficacy of MCC950 against various CAPS-related NLRP3 mutants, details its mechanism of action, and presents a comparison with established treatments.
Executive Summary
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[1] Preclinical studies have demonstrated its efficacy in blocking IL-1β production in cellular models and in peripheral blood mononuclear cells (PBMCs) from CAPS patients with a range of NLRP3 mutations.[1] While promising, the clinical development of MCC950 was halted in Phase II trials due to observations of elevated liver enzymes, indicating potential hepatotoxicity.[2] This guide provides an objective comparison of MCC950 with the three FDA-approved IL-1β targeting biologics for CAPS: Anakinra, Canakinumab, and Rilonacept.
Comparative Efficacy and Mechanism of Action
MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent cascade of inflammatory events. In contrast, the approved biologics act downstream by neutralizing or blocking the receptor for IL-1β.
| Feature | MCC950 | Anakinra | Canakinumab | Rilonacept |
| Target | NLRP3 Inflammasome[1] | Interleukin-1 Receptor (IL-1R)[3] | Interleukin-1β (IL-1β)[4] | Interleukin-1β (IL-1β) and Interleukin-1α (IL-1α)[5] |
| Mechanism of Action | Binds to the Walker B motif of NLRP3, locking it in an inactive conformation and preventing ATP hydrolysis and inflammasome assembly.[1] | Recombinant human IL-1 receptor antagonist; competitively inhibits IL-1β and IL-1α from binding to IL-1R1.[3] | Human monoclonal antibody that neutralizes IL-1β.[4] | Dimeric fusion protein (IL-1R1 and IL-1RAcP) linked to human IgG1 that acts as a soluble decoy receptor for IL-1β and IL-1α.[5] |
| Administration | Oral (in preclinical studies) | Subcutaneous daily injection | Subcutaneous injection every 4-8 weeks | Subcutaneous weekly injection |
| Clinical Status | Phase II trials halted due to liver toxicity concerns.[2] | FDA-approved for CAPS. | FDA-approved for CAPS. | FDA-approved for CAPS. |
Quantitative Efficacy Data for MCC950
| Cell Type / Model | NLRP3 Status / Mutant | MCC950 IC50 | Reference |
| Human Whole Blood | Wild-Type | 627 nM | [6] |
| Human PBMCs | Wild-Type | 41.3 nM | [7] |
| Muckle-Wells Syndrome (MWS) Patient PBMCs | Various Mutations | 70.4 nM | [7] |
| THP-1 Macrophages | Wild-Type | 0.2 µM | [8] |
| in vitro reconstitution (iBMDM) | D303N | Inhibition demonstrated | [7] |
| MWS Patient PBMCs | V198M, R260W, E311K, A349V, G564D, E567K | Significant inhibition of IL-1β production | [1] |
| Familial Cold Autoinflammatory Syndrome (FCAS) Patient PBMCs | Y563N, Y563I, E525K | Reduced IL-1β production | [1] |
| Neonatal-Onset Multisystem Inflammatory Disease (NOMID) Patient PBMCs | D303N | Promising inhibition of IL-1β production | [1] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation and Inhibition by MCC950
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention for MCC950.
Caption: NLRP3 inflammasome pathway and points of therapeutic intervention.
Experimental Workflow: Ex Vivo Stimulation of CAPS Patient PBMCs
The following diagram outlines a typical experimental workflow to assess the efficacy of NLRP3 inhibitors on PBMCs isolated from CAPS patients.
Caption: Workflow for assessing MCC950 efficacy in CAPS patient PBMCs.
Experimental Protocols
Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Whole blood is collected from CAPS patients and healthy donors in heparinized tubes.
-
PBMC Isolation: PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Cell Culture: Isolated PBMCs are washed and resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 96-well plates.
Ex Vivo Stimulation and Inhibition Assay
-
Inhibitor Treatment: PBMCs are pre-treated with various concentrations of MCC950 or vehicle (DMSO) for a specified period (e.g., 1 hour).
-
NLRP3 Inflammasome Priming: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of pro-IL-1β and NLRP3. For CAPS patient PBMCs, which have a constitutively active inflammasome, LPS stimulation alone is often sufficient to induce IL-1β secretion.[1]
-
NLRP3 Inflammasome Activation (for healthy donor PBMCs): A second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), is added to activate the NLRP3 inflammasome.
-
Incubation: Cells are incubated for a defined period (e.g., 3-6 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: The cell culture supernatant is collected for cytokine analysis, and the cell pellet can be lysed for protein analysis.
Measurement of IL-1β Secretion
-
ELISA: IL-1β concentrations in the cell culture supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot: Cell lysates and supernatants can be analyzed by Western blotting to detect pro-IL-1β, mature IL-1β (p17), and cleaved caspase-1 (p20).
Off-Target Effects and Clinical Limitations of MCC950
While MCC950 demonstrates high specificity for the NLRP3 inflammasome over other inflammasomes like AIM2 and NLRC4, studies have identified off-target effects.[8] One identified off-target is Carbonic Anhydrase 2 (CA2), which MCC950 inhibits non-competitively.[8] The primary concern that led to the discontinuation of Phase II clinical trials for rheumatoid arthritis was the observation of elevated serum liver enzymes, suggesting potential drug-induced liver injury.[2] The precise mechanism of this hepatotoxicity is still under investigation.
Conclusion
MCC950 remains a valuable research tool for studying the NLRP3 inflammasome and its role in inflammatory diseases. Its high potency and specificity in preclinical models of CAPS highlight the therapeutic potential of directly targeting NLRP3. However, the safety concerns, particularly liver toxicity, have thus far prevented its clinical application. In contrast, the approved biological therapies, Anakinra, Canakinumab, and Rilonacept, have established safety and efficacy profiles in the long-term management of CAPS. Future development of NLRP3 inhibitors will need to overcome the safety hurdles encountered by MCC950 to provide a viable oral alternative to the injectable biologics currently used to treat CAPS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 5. Inhibition of the NLRP3 inflammasome using MCC950 reduces vincristine‐induced adverse effects in an acute lymphoblastic leukemia patient‐derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of MCC950 Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for MCC950 sodium, a potent and selective inhibitor of the NLRP3 inflammasome. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards. While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it should be handled with care, and waste should be managed responsibly.[1]
Key Safety and Disposal Information
For quick reference, the following table summarizes the essential safety and disposal parameters for this compound.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling the compound and its waste. | [2] |
| Primary Disposal Route | Treat as chemical waste. Do not dispose of in household garbage or down the drain. | [2] |
| Waste Segregation | Segregate this compound waste from other waste streams to prevent unintended reactions. | [2] |
| Waste Container | Use a clearly labeled, sealable, and chemically compatible container. | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it. This procedure is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific guidelines.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.[2]
-
Segregate this waste stream from other types of laboratory waste, such as biological or radioactive waste, to prevent cross-contamination and ensure proper disposal.
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items, in a designated, durable, and sealable container. The original product container, if in good condition, can be used.[2]
-
Liquid Waste: For solutions containing this compound, use a leak-proof container designed for liquid chemical waste. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol, water).[3] Do not overfill liquid waste containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[4]
3. Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".[2]
-
Include the approximate concentration and quantity of the waste.
-
Ensure the label is securely attached and legible.
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2]
-
The storage area should be well-ventilated and away from incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Do not attempt to transport or dispose of the chemical waste independently.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling MCC950 sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of MCC950 sodium, a potent and selective inhibitor of the NLRP3 inflammasome. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity.
Immediate Safety Information
This compound is a small molecule inhibitor that requires careful handling to avoid potential exposure. While specific toxicity data is limited, it is prudent to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Double-gloving is recommended when handling the pure compound. |
| Body Protection | Laboratory coat | Fully buttoned to protect from spills. |
| Respiratory Protection | Dust mask or respirator | Recommended when weighing or handling the powdered form to avoid inhalation. |
Emergency Procedures
In the event of exposure, follow these procedures immediately:
| Exposure Type | Action |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Storage Conditions
| Form | Storage Temperature | Additional Notes |
| Lyophilized Powder | -20°C | Store in a desiccator to prevent moisture absorption. Stable for up to 24 months.[1] |
| Stock Solutions | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 1 month.[1] |
Solution Preparation (In Vitro)
This compound is soluble in several solvents. Prepare solutions in a well-ventilated area, preferably a chemical fume hood.
| Solvent | Solubility |
| Water | ≥124 mg/mL[2] |
| DMSO | ≥21.45 mg/mL[2] |
| Ethanol | ≥43 mg/mL[2] |
Protocol for Reconstituting a 10 mM Stock Solution in DMSO:
-
Ensure all necessary PPE is worn.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock, use 4.265 mg of this compound (Molecular Weight: 426.46 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.[1]
Disposal Plan
All waste containing this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
Waste Segregation and Disposal
-
Solid Waste: Collect any unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Sharps Waste: Dispose of any needles or syringes used for in vivo administration in a designated sharps container for chemical waste.
Experimental Protocols
MCC950 is a selective inhibitor of the NLRP3 inflammasome, blocking its activation and subsequent release of pro-inflammatory cytokines.[2]
In Vitro Inhibition of NLRP3 Inflammasome Activation
This protocol describes the use of MCC950 to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
ELISA kit for IL-1β
Procedure:
-
Plate BMDMs at a suitable density in a 96-well plate and culture overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Pre-treat the cells with varying concentrations of MCC950 (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
In Vivo Administration
For in vivo studies, this compound is typically administered via intraperitoneal (i.p.) injection.
Protocol for In Vivo Administration in a Mouse Model:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline). A common dosage is 10-50 mg/kg.[3][4]
-
Administer the solution to the mice via intraperitoneal injection.
-
The timing and frequency of administration will depend on the specific experimental design and animal model. For example, in some studies, MCC950 is administered one hour prior to the inflammatory challenge.[5]
Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition by MCC950
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.
Experimental Workflow for In Vitro MCC950 Efficacy Testing
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
